Product packaging for 4-(4-Chlorophenyl)pyridine(Cat. No.:CAS No. 5957-96-0)

4-(4-Chlorophenyl)pyridine

Cat. No.: B1584452
CAS No.: 5957-96-0
M. Wt: 189.64 g/mol
InChI Key: AVQOPXNLTUXDRU-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)pyridine (CAS 5957-96-0) is a valuable aromatic heterocyclic compound with a molecular formula of C 11 H 8 ClN and a molecular weight of 189.64 g/mol . This compound serves as a versatile chemical intermediate and a privileged scaffold in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents. Its primary research value lies in its role as a key building block for the synthesis of more complex molecules. For instance, structural analogs of this compound, specifically dihydroxylated diphenylchlorophenylpyridines, have been systematically designed and investigated for their potent antiproliferative activities against human cancer cell lines such as HCT15, T47D, and HeLa . These studies have identified such derivatives as dual inhibitors of topoisomerase I and IIα, functioning through a DNA non-intercalative catalytic mechanism . This makes the this compound structure a critical scaffold in oncology drug discovery efforts aimed at overcoming common resistance mechanisms and improving therapeutic efficacy. The compound should be stored sealed in a dry environment at room temperature . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8ClN B1584452 4-(4-Chlorophenyl)pyridine CAS No. 5957-96-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chlorophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQOPXNLTUXDRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60307628
Record name 4-(4-Chlorophenyl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5957-96-0
Record name 5957-96-0
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193507
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-Chlorophenyl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Chlorophenyl)pyridine: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Chlorophenyl)pyridine is a biaryl heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science. Its rigid structure, combining a pyridine ring and a substituted phenyl group, makes it a valuable scaffold for the synthesis of a diverse range of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of the chemical properties, molecular structure, synthesis, reactivity, and applications of this compound, with a particular focus on its relevance to drug discovery and development.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 5957-96-0[1]
Molecular Formula C₁₁H₈ClN[1]
Molecular Weight 189.64 g/mol [1]
Appearance White to off-white solidGeneral Knowledge
Solubility Soluble in polar organic solvents like ethanol, methanol, acetone, and chloroform. Sparingly soluble in water.[2][3]

Molecular Structure and Spectroscopic Characterization

The structure of this compound consists of a pyridine ring substituted at the 4-position with a 4-chlorophenyl group.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Halopyridine 4-Halopyridine Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) 4-Halopyridine->Catalyst 4-Chlorophenylboronic_acid 4-Chlorophenylboronic acid 4-Chlorophenylboronic_acid->Catalyst Product This compound Catalyst->Product Suzuki-Miyaura Coupling Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Catalyst Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Catalyst

References

An In-depth Technical Guide to the Biological Mechanisms of 4-(4-Chlorophenyl)pyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 4-(4-Chlorophenyl)pyridine in Drug Discovery

The heterocyclic compound this compound serves as a pivotal scaffold in medicinal chemistry. Its unique structure, featuring a pyridine ring linked to a chlorophenyl group, provides a versatile template for the development of novel therapeutic agents. While the biological activity of the parent compound is not extensively documented in isolation, its structural motifs are present in a multitude of biologically active molecules. This guide provides an in-depth exploration of the mechanisms of action elucidated for various derivatives of this compound, offering a comprehensive overview for researchers, scientists, and drug development professionals. The insights derived from these derivatives provide a foundational understanding of the potential biological roles of the core this compound structure.

Anticancer Mechanisms of Action: A Multi-pronged Approach

Derivatives of this compound have demonstrated significant potential as anticancer agents, operating through diverse and targeted mechanisms. These primarily include the induction of programmed cell death (apoptosis) and the inhibition of key signaling pathways that are often dysregulated in cancer.

Induction of Apoptosis

A prominent mechanism of action for several this compound derivatives is the initiation of apoptosis in cancer cells. Studies on compounds such as 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives have shown that their anticancer effects are mediated through the intrinsic apoptotic pathway.[1] This process is characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, these compounds have been observed to trigger the activation of caspase-9, an initiator caspase, which in turn activates caspase-3, an executioner caspase.[1] The activation of caspase-3 leads to the cleavage of various cellular substrates, ultimately resulting in the morphological and biochemical hallmarks of apoptosis.

CPP_Derivative This compound Derivative Caspase9 Activation of Caspase-9 CPP_Derivative->Caspase9 Caspase3 Activation of Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by pyrazolidine-3,5-dione derivatives.[1]

Kinase Inhibition: Targeting Dysregulated Signaling

Kinases are a class of enzymes that play a critical role in cell signaling, and their aberrant activity is a common feature of many cancers. Several derivatives of this compound have been identified as potent kinase inhibitors.

  • AKT/PKB Pathway Inhibition: The AKT signaling pathway is a crucial regulator of cell survival and proliferation. Certain N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been identified as inhibitors of protein kinase B (PKB/AKT).[1] Specifically, one compound demonstrated inhibitory activity against AKT2/PKBβ in the low micromolar range.[2][3][4] By inhibiting AKT, these compounds can disrupt pro-survival signals and promote cell death in cancer cells. A notable compound, 4j, was found to specifically inhibit AKT2/PKBβ and induced cell death in primary patient-derived glioma cells and neurospheres, while showing less toxicity towards non-cancerous cells.[2][3][4][5]

  • PIM-1 Kinase Inhibition: PIM-1 kinase is another important target in cancer therapy, as its overexpression is linked to cell proliferation and survival in various malignancies. Novel pyridine and pyrazolyl pyridine conjugates containing the 4-(4-chlorophenyl) moiety have been synthesized and shown to be potent inhibitors of PIM-1 kinase.[6] Some of these compounds exhibited significant cytotoxicity against liver cancer (HepG2) cells and were also found to be caspase activators, suggesting a dual mechanism of action.[6]

  • p38 MAPK Inhibition: The p38 mitogen-activated protein kinase (MAPK) signaling pathway is involved in cellular responses to stress and inflammation and can play a role in cancer progression. A pyrazol-3-one derivative, 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one, has been evaluated as a p38 MAPK inhibitor in breast cancer cell lines.[7] This compound showed cytotoxic effects, suggesting that targeting the p38 MAPK pathway could be a viable therapeutic strategy.[7]

CPP_Derivative This compound Derivative AKT2 AKT2/PKBβ CPP_Derivative->AKT2 Inhibition PIM1 PIM-1 Kinase CPP_Derivative->PIM1 Inhibition p38_MAPK p38 MAPK CPP_Derivative->p38_MAPK Inhibition Cell_Survival Cell Survival & Proliferation AKT2->Cell_Survival PIM1->Cell_Survival p38_MAPK->Cell_Survival

Caption: Kinase inhibition by this compound derivatives.

Antimicrobial Activity

The structural components of this compound are also found in various compounds with significant antimicrobial properties.[1] These compounds have demonstrated efficacy against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][8] The antimicrobial potential is often assessed using minimum inhibitory concentration (MIC) and zone of inhibition assays.[1] While the precise molecular mechanisms are not fully elucidated for all compounds, they are thought to involve disruption of essential cellular processes in microorganisms.

Modulation of Neuronal Receptors

The pyridine moiety is a common feature in compounds that interact with the nervous system. While direct evidence for this compound is limited, its structural analogs suggest potential interactions with neuronal receptors.

  • Nicotinic Acetylcholine Receptors (nAChRs): nAChRs are ligand-gated ion channels that respond to the neurotransmitter acetylcholine and are involved in a wide range of physiological processes in the central and peripheral nervous systems.[9][10][11][12][13] The pyridine ring is a key structural element in many nAChR ligands. Abnormalities in nAChR function have been implicated in various neurological and psychiatric disorders.[12]

  • Cannabinoid-1 Receptor (CB1R): A pyranopyridine derivative incorporating the 4-chlorophenyl group has been identified as a novel cannabinoid-1 receptor (CB1R) inverse agonist.[14] This compound was investigated for the treatment of obesity and was found to reduce body weight and food intake through a CB1R-mediated mechanism.[14]

Potential for Cytochrome P450 Inhibition

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs.[15][16][17][18] Inhibition of CYP enzymes can lead to drug-drug interactions, resulting in altered drug efficacy and toxicity.[15][16] While a comprehensive in vitro study on 4-aminopyridine showed no direct inhibition of most major CYP isoforms at therapeutic concentrations (with only minor inhibition of CYP2E1 at high concentrations), the potential for this compound and its derivatives to inhibit CYP enzymes should be considered during drug development.[19] The lipophilic nature of the chlorophenyl group could contribute to binding within the active sites of CYP enzymes.

Experimental Protocols

Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a this compound derivative against a specific kinase (e.g., AKT2).

Methodology:

  • Reagents and Materials: Purified recombinant human AKT2 enzyme, kinase buffer, ATP, substrate peptide (e.g., a fluorescently labeled peptide), and the test compound.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the kinase, the test compound, and the substrate peptide in the kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Measure the phosphorylation of the substrate peptide using a suitable detection method (e.g., fluorescence polarization or luminescence).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

Cell-Based Apoptosis Assay (Caspase-Glo® 3/7 Assay)

Objective: To measure the induction of apoptosis by a this compound derivative in a cancer cell line.

Methodology:

  • Cell Culture: Plate cancer cells (e.g., HeLa or Jurkat) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24-48 hours). Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).

  • Caspase-Glo® 3/7 Assay:

    • Allow the plate to equilibrate to room temperature.

    • Add the Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently and incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of active caspase-3/7.

    • Normalize the data to the vehicle control and plot the results as a function of compound concentration.

Start Plate Cells Treat Treat with Compound Start->Treat Add_Reagent Add Caspase-Glo® 3/7 Reagent Treat->Add_Reagent Incubate Incubate Add_Reagent->Incubate Measure Measure Luminescence Incubate->Measure End Analyze Data Measure->End

Caption: Workflow for a cell-based caspase-3/7 apoptosis assay.

Toxicological Profile

The toxicological properties of this compound itself have not been thoroughly investigated.[20] However, data on related compounds can provide some initial insights. For instance, 2-amino-3,5-dicyano-4-o-chlorophenyl-6-ethoxypyridine was found to be significantly less acutely toxic than its precursor, 2-chlorobenzylidene malononitrile.[21] It was not a primary skin irritant and was only marginally irritating to the eye.[21] As with any novel chemical entity, a comprehensive toxicological evaluation is essential during the drug development process.

Conclusion

The this compound scaffold is a privileged structure in medicinal chemistry, giving rise to a diverse array of biologically active compounds. The primary mechanisms of action identified for its derivatives are centered on anticancer activity through the induction of apoptosis and the inhibition of key protein kinases such as AKT, PIM-1, and p38 MAPK. Additionally, antimicrobial and neuronal receptor modulating activities have been reported. While the direct biological and toxicological profile of the parent this compound molecule requires further investigation, the extensive research on its derivatives provides a robust framework for the future design and development of novel therapeutics based on this versatile chemical entity.

References

The Ascendancy of 4-Arylpyridines: A Technical Guide to Their Role in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-arylpyridine scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships of 4-arylpyridine derivatives. We delve into their multifaceted roles as anticancer agents, modulators of drug resistance, cardiovascular drugs, and potential therapeutics for neurodegenerative diseases. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current landscape and future potential of this versatile chemical entity. Detailed experimental protocols for the synthesis and biological evaluation of 4-arylpyridine derivatives are provided to facilitate further research and development in this dynamic field.

Introduction: The Strategic Importance of the 4-Arylpyridine Core

The pyridine ring is a fundamental heterocyclic motif, second only to benzene in its prevalence within FDA-approved pharmaceuticals.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive scaffold for drug design. When functionalized with an aryl group at the 4-position, the resulting 4-arylpyridine core offers a three-dimensional architecture that can be readily tailored to interact with a wide range of biological targets. This versatility has led to the discovery and development of 4-arylpyridine derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This guide will explore the key therapeutic areas where 4-arylpyridine derivatives have made a significant impact, providing a detailed analysis of their chemical synthesis, mechanisms of action, and the critical structure-activity relationships that govern their potency and selectivity.

Synthetic Strategies for Assembling the 4-Arylpyridine Scaffold

The construction of the 4-arylpyridine core can be achieved through various synthetic methodologies, ranging from classical condensation reactions to modern cross-coupling techniques. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

The Hantzsch Dihydropyridine Synthesis and Subsequent Aromatization

One of the most established methods for accessing 4-arylpyridines is through the Hantzsch synthesis of 1,4-dihydropyridines, followed by an oxidation step.[3][4] This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[4] The resulting 1,4-dihydropyridine can then be aromatized to the corresponding pyridine using a variety of oxidizing agents.

Experimental Protocol: Hantzsch Synthesis of a 4-Aryl-1,4-Dihydropyridine Derivative

This protocol describes a general procedure for the synthesis of a 4-aryl-1,4-dihydropyridine via the Hantzsch reaction.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Ethyl acetoacetate (2.0 mmol)

  • Ammonium acetate (1.5 mmol)

  • Ethanol (10 mL)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), ammonium acetate (1.5 mmol), and ethanol (10 mL).

  • Attach a reflux condenser and stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Modern Synthetic Approaches

While the Hantzsch synthesis remains a workhorse, a variety of modern synthetic methods have been developed to provide more direct and versatile access to 4-arylpyridines. These include:

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, and other palladium-catalyzed cross-coupling reactions are powerful tools for the direct arylation of pre-functionalized pyridines (e.g., 4-halopyridines) with arylboronic acids, arylstannanes, or other organometallic reagents.[5]

  • Minisci-Type Reactions: This radical-based approach allows for the direct C-H functionalization of pyridines, offering a highly efficient and atom-economical route to 4-arylpyridines. Recent advancements have focused on improving the regioselectivity of this transformation.[2][6]

  • [4+2] Cycloaddition Reactions: The pyridine ring can be constructed through cycloaddition reactions between suitable dienes and dienophiles, providing a convergent approach to highly substituted 4-arylpyridines.

Therapeutic Applications of 4-Arylpyridine Derivatives

The chemical tractability and diverse biological activities of 4-arylpyridines have led to their exploration in a wide range of therapeutic areas.

Anticancer Agents

4-Arylpyridine derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[7]

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 4-arylpyridine scaffold has proven to be an effective template for the design of potent and selective kinase inhibitors.[8] For example, pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), such as CDK2 and CDK9, leading to cell cycle arrest and apoptosis in cancer cells.[9]

Signaling Pathway: Kinase Inhibition by 4-Arylpyridine Derivatives

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) RTK->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Arylpyridine 4-Arylpyridine Inhibitor Arylpyridine->Kinase_Cascade Inhibition Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Leads to (if inhibited) Growth_Factor Growth Factor Growth_Factor->RTK

Caption: Inhibition of kinase signaling pathways by 4-arylpyridine derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a 4-arylpyridine derivative against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (4-arylpyridine derivative)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 96-well white opaque plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction: a. In a 96-well plate, add the test compound, a positive control inhibitor (e.g., staurosporine), and a DMSO vehicle control to the appropriate wells.[10] b. Add the kinase and substrate to each well. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. b. Incubate at room temperature for 40 minutes.[10] c. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30 minutes.[10]

  • Data Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.

Microtubules are dynamic cytoskeletal polymers that play a crucial role in cell division. Disruption of microtubule dynamics is a well-established anticancer strategy. Certain 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines have been identified as potent inhibitors of tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[11][12]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a fluorescence-based assay to measure the effect of a 4-arylpyridine derivative on tubulin polymerization.

Materials:

  • Purified tubulin

  • GTP (Guanosine triphosphate)

  • Tubulin polymerization buffer

  • Fluorescent reporter dye that binds to polymerized microtubules

  • Test compound (4-arylpyridine derivative)

  • Known tubulin polymerization inhibitor (e.g., nocodazole) and enhancer (e.g., paclitaxel) as controls

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Compound and Control Preparation: Prepare serial dilutions of the test compound and controls.

  • Reaction Setup: a. On ice, prepare a tubulin reaction mix containing tubulin, GTP, and the fluorescent reporter in polymerization buffer.[9] b. In a pre-warmed 96-well plate, add the test compound, controls, or vehicle. c. To initiate polymerization, add the ice-cold tubulin reaction mix to each well.

  • Data Acquisition: a. Immediately place the plate in a pre-warmed fluorescence plate reader. b. Measure the fluorescence intensity at regular intervals over a period of time (e.g., 60 minutes) at 37°C.

  • Data Analysis: a. Plot the fluorescence intensity versus time to generate polymerization curves. b. Compare the curves of the test compound-treated samples to the controls to determine if the compound inhibits or enhances tubulin polymerization.

A fundamental aspect of anticancer drug discovery is the evaluation of a compound's ability to kill cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[13]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a general procedure for determining the cytotoxic effects of a 4-arylpyridine derivative on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (4-arylpyridine derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a specialized reagent)

  • 96-well tissue culture plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[13]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a multi-well spectrophotometer.[13]

  • Data Analysis: a. Calculate the percentage of cell viability for each compound concentration relative to the untreated control. b. Plot the percentage of cell viability against the logarithm of the compound concentration. c. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Modulators of P-glycoprotein for Overcoming Multidrug Resistance

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and the overexpression of the P-glycoprotein (P-gp) efflux pump is a common mechanism. 4-Aryl-1,4-dihydropyridines and their corresponding aromatized 4-arylpyridines have been investigated as P-gp inhibitors to reverse MDR.[13] These compounds can restore the intracellular accumulation of cytotoxic drugs in resistant cancer cells.[13]

Structure-Activity Relationship (SAR) of 4-Arylpyridine P-gp Inhibitors

PositionStructural FeatureImpact on P-gp Inhibition
4-Aryl Ring Electron-withdrawing or electron-donating substituentsVaried effects, often compound-specific
Lipophilicity of the substituentIncreased lipophilicity can enhance activity
Pyridine/Dihydropyridine Ring Aromatization (pyridine vs. dihydropyridine)Both scaffolds can exhibit potent activity
Basic Side Chain Presence of a basic nitrogen atomOften important for activity

This table provides a generalized summary. Specific SAR can vary depending on the compound series.

Cardiovascular Agents

The 1,4-dihydropyridine scaffold is famously associated with a class of L-type calcium channel blockers used in the treatment of hypertension and angina.[14][15] While the 4-aryl group is a key pharmacophoric feature, the overall substitution pattern on the dihydropyridine ring is crucial for calcium channel blocking activity.

Structure-Activity Relationship (SAR) of 1,4-Dihydropyridine Calcium Channel Blockers

PositionStructural FeatureImpact on Activity
N1 UnsubstitutedEssential for activity
C2, C6 Small alkyl groups (e.g., methyl)Optimal for activity
C3, C5 Ester groupsImportant for receptor binding
C4 Substituted aryl ringCrucial for potency and selectivity
Ortho or meta substitution on the aryl ringGenerally preferred over para substitution

This table provides a generalized summary. Specific SAR can vary depending on the compound series.

Agents for Neurodegenerative Diseases

Emerging research suggests that 4-arylpyridine derivatives may have therapeutic potential in the treatment of neurodegenerative disorders such as Alzheimer's disease.[16][17] Some derivatives have been shown to inhibit the aggregation of amyloid-β peptide, a key pathological hallmark of Alzheimer's disease.[17] Additionally, 4-aminopyridine, a simple pyridine derivative, is used to treat certain symptoms of multiple sclerosis, highlighting the potential of this scaffold in neurology.[16]

Conclusion and Future Perspectives

The 4-arylpyridine scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of new therapeutic agents. Its synthetic accessibility and the rich chemical space that can be explored through its derivatization have led to the identification of potent modulators of a wide range of biological targets. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships that govern the biological effects of these compounds, will undoubtedly lead to the development of the next generation of 4-arylpyridine-based drugs. As our understanding of the molecular basis of disease continues to grow, the strategic application of this privileged scaffold will remain a cornerstone of modern medicinal chemistry.

References

Introduction: Contextualizing the Need for Early Toxicity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Initial Toxicity Screening of 4-(4-Chlorophenyl)pyridine

This compound is a heterocyclic aromatic compound featuring a pyridine ring substituted with a 4-chlorophenyl group. As a structural motif present in molecules with diverse biological activities, it represents a scaffold of interest for medicinal chemistry and materials science.[1] However, before significant resources are invested in developing any new chemical entity, a robust and early assessment of its potential toxicity is a non-negotiable prerequisite in modern drug discovery and chemical safety. The presence of a chlorinated aromatic ring and a pyridine core necessitates a thorough toxicological evaluation, as these structures are associated with potential liabilities, including metabolic activation to reactive species and off-target effects.

This guide provides a comprehensive framework for the initial toxicity screening of this compound. It is designed for researchers, toxicologists, and drug development professionals, moving beyond a simple checklist of assays. Instead, it details the scientific rationale behind a tiered, multi-parametric screening strategy, from foundational in vitro assessments to preliminary in vivo studies. The objective is to build a preliminary safety profile, identify potential toxicological liabilities, and inform a data-driven " go/no-go " decision for further development.

Tier 1: Foundational In Vitro Toxicity Profiling

The cornerstone of an initial safety assessment lies in a battery of in vitro assays designed to assess fundamental cellular health endpoints. These assays are rapid, cost-effective, and provide crucial data on cytotoxicity, organ-specific toxicity (hepatotoxicity), and genotoxicity.

General Cytotoxicity: Establishing the Dose-Response Relationship

Expertise & Rationale: The first step is to determine the concentration range at which this compound exerts cytotoxic effects. This establishes a baseline understanding of its potency and guides the dose selection for all subsequent, more complex assays. Employing at least two mechanistically distinct cytotoxicity assays provides a more robust and validated dataset. Assays like the MTT test measure metabolic activity, while the Sulforhodamine B (SRB) assay quantifies total cellular protein, offering complementary endpoints.[2]

Experimental Workflow: General Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Execution cluster_mtt MTT Assay cluster_srb SRB Assay cluster_readout Data Analysis start Seed Human Cell Lines (e.g., HepG2, A549, MCF-7) in 96-well plates incubate1 Incubate 24h (Allow cell adherence) start->incubate1 treat Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 assay_choice Select Assay incubate2->assay_choice mtt1 Add MTT Reagent assay_choice->mtt1 Metabolic Activity srb1 Fix cells (TCA) assay_choice->srb1 Total Protein mtt2 Incubate (Formazan formation) mtt1->mtt2 mtt3 Solubilize Crystals (DMSO) mtt2->mtt3 readout Measure Absorbance (Microplate Reader) mtt3->readout srb2 Stain with SRB dye srb1->srb2 srb3 Solubilize Dye (Tris buffer) srb2->srb3 srb3->readout analysis Calculate % Viability & Determine IC50 Value readout->analysis

Caption: Workflow for determining the IC50 of this compound.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [2]

  • Cell Seeding: Seed cells (e.g., HepG2, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1 to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration.

Data Presentation: Hypothetical Cytotoxicity Profile

Cell LineCancer TypeAssayHypothetical IC50 (µM)
HepG2Hepatocellular CarcinomaMTT32.5
A549Lung CarcinomaMTT25.2
MCF-7Breast AdenocarcinomaMTT15.8
In Vitro Hepatotoxicity: Assessing a Key Target Organ

Expertise & Rationale: The liver is the primary organ for metabolizing xenobiotics, making it highly susceptible to drug-induced injury. The human hepatocellular carcinoma cell line, HepG2, is a widely accepted model for in vitro hepatotoxicity studies because it retains many liver-specific metabolic functions.[3][4] A multiparametric high-content screening (HCS) approach is superior to a single-endpoint assay, as it can simultaneously assess multiple cellular responses to a toxic challenge, providing deeper mechanistic insights.[3]

Key Hepatotoxicity Endpoints to Monitor: [3]

  • Cell Viability/Loss: Basic measure of cell death.

  • Nuclear Morphology (Size, Condensation): An indicator of apoptosis or cellular stress.

  • Mitochondrial Health (Membrane Potential, Mass): Mitochondria are frequent targets of toxicity.

  • Oxidative Stress: Measures the generation of reactive oxygen species (ROS).

  • DNA Damage (e.g., γH2AX staining): Assesses genotoxic effects at the cellular level.

  • Cell Cycle Arrest: Indicates disruption of normal cell proliferation.

Experimental Workflow: High-Content Screening for Hepatotoxicity

G cluster_prep Cell Culture & Dosing cluster_stain Multiplexed Staining cluster_acq Image Acquisition cluster_analysis Data Analysis & Profiling start Seed HepG2 cells in multi-well imaging plates treat Treat with this compound (multiple concentrations) start->treat incubate Incubate (e.g., 24, 48, 72h) treat->incubate fix_perm Fix & Permeabilize Cells incubate->fix_perm stain Stain with a cocktail of fluorescent dyes (e.g., Hoechst, MitoTracker, CellROX) fix_perm->stain image Automated Microscopy (High-Content Imager) stain->image segment Image Segmentation (Identify nuclei & cells) image->segment extract Feature Extraction (Measure intensity, size, shape, etc.) segment->extract profile Generate Multiparametric Toxicity Profile extract->profile

Caption: High-Content Screening (HCS) workflow for hepatotoxicity profiling.

Protocol 2: Multiparametric Hepatotoxicity Assay using HepG2 Cells [3]

  • Cell Seeding: Plate HepG2 cells in 96- or 384-well imaging plates.

  • Compound Treatment: Expose cells to a range of concentrations of this compound for various time points (e.g., 24, 48, 72 hours).

  • Staining: Following treatment, fix and permeabilize the cells. Apply a cocktail of fluorescent probes to simultaneously stain for multiple endpoints (e.g., Hoechst for nuclei, a mitochondrial membrane potential dye, and an oxidative stress indicator).

  • Imaging: Acquire images using an automated high-content imaging system.

  • Analysis: Use image analysis software to segment cells and nuclei and quantify the intensity and morphology of each fluorescent marker on a per-cell basis.

  • Interpretation: Generate dose-response curves for each parameter to identify the primary toxicity pathways affected.

Genotoxicity: Assessing Mutagenic Potential

Expertise & Rationale: Genotoxicity assessment is a critical regulatory requirement. The potential for a compound to mutate DNA is a major safety concern due to its link to carcinogenesis. The bacterial reverse mutation assay, or Ames test, is the gold-standard initial screen for mutagenicity.[5] It uses several strains of Salmonella typhimurium and E. coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[6] The assay detects mutations that restore the gene's function, allowing the bacteria to grow in an amino acid-deficient medium. The inclusion of a liver extract (S9 fraction) is crucial to detect metabolites of the test compound that may be mutagenic.[6]

Experimental Workflow: Ames Test (Bacterial Reverse Mutation Assay)

G cluster_prep Preparation cluster_expose Exposure & Plating cluster_incubate Incubation cluster_readout Data Analysis start Prepare Test Mixture: - Bacterial Strain (e.g., TA98, TA100) - this compound (various doses) - +/- S9 Metabolic Activation Mix mix Mix and pre-incubate start->mix plate Add to molten top agar and pour onto minimal glucose agar plates mix->plate incubate Incubate plates at 37°C for 48-72h plate->incubate count Count Revertant Colonies incubate->count analyze Compare to Negative Control. (A ≥2-fold increase is typically considered positive) count->analyze

Caption: Workflow for the Ames bacterial reverse mutation test (OECD 471).

Protocol 3: Ames Test (OECD 471) [5][7]

  • Strain Selection: Use a panel of tester strains, typically S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA.

  • Dose Range Finding: First, conduct a preliminary assay to determine the cytotoxic concentration range of this compound to the bacterial strains.

  • Main Experiment: In separate tubes for each strain, combine the test bacteria, various concentrations of this compound, and either a buffer (for non-activation) or an S9 metabolic activation mix.

  • Plating: After a brief pre-incubation, mix the contents with molten top agar and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Analysis: A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the count of the negative (vehicle) control. Known mutagens are used as positive controls to validate the assay.

Tier 2: Mechanistic Elucidation

Expertise & Rationale: If the Tier 1 assays reveal significant cytotoxicity or hepatotoxicity, the next logical step is to investigate the underlying mechanism. Based on literature for related pyridine derivatives, two common mechanisms of toxicity are the induction of oxidative stress and apoptosis.[8][9]

  • Oxidative Stress: The generation of reactive oxygen species (ROS) can damage cellular components like lipids, proteins, and DNA. A significant increase in ROS production was observed in K562 leukemia cells treated with a pyrano-pyridine derivative.[8][9]

  • Apoptosis: Programmed cell death is a common outcome of irreparable cellular damage. Flow cytometry analysis can confirm apoptosis induction in cells treated with related pyridine compounds.[8]

Protocol 4: Intracellular ROS Detection [9]

  • Cell Culture: Treat a relevant cell line (e.g., HepG2) with this compound at concentrations around its IC50 value for various time points.

  • Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescein diacetate (DCFH-DA).

  • Analysis: Measure the fluorescence intensity using a flow cytometer or fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular ROS levels.

Tier 3: Preliminary In Vivo Acute Toxicity Assessment

Expertise & Rationale: While in vitro assays are invaluable, they cannot fully replicate the complexity of a whole organism. A preliminary in vivo study is essential to understand the systemic effects, identify potential target organs of toxicity, and determine a maximum tolerated dose (MTD). The acute oral toxicity study, following OECD Guideline 423 (Acute Toxic Class Method), is a standardized approach that uses a minimal number of animals to classify a substance's toxicity.[10][11]

Protocol 5: Acute Oral Toxicity Study (OECD 423) [10][11]

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).

  • Dosing: Administer this compound by oral gavage in a stepwise procedure using defined doses (e.g., starting at 300 mg/kg). The progression to higher or lower doses is determined by the observation of mortality or morbidity in the previously dosed animals.

  • Observation Period: Observe animals closely for the first few hours post-dosing and then daily for a total of 14 days.

  • Parameters Monitored:

    • Mortality: The primary endpoint for classification.

    • Clinical Signs: Note any changes in behavior, appearance, or physiological functions.

    • Body Weight: Record body weight just prior to dosing and at least weekly thereafter. Significant weight loss is a key sign of toxicity.[12]

    • Gross Necropsy: At the end of the study, perform a gross necropsy on all animals to identify any visible abnormalities in organs and tissues.[12]

  • Classification: Based on the pattern of mortality, the substance is assigned to one of five toxicity categories defined by the Globally Harmonized System (GHS).

Data Presentation: Hypothetical Acute Oral Toxicity Summary (OECD 423)

Dose Group (mg/kg)NMortality (within 14 days)Key Clinical SignsBody Weight ChangeGross Necropsy Findings
Vehicle Control30/3No signs observed+5-7%No abnormal findings
30030/3Mild, transient lethargy 1-2h post-dose+4-6%No abnormal findings
200031/3Severe lethargy, tremors, piloerection-8% in survivorsDiscoloration of the liver in the decedent

Interpretation: Based on these hypothetical results, this compound would not be classified under the most severe toxicity categories, but the mortality and findings at 2000 mg/kg warrant caution and suggest the liver as a potential target organ, corroborating in vitro findings.

Conclusion: Synthesizing Data for a Go/No-Go Decision

The initial toxicity screening of this compound is a multi-faceted process that builds a foundational safety profile. A compound exhibiting high cytotoxicity (low IC50 values) across multiple cell lines, a positive Ames test result (indicating mutagenicity), significant in vitro hepatotoxicity at low concentrations, or severe toxicity in an acute in vivo study would be a strong candidate for termination. Conversely, a compound with a clean profile across this battery of tests provides the confidence needed to advance it to more comprehensive preclinical toxicology studies. This tiered, evidence-based approach ensures that resources are focused on compounds with the highest probability of success and a favorable safety profile.

References

Methodological & Application

Application Note: A Researcher's Guide to the Synthesis of 4-(4-Chlorophenyl)pyridine via Palladium-Catalyzed Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 4-(4-chlorophenyl)pyridine, a valuable biaryl scaffold in medicinal chemistry and materials science.[1][2] The methodology is centered on the Suzuki-Miyaura cross-coupling reaction, a robust and versatile tool for carbon-carbon bond formation.[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental procedure, safety protocols, and troubleshooting advice to ensure reproducible and high-yield synthesis.

Introduction: The Significance of Biaryl Pyridines and the Suzuki Coupling

Substituted biarylpyridines are privileged structural motifs found in a wide range of pharmaceuticals, agrochemicals, and functional materials.[5][6] The target molecule, this compound, serves as a critical building block for more complex molecular architectures.[7] Its synthesis is an excellent case study for the application of the palladium-catalyzed Suzuki-Miyaura coupling, a reaction celebrated for its mild conditions, high functional group tolerance, and the use of readily available and less toxic boronic acid reagents.[4][8]

Discovered by Nobel laureate Akira Suzuki, this reaction forges a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[3][4] This guide will focus on the coupling of 4-bromopyridine (or its hydrochloride salt) with 4-chlorophenylboronic acid.

Mechanistic Rationale: The "Why" Behind the Protocol

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][9]

  • Pillar 1: Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen bond of the organohalide (4-bromopyridine). This is often the rate-determining step and results in a Pd(II) complex.[3][10] The choice of a reactive halide (Br > Cl) is crucial for this step to proceed efficiently. For less reactive halides like aryl chlorides, specialized bulky and electron-rich phosphine ligands are often required to facilitate this step.[8][11]

  • Pillar 2: Transmetalation: This step involves the transfer of the organic group (the 4-chlorophenyl moiety) from the boron atom to the palladium(II) center.[4][12] A base is critical here; it reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)3]⁻), which then readily exchanges its organic group with the halide on the palladium complex.[3]

  • Pillar 3: Reductive Elimination: In the final step, the two organic groups on the palladium center (the pyridine and the chlorophenyl rings) couple, forming the new C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)L₂-X (Oxidative Addition Complex) oa->pd2_complex tm Transmetalation pd2_complex->tm diaryl_pd2 Ar-Pd(II)L₂-Ar' (Diaryl Complex) tm->diaryl_pd2 re Reductive Elimination diaryl_pd2->re re->pd0 Catalyst Regeneration product_out Ar-Ar' (Product) re->product_out aryl_halide_in Ar-X (4-Bromopyridine) aryl_halide_in->oa boronic_acid_in Ar'-B(OH)₂ + Base (4-Chlorophenylboronic Acid) boronic_acid_in->tm

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol is designed for a ~1 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMmolEq.
4-Bromopyridine hydrochlorideC₅H₄BrN·HCl194.45194 mg1.01.0
4-Chlorophenylboronic acidC₆H₆BClO₂156.37188 mg1.21.2
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.5635 mg0.030.03
Potassium Carbonate (K₂CO₃)K₂CO₃138.21415 mg3.03.0
1,4-DioxaneC₄H₈O₂88.118 mL--
Water (Deionized)H₂O18.022 mL--

Note: Anhydrous potassium carbonate is recommended. If using 4-bromopyridine free base, the hydrochloride salt can be substituted on a 1:1 molar basis, and the amount of base can be reduced to 2.0 equivalents.

Equipment
  • 50 mL round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup (separatory funnel, beakers, flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Reaction Setup (Inert Atmosphere)

  • Assemble Glassware: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromopyridine hydrochloride (194 mg, 1.0 mmol), 4-chlorophenylboronic acid (188 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Add Catalyst: Briefly remove the stopper and add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol). The catalyst is air-sensitive, so this should be done swiftly.

  • Inerting the Flask: Seal the flask with a rubber septum, and purge the vessel with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Using a syringe, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask. Degassing can be achieved by bubbling inert gas through the solvents for 15-20 minutes prior to use.

  • Heating: Attach a reflux condenser (with inert gas flowing at the top). Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

Reaction Monitoring & Workup

  • Monitoring: Allow the reaction to proceed for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting 4-bromopyridine spot has been consumed.

  • Cooling & Quenching: Once complete, remove the flask from the heat and allow it to cool to room temperature.

  • Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel. Shake well and separate the layers.

  • Washing: Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

  • Column Chromatography: The resulting crude residue should be purified by silica gel column chromatography. A gradient elution system, such as 10-30% ethyl acetate in hexanes, is typically effective for separating the product from residual starting materials and catalyst byproducts.

  • Final Product: Combine the product-containing fractions and remove the solvent in vacuo to yield this compound as a white to off-white solid. Expected yields are typically in the range of 75-90%.

Safety and Hazard Management

All chemical manipulations must be conducted with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • 4-Bromopyridine Hydrochloride: Harmful if swallowed or in contact with skin.[13][14] Causes skin and serious eye irritation.[15] May cause respiratory irritation.[14][16]

  • 4-Chlorophenylboronic Acid: Harmful if swallowed.[17][18] Causes skin and eye irritation.[19] Handle in a well-ventilated area to avoid inhaling dust.[19]

  • Palladium Catalyst: Handle with care. Palladium compounds can be toxic and should be handled in a fume hood.

  • 1,4-Dioxane: Is a flammable liquid and potential carcinogen. Use only in a well-ventilated fume hood.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized Pd(0)).Ensure the reaction is set up under a strictly inert atmosphere. Use freshly opened catalyst or a robust pre-catalyst.
Insufficiently active base.Use anhydrous base (e.g., K₂CO₃, K₃PO₄). Ensure the base is finely powdered for better solubility and reactivity.
Formation of Homocoupled Byproducts Reaction temperature is too high or prolonged.Reduce the reaction temperature slightly (e.g., to 80 °C) and monitor carefully by TLC to stop the reaction upon completion.
Decomposition of Boronic Acid Boronic acids can degrade, especially in the presence of water at high temperatures (protodeboronation).Use a slight excess (1.1-1.2 eq.) of the boronic acid. Ensure the reaction is not heated for an unnecessarily long time.

References

Introduction: The Strategic Importance of 4-(4-Chlorophenyl)pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 4-(4-Chlorophenyl)pyridine as a pivotal pharmaceutical intermediate.

This compound is a bi-aryl heterocyclic compound that has emerged as a highly valuable building block in modern medicinal chemistry. Its structure, featuring a pyridine ring linked to a chlorophenyl group, provides a unique combination of physicochemical properties and synthetic versatility. The pyridine moiety can act as a hydrogen bond acceptor and can be crucial for binding to biological targets, while the chlorophenyl group offers a site for further functionalization and can enhance binding affinity through hydrophobic and halogen bonding interactions.[1]

This intermediate is particularly prized for its utility in constructing complex molecular architectures found in a wide array of therapeutic agents. Its robust chemical nature allows it to participate in a variety of powerful cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[2][3][4] These reactions are cornerstones of modern pharmaceutical synthesis, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively. Consequently, this compound serves as a key precursor in the synthesis of drugs targeting the central nervous system, inflammatory pathways, and proliferative diseases.[5][6]

This guide provides a detailed exploration of the synthesis of this compound and its application in key transformations, complete with actionable protocols and insights into the rationale behind the experimental design.

Synthesis of this compound via Suzuki-Miyaura Coupling

The most common and efficient method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a reliable route for forming a C-C bond between an aryl halide and an organoboron compound.[7] In this case, 4-chlorophenylboronic acid is coupled with a 4-halopyridine. The choice of 4-bromopyridine or 4-chloropyridine is often dictated by cost and reactivity, with the bromide being more reactive.

Causality in Experimental Design:

  • Catalyst System: A palladium(0) species, typically generated in situ from a palladium(II) precatalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂, is essential for the catalytic cycle. The phosphine ligands stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps.

  • Base: A base, such as potassium carbonate or potassium phosphate, is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[8]

  • Solvent: A solvent system capable of dissolving both the organic and inorganic reagents is required. A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly used to facilitate the dissolution of the base and the boronate intermediate.

Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol describes the synthesis of this compound from 4-bromopyridine hydrochloride and 4-chlorophenylboronic acid.

Materials & Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Stoichiometry
4-Bromopyridine HCl194.451.94 g10.01.0 eq
4-Chlorophenylboronic acid156.371.72 g11.01.1 eq
Pd(PPh₃)₄1155.56231 mg0.22 mol%
K₃PO₄212.276.37 g30.03.0 eq
1,4-Dioxane88.1140 mL--
Water (degassed)18.0210 mL--

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromopyridine hydrochloride (1.94 g, 10.0 mmol), 4-chlorophenylboronic acid (1.72 g, 11.0 mmol), and potassium phosphate (6.37 g, 30.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.

  • Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.2 mmol). Subsequently, add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. The solution will typically turn dark.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-bromopyridine) is fully consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Washing & Drying: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white to off-white solid.

Visualization of Synthesis Workflow:

G cluster_setup Reaction Setup & Inerting cluster_reaction Catalysis & Reaction cluster_workup Workup & Purification reagents Combine Reactants: 4-Bromopyridine HCl 4-Chlorophenylboronic acid K₃PO₄ inert Evacuate & Backfill with N₂/Ar (3x) reagents->inert catalyst Add Pd(PPh₃)₄ & Solvents (Dioxane/H₂O) inert->catalyst heat Heat to 80-90 °C (4-12 h) catalyst->heat monitor Monitor via TLC / LC-MS heat->monitor quench Cool & Dilute (EtOAc/H₂O) monitor->quench extract Separate Layers & Extract Aqueous quench->extract wash Wash & Dry Organic Phase extract->wash purify Concentrate & Purify via Column Chromatography wash->purify end_product Product: This compound purify->end_product start Start start->reagents G pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition Complex pd0->ox_add Oxidative Addition product Ar-NR₂ (Product) pd0->product amine_complex Amine Coordination ox_add->amine_complex Ligand Exchange amido_complex Amido Complex amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination hx_base [Base-H]⁺X⁻ amido_complex->hx_base arx Ar-Br (Substrate) arx->ox_add amine R₂NH (Amine) amine->amine_complex base Base base->amine_complex

References

HPLC analytical method for 4-(4-Chlorophenyl)pyridine quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantification of 4-(4-Chlorophenyl)pyridine using a Validated Reversed-Phase HPLC Method

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound. As a crucial intermediate in the synthesis of various pharmaceutical compounds, ensuring its purity and concentration is paramount for quality control and reaction monitoring.[1] This method utilizes reversed-phase chromatography with a C18 column and UV detection, a widely adopted and reliable technique for analyzing aromatic and heterocyclic compounds.[2] The protocol herein is developed based on the fundamental physicochemical properties of pyridine derivatives and is validated according to the stringent standards of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its reliability, accuracy, and precision.[3][4]

Principle and Method Rationale

The accurate quantification of this compound by HPLC presents a specific set of challenges inherent to the analysis of pyridine derivatives. These compounds are basic due to the lone pair of electrons on the nitrogen atom, which can lead to undesirable interactions with the stationary phase.[5]

Causality Behind Experimental Choices:

  • Chromatographic Mode: Reversed-Phase HPLC is selected for its versatility and suitability for separating moderately polar to nonpolar compounds. This compound, with its aromatic rings, is well-retained on a nonpolar C18 stationary phase.

  • Column Chemistry: A modern, end-capped C18 column is crucial. As a basic compound, this compound can interact with acidic residual silanol groups on the surface of silica-based packing material.[1] These interactions cause poor peak shape, characterized by significant tailing. High-purity silica and effective end-capping minimize these secondary interactions, leading to symmetrical, Gaussian peaks.

  • Mobile Phase Composition: The mobile phase is a critical component for controlling retention and peak shape.

    • Organic Modifier: Acetonitrile is chosen for its low viscosity and UV transparency.

    • Aqueous Phase & pH Control: A key challenge with basic analytes is that their retention time can shift dramatically with minor changes in mobile phase pH. To ensure a consistent and reproducible analysis, the mobile phase is buffered at an acidic pH (e.g., pH 3.0 using a phosphate buffer). At this pH, the pyridine nitrogen is protonated, existing as a single ionic species. This prevents peak tailing by masking interactions with silanol groups and ensures stable retention.[6]

  • Detection: The presence of two aromatic rings (chlorophenyl and pyridine) results in strong UV absorbance. While a full UV scan is recommended to determine the precise λmax, detection at a lower wavelength, such as 220 nm, provides high sensitivity suitable for both assay and impurity determination.[7][8]

Instrumentation and Reagents

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

Chemicals and Reagents
  • This compound Reference Standard (Purity ≥ 98%).

  • Acetonitrile (HPLC Grade).

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade).

  • Orthophosphoric Acid (85%, AR Grade).

  • Water (HPLC Grade or Milli-Q).

Detailed Protocols

Preparation of Solutions

A. 0.05 M Potassium Phosphate Buffer (pH 3.0)

  • Weigh 6.8 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water.

  • Mix thoroughly until fully dissolved.

  • Adjust the pH to 3.0 ± 0.05 using 85% Orthophosphoric Acid.

  • Filter the buffer solution through a 0.45 µm membrane filter before use.

B. Mobile Phase

  • Prepare the mobile phase by mixing the 0.05 M Potassium Phosphate Buffer (pH 3.0) and Acetonitrile in a ratio of 50:50 (v/v) .

  • Degas the mobile phase for 15 minutes in a sonicator or by using an online degasser. Note: This ratio is a starting point and may require optimization based on the specific column and system used.

C. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. Mix thoroughly. This is the Stock Solution.

D. Working Standard Solutions (for Linearity and Assay)

  • Prepare a series of working standard solutions by diluting the Stock Solution with the mobile phase to achieve concentrations across the desired range (e.g., 1, 10, 25, 50, 100, 150 µg/mL).

  • For routine assay, a working standard of 100 µg/mL is recommended.

E. Sample Preparation

  • Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Conditions
ParameterRecommended Condition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.05 M KH₂PO₄ Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 220 nm
Run Time 10 minutes

System Suitability Test (SST)

Before commencing any analysis, the chromatographic system must be equilibrated and its performance verified using the System Suitability Test. Inject the 100 µg/mL working standard solution six times and evaluate the following parameters.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) ≤ 2.0% for peak area and retention time

HPLC Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[4][9]

Validation_Logic cluster_Validation Method Validation Workflow (ICH Q2) Specificity Specificity (Analyte vs. Matrix/Impurities) Linearity Linearity (Conc. vs. Response) Specificity->Linearity Range Range (Upper/Lower Limits) Linearity->Range Precision Precision (Repeatability & Intermediate) Linearity->Precision LOQ Limit of Quantitation (LOQ) (Lowest Measurable Conc.) Linearity->LOQ Accuracy Accuracy (% Recovery) Accuracy->LOQ Precision->Accuracy Precision->Accuracy LOD Limit of Detection (LOD) (Lowest Detectable Conc.) LOQ->LOD Robustness Robustness (Minor Method Changes) LOQ->Robustness Validated Method is Validated Robustness->Validated Start Develop & Optimize Method Start->Specificity Workflow cluster_Prep Preparation cluster_Analysis HPLC Analysis cluster_Data Data Processing Prep_Mobile Prepare Mobile Phase Equilibrate Equilibrate System Prep_Mobile->Equilibrate Prep_Std Prepare Standard Solutions Prep_Std->Equilibrate Prep_Sample Prepare Sample Solutions Prep_Sample->Equilibrate SST Perform System Suitability Test (SST) Equilibrate->SST Inject_Std Inject Standard SST->Inject_Std Inject_Sample Inject Sample(s) Inject_Std->Inject_Sample Integrate Integrate Peaks Inject_Sample->Integrate Calculate Calculate Concentration Integrate->Calculate Report Generate Report Calculate->Report

References

Application of 4-(4-Chlorophenyl)pyridine in corrosion inhibition studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 4-(4-Chlorophenyl)pyridine in Corrosion Inhibition Research

Authored by: Gemini, Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound as a corrosion inhibitor. This guide delves into the mechanistic underpinnings of its protective action and furnishes detailed, field-proven protocols for its evaluation using standard and advanced analytical techniques.

Introduction: The Imperative for Advanced Corrosion Inhibitors

Corrosion, the electrochemical degradation of metals, poses a significant challenge across numerous industries, from infrastructure and transportation to oil and gas.[1] The use of organic corrosion inhibitors is a primary strategy for mitigating this costly phenomenon.[2] These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.[3]

Among the vast array of organic compounds, pyridine derivatives have garnered substantial attention due to their inherent inhibitory properties.[4][5] The efficacy of these molecules stems from the presence of a nitrogen heteroatom within the aromatic ring, which acts as an active center for adsorption onto metal surfaces. This compound is a particularly promising candidate. Its molecular structure combines the electron-donating pyridine ring with a chlorophenyl group, providing multiple adsorption centers (N and Cl atoms, and π-electrons of the rings) that facilitate the formation of a robust protective film.

The Protective Mechanism of this compound

The inhibitory action of this compound is predicated on its ability to adsorb onto the metal/electrolyte interface, thereby blocking the active sites required for corrosion reactions. This adsorption process can occur through two primary mechanisms:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated pyridine molecule in an acidic medium.

  • Chemisorption: This involves the sharing of electrons between the lone pair of the nitrogen atom and the vacant d-orbitals of the metal atoms, forming a coordinate bond. The π-electrons from the aromatic rings can also participate in this interaction.

Once adsorbed, the inhibitor molecules form a protective film that physically isolates the metal from the corrosive environment. This barrier effectively stifles both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution), classifying this compound as a mixed-type inhibitor.[6]

G cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (e.g., Steel) cluster_process Inhibition Process Inhibitor This compound Adsorption Adsorption at Metal-Solution Interface Inhibitor->Adsorption Physical & Chemical Adsorption H_plus H+ ions Cl_minus Cl- ions Metal Metal Lattice (Fe) Metal->Adsorption Film Formation of Protective Inhibitor Film Adsorption->Film Block Blocking of Anodic & Cathodic Sites Film->Block Result Corrosion Inhibition Block->Result

Caption: Corrosion inhibition mechanism of this compound.

Experimental Protocols for Evaluating Inhibitor Performance

A multi-faceted approach is essential for the robust evaluation of a corrosion inhibitor. The following section details the core methodologies for quantifying the efficacy of this compound.

Gravimetric (Weight Loss) Method

This fundamental technique provides a direct measure of metal loss and is a crucial first step in inhibitor assessment.[7][8][9]

Protocol:

  • Specimen Preparation:

    • Procure metal coupons (e.g., mild steel) of known dimensions.

    • Mechanically polish the coupons using successively finer grades of emery paper (e.g., 200, 400, 600, 800, 1200 grit) to achieve a mirror finish.

    • Degrease the coupons by sonicating in acetone, rinse with deionized water, and dry thoroughly with a stream of warm air.

    • Accurately weigh each coupon to four decimal places (W_initial) using an analytical balance.

  • Immersion Test:

    • Prepare the corrosive medium (e.g., 1 M HCl).

    • Create a series of test solutions by dissolving varying concentrations of this compound (e.g., 50, 100, 200, 500 ppm) into the corrosive medium. Include a blank solution (no inhibitor).

    • Suspend one prepared coupon in each test solution using a glass hook, ensuring complete immersion. Conduct the test for a fixed duration (e.g., 6, 12, or 24 hours) at a constant temperature (e.g., 298 K).

  • Post-Immersion Analysis:

    • Carefully remove the coupons from the solutions.

    • Clean the coupons with a suitable cleaning solution (e.g., Clarke's solution for steel) to remove corrosion products, rinse with deionized water, and dry as before.

    • Reweigh the cleaned, dry coupons (W_final).

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (87600 * ΔW) / (A * T * ρ) where ΔW is the weight loss (grams), A is the surface area (cm²), T is the immersion time (hours), and ρ is the density of the metal (g/cm³).

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.[1]

Data Presentation: Weight Loss Results

Inhibitor Conc. (ppm)ΔW (g)CR (mm/year)IE (%)
0 (Blank)N/A
50
100
200
500
Electrochemical Evaluation

Electrochemical techniques offer rapid and detailed insights into corrosion kinetics and inhibitor mechanisms.[10][11][12] A standard three-electrode electrochemical cell is used, comprising the metal specimen as the working electrode (WE), a platinum sheet as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).

PDP studies provide information on corrosion potential (E_corr), corrosion current density (i_corr), and the anodic/cathodic behavior of the system.[13][14]

Protocol:

  • Setup and Stabilization: Assemble the three-electrode cell with the test solution (blank or with inhibitor). Immerse the working electrode and allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).

  • Polarization Scan: Once OCP is stable, apply a potential scan from approximately -250 mV to +250 mV versus OCP at a slow, constant scan rate (e.g., 0.5 mV/s or 1 mV/s).[14][15]

  • Data Analysis:

    • Plot the resulting potential (E) vs. log current density (log i) to generate a Tafel plot.

    • Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to their intersection point. The potential at this point is E_corr, and the current density is i_corr.

  • Calculation:

    • Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor.

Data Presentation: Potentiodynamic Polarization Parameters

Inhibitor Conc. (ppm)E_corr (mV vs. SCE)i_corr (μA/cm²)βa (mV/dec)βc (mV/dec)IE (%)
0 (Blank)N/A
100
500

EIS is a powerful non-destructive technique used to investigate the properties of the protective film and the kinetics of the corrosion process.[2][16][17][18]

Protocol:

  • Setup and Stabilization: Use the same three-electrode setup and allow the system to stabilize at OCP as described for PDP.

  • Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Present the data as Nyquist plots (Z_imaginary vs. Z_real) and Bode plots (log |Z| and phase angle vs. log frequency).

    • The Nyquist plot for an inhibited system typically shows a larger semicircle, indicating higher resistance.

    • Fit the impedance data to an appropriate equivalent electrical circuit (EEC), such as the Randles circuit, to extract quantitative parameters like charge transfer resistance (R_ct) and double-layer capacitance (C_dl).

  • Calculation:

    • Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100 where R_ct_inh and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor.[19]

G cluster_prep Preparation cluster_run Electrochemical Measurement cluster_analysis Data Analysis A Prepare 3-Electrode Cell with Solution B Stabilize at OCP (30-60 min) A->B C_PDP PDP: Scan Potential (e.g., ±250mV vs OCP) B->C_PDP For PDP C_EIS EIS: Apply AC Signal (100kHz to 10mHz) B->C_EIS For EIS D_PDP Tafel Extrapolation to find i_corr C_PDP->D_PDP D_EIS Fit to Equivalent Circuit to find R_ct C_EIS->D_EIS E Calculate Inhibition Efficiency (IE%) D_PDP->E D_EIS->E

References

Synthesizing 4-(4-Chlorophenyl)pyridine Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-(4-Chlorophenyl)pyridine Scaffolds

The this compound core is a privileged scaffold in medicinal chemistry and materials science. Its derivatives have demonstrated a wide range of biological activities, making them crucial components in the development of novel therapeutics.[1][2] This guide provides detailed, field-proven protocols for the synthesis of these valuable compounds, with a focus on the widely utilized palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these reactions, offering insights to empower researchers to optimize their synthetic strategies.

Foundational Synthetic Strategy: Palladium-Catalyzed Cross-Coupling Reactions

The most robust and versatile methods for constructing the C-C bond between a pyridine ring and a chlorophenyl group are palladium-catalyzed cross-coupling reactions.[3] These reactions offer high functional group tolerance, generally good to excellent yields, and predictable stereochemistry.[4][5] The three most prominent methods in this class are the Suzuki-Miyaura, Negishi, and Stille couplings. Each utilizes a different organometallic reagent, offering distinct advantages and considerations for substrate scope and reaction conditions.

The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6][7]

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used method due to the stability, commercial availability, and low toxicity of the requisite boronic acids.[8][9] The reaction couples an organoboron species with an organic halide.[5]

Mechanistic Insight

The reaction is initiated by the oxidative addition of the palladium(0) catalyst to the aryl halide.[10] A crucial step is the activation of the organoboron reagent by a base, which forms a boronate complex.[8] This complex then undergoes transmetalation with the palladium(II) species.[4] The cycle concludes with reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.[6]

Detailed Experimental Protocol

This protocol details the synthesis of this compound from 4-chloropyridine and 4-chlorophenylboronic acid.

Materials:

  • 4-Chloropyridine hydrochloride

  • 4-Chlorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloropyridine hydrochloride (1.0 equiv), 4-chlorophenylboronic acid (1.2 equiv), potassium carbonate (3.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.08 equiv).[6][9]

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).[6][11]

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[6][12]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).[12]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12] Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

ParameterRecommended ValueSource(s)
Catalyst Loading 1-5 mol%[9][13]
Ligand PPh₃, PCy₃, SPhos[3][14]
Base K₂CO₃, K₃PO₄, Cs₂CO₃[6][13]
Solvent Toluene, Dioxane, THF/Water[11]
Temperature Room Temperature to 110 °C[13][15]

Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling.

Protocol 2: Negishi Coupling

The Negishi coupling employs organozinc reagents, which are generally more reactive than organoboron compounds, often allowing for milder reaction conditions.[16][17] This method is particularly useful for coupling partners that are less reactive in Suzuki couplings.

Mechanistic Insight

Similar to the Suzuki coupling, the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[18] The higher nucleophilicity of the organozinc reagent facilitates a more rapid transmetalation step compared to organoboron compounds.[16]

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from 4-bromopyridine and a pre-formed (4-chlorophenyl)zinc chloride solution.

Materials:

  • 4-Bromopyridine

  • (4-Chlorophenyl)zinc chloride solution (commercially available or prepared in situ)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 4-bromopyridine (1.0 equiv) in anhydrous THF.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the solution.

  • Reagent Addition: Slowly add the (4-chlorophenyl)zinc chloride solution (1.1 equiv) to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature or gentle heat (40-60 °C) for 4-12 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.

ParameterRecommended ValueSource(s)
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)[16]
Solvent THF, Dioxane, Toluene[19]
Temperature Room Temperature to 80 °C[19]

Table 2: Typical Reaction Parameters for Negishi Coupling.

Protocol 3: Stille Coupling

The Stille coupling utilizes organotin reagents (stannanes), which are known for their high tolerance of various functional groups and their stability to air and moisture.[20][21] However, a significant drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts.[7][21]

Mechanistic Insight

The catalytic cycle of the Stille coupling is analogous to the Suzuki and Negishi reactions.[7][20] The transmetalation step involves the transfer of the organic group from the organostannane to the palladium(II) complex.[7]

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 4-iodopyridine and (4-chlorophenyl)tributylstannane.

Materials:

  • 4-Iodopyridine

  • (4-Chlorophenyl)tributylstannane

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Aqueous potassium fluoride (KF)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • Reaction Setup: To a Schlenk tube, add 4-iodopyridine (1.0 equiv), (4-chlorophenyl)tributylstannane (1.1 equiv), and bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv).

  • Solvent Addition: Add anhydrous DMF under an inert atmosphere.

  • Reaction: Heat the reaction mixture to 80-100 °C for 6-18 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether and wash with an aqueous solution of potassium fluoride to precipitate the tin byproducts. Filter the mixture through a pad of celite.

  • Purification: Wash the filtrate with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel.

ParameterRecommended ValueSource(s)
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂[22]
Solvent Toluene, DMF, THF[7]
Temperature 60-120 °C[7]
Additive LiCl, CuI[7]

Table 3: Typical Reaction Parameters for Stille Coupling.

Safety and Handling Precautions

Palladium Catalysts:

  • Palladium catalysts, especially on carbon, can be pyrophoric and should be handled in an inert atmosphere.[23]

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[24][25]

  • Store palladium catalysts in a cool, dry, and well-ventilated area away from heat and flammable materials.[23][26]

  • Dispose of palladium waste according to institutional and local regulations.[23]

Organoboron Compounds:

  • While generally less toxic than other organometallics, organoboron compounds should be handled with care.[27]

  • Avoid inhalation of dust and contact with skin and eyes.[28][29]

  • Use in a well-ventilated area or a fume hood.[27]

  • Store in tightly sealed containers in a cool, dry place.[28][30]

Organozinc and Organotin Compounds:

  • Organozinc and organotin compounds are toxic and should be handled with extreme caution in a well-ventilated fume hood.[20]

  • Wear appropriate PPE, including chemical-resistant gloves.[27]

  • These reagents are often air and moisture sensitive and require handling under inert conditions.

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reagents are pure and solvents are anhydrous and degassed.

    • Vary the catalyst, ligand, base, and solvent to find the optimal combination for your specific substrates.[3][9]

    • Increase the reaction temperature or time, but be mindful of potential side reactions.

  • Formation of Homocoupled Byproducts:

    • This can be an issue, particularly in Suzuki couplings.[14]

    • Careful control of stoichiometry and slow addition of the boronic acid can sometimes mitigate this.

    • Using a different coupling method (e.g., Negishi) may be beneficial.

  • Difficulty in Purification:

    • For Stille couplings, the removal of tin byproducts can be challenging. Washing with aqueous KF is often effective.[7]

    • Thorough column chromatography is usually necessary to obtain highly pure products.

Conclusion

The synthesis of this compound derivatives is readily achievable through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is often the method of choice due to the stability and low toxicity of the boronic acid reagents. However, the Negishi and Stille couplings provide valuable alternatives, particularly for challenging substrates. By understanding the underlying mechanisms and carefully controlling reaction parameters, researchers can efficiently access a wide array of these important compounds for further investigation in drug discovery and materials science.

References

Gas chromatography conditions for analyzing pyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Gas Chromatography of Pyridine and Its Derivatives

Abstract

Pyridine and its derivatives are fundamental heterocyclic aromatic compounds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and various industrial products.[1] Their presence, whether as a final product, an intermediate, or a residual solvent, necessitates precise and reliable analytical methods for quantification and control. Gas chromatography (GC) stands as a primary technique for this purpose due to its high resolution and sensitivity.[2] However, the basic nature of the pyridine ring introduces significant analytical challenges, most notably peak tailing caused by interactions with active sites within the GC system.[3] This guide provides a comprehensive overview of the principles and practices for the successful analysis of pyridine compounds by GC, drawing from established methodologies and field-proven insights. We will explore critical parameters from sample preparation to detection, offering detailed protocols for researchers, scientists, and drug development professionals.

The Core Challenge: Understanding and Mitigating Peak Tailing

The primary obstacle in the GC analysis of pyridine is its basicity. The lone pair of electrons on the nitrogen atom readily interacts with acidic sites within the analytical flow path. These active sites are typically exposed silanol (Si-OH) groups on the surfaces of the inlet liner and the capillary column. This strong secondary interaction causes a portion of the analyte molecules to be temporarily adsorbed, delaying their elution from the column and resulting in asymmetric, tailing peaks.[3][4][5]

Peak tailing is detrimental to analysis as it:

  • Reduces peak height and, consequently, analytical sensitivity.

  • Complicates peak integration, leading to poor accuracy and precision.

  • Decreases resolution between closely eluting peaks.

Mitigating this interaction is the cornerstone of a successful pyridine analysis method. The strategies discussed below are all fundamentally aimed at creating an inert pathway for the analyte.

Visualizing Analyte-Column Interactions

The diagram below illustrates the interaction of a basic analyte like pyridine with an active silanol group versus an inert, deactivated surface within the GC column.

G Figure 1: Analyte Interaction with GC Stationary Phase cluster_0 Problem: Active Column Surface cluster_1 Solution: Inert (Deactivated) Column Surface Pyridine1 Pyridine Molecule Silanol Active Silanol Site (Si-OH) Pyridine1->Silanol Adsorption (Acid-Base Interaction) TailingPeak Result: Tailing Peak Silanol->TailingPeak Delayed Elution Pyridine2 Pyridine Molecule DeactivatedSite Deactivated Site (Si-O-SiR3) Pyridine2->DeactivatedSite No Interaction SymmetricPeak Result: Symmetrical Peak DeactivatedSite->SymmetricPeak Unimpeded Elution

Caption: Analyte interaction with active vs. deactivated column surfaces.

Optimizing the Gas Chromatography System

A robust method for pyridine analysis relies on the careful selection and optimization of each component of the GC system.

Inlet and Injection Technique

The injector is the first point of contact for the sample and a primary source of activity.[6]

  • Liner Selection : Always use a deactivated liner. Liners with a siloxane or similar coating (e.g., Siltek®) are designed to cover active silanol groups. For trace analysis, using a liner with a small plug of deactivated glass wool can help trap non-volatile matrix components, but the wool itself must be highly inert.

  • Injection Mode : Splitless injection is preferred for trace analysis to ensure the entire sample volume reaches the column.[7] However, if the sample concentration is high, a split injection can be used to prevent column overload.[5]

  • Inlet Temperature : The temperature should be high enough to ensure rapid vaporization of pyridine (boiling point: 115.5 °C) and its derivatives without causing thermal degradation of the analytes or the column's stationary phase. A typical starting point is 250 °C.[7][8][9]

Capillary Column Selection

The choice of capillary column is the most critical factor for achieving good peak shape and separation.[10][11]

  • Stationary Phase : The key is to choose a phase that is "base-deactivated." Manufacturers have developed specific procedures to cap residual silanol groups, making the column surface more inert towards basic compounds.

    • Wax Phases (Polyethylene Glycol - PEG) : Columns like the Agilent CP-Wax 51 for Amines or Restek Stabilwax-DB are specifically designed for analyzing amines and other basic compounds.[1][8] Their polarity and base-deactivation provide excellent peak shapes for pyridines.

    • Mid-Polarity Phases (e.g., 5% Phenyl Polysiloxane) : Columns like the DB-5ms are common general-purpose columns.[7] While versatile, ensure you are using a base-deactivated version for pyridine analysis. Standard, non-deactivated 5% phenyl columns will likely produce significant peak tailing.

  • Column Dimensions :

    • Length : 30 m is a standard length providing a good balance of resolution and analysis time. For more complex samples, a 60 m column can provide enhanced separation.[1][12]

    • Internal Diameter (ID) : 0.25 mm or 0.32 mm ID columns are most common. Narrower columns (e.g., 0.25 mm) offer higher efficiency, while wider columns (0.32 mm) have a higher sample capacity.[13]

    • Film Thickness : A standard film thickness of 0.25 µm to 1.0 µm is suitable for most applications.[1][7] Thicker films can increase retention for highly volatile compounds.[11]

Detector Selection

The choice of detector depends on the required sensitivity, selectivity, and the sample matrix.[14]

  • Flame Ionization Detector (FID) : A universal detector for organic compounds, the FID is robust, reliable, and offers a wide linear range.[1][2][15] It is an excellent choice for routine analysis where high sensitivity is not the primary concern.

  • Mass Spectrometer (MS) : The MS detector provides high sensitivity and, crucially, high selectivity. It allows for positive identification of analytes based on their mass spectra and is the preferred detector for trace analysis and complex matrices.[2][7][12] Using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes can significantly enhance sensitivity and reduce matrix interference.[12][15]

  • Nitrogen-Phosphorus Detector (NPD) : This detector is highly selective for nitrogen-containing compounds like pyridine.[16] It can offer enhanced sensitivity for pyridine compared to an FID and can be useful in complex matrices where interferences from non-nitrogenous compounds are a problem.

Sample Preparation Methodologies

Proper sample preparation is crucial for accurate and reproducible results. The technique chosen depends on the sample matrix and the concentration of the pyridine compounds.

Static Headspace (HS-GC)

Headspace analysis is ideal for volatile compounds like pyridine in solid or liquid matrices, such as pharmaceuticals (residual solvents), environmental samples (water, soil), and biological tissues.[12][17][18] It offers the significant advantage of introducing only the volatile components into the GC system, leaving non-volatile matrix components behind, which protects the inlet and column.[12]

Liquid Injection

Direct liquid injection is used when pyridine compounds are already in a relatively clean liquid solution or after a liquid-liquid extraction step.

  • Solvent Selection : The solvent should be compatible with the stationary phase. For wax columns, polar solvents like methanol or acetone are suitable.[1][19]

  • Extraction : For complex matrices like tobacco smoke or wastewater, a liquid-liquid extraction (e.g., with methylene chloride) or solid-phase extraction (SPE) may be necessary to isolate and concentrate the analytes before injection.[19][20][21]

Analytical Protocols

The following sections provide step-by-step protocols for common applications. These should be considered starting points and may require optimization for specific instruments and samples.

Protocol 1: Pyridine as a Residual Solvent in Pharmaceuticals via Headspace-GC

This protocol is based on the principles outlined in USP General Chapter <467> for residual solvents.[18][22][23]

1. Materials and Reagents

  • Pyridine reference standard

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), headspace grade

  • 20 mL headspace vials with PTFE-lined crimp caps

  • Deuterated pyridine (pyridine-d5) for internal standard, if using mass spectrometry

2. Standard and Sample Preparation

  • Standard Stock Solution : Accurately prepare a stock solution of pyridine in DMSO. For USP <467>, the limit for pyridine is 200 ppm, so standards should bracket this concentration.[22][23]

  • Sample Preparation : Accurately weigh a specified amount of the drug substance (e.g., 100 mg) into a 20 mL headspace vial. Add a precise volume of diluent (e.g., 5 mL of DMSO).

  • Internal Standard (Optional but Recommended) : If using an internal standard, add a small, precise volume of a pyridine-d5 solution to both standards and samples.

  • Immediately seal the vials with crimp caps.

3. GC Conditions (Typical)

Parameter Recommended Condition
System Headspace Sampler coupled to GC-FID/MS
Column Base-deactivated Wax (e.g., Stabilwax-DB) or G43 (e.g., DB-624)
Dimensions: 30 m x 0.32 mm ID, 1.8 µm film
Carrier Gas Helium, constant flow ~3.5 mL/min
Headspace Sampler
Oven Temperature 80 °C
Incubation Time 30 - 60 minutes
Injection Volume 1 mL of headspace gas
GC Inlet
Mode Split (e.g., 10:1)
Temperature 250 °C
Oven Program 40 °C (hold 20 min), ramp at 10 °C/min to 240 °C, hold 20 min
Detector (FID)

| Temperature | 250 °C |

4. System Suitability

  • Inject a standard solution six times. The relative standard deviation (RSD) of the peak areas for pyridine should be ≤ 15%.

  • The signal-to-noise ratio for pyridine at the limit concentration should be ≥ 10.

Protocol 2: Analysis of Pyridine Derivatives in a Liquid Matrix

This protocol is a general guideline for analyzing a liquid sample containing pyridine and its alkylated derivatives (picolines, lutidines).

1. Materials and Reagents

  • Pyridine, 2-picoline, 3-picoline, etc., reference standards

  • Methanol or acetone, HPLC grade

  • 2 mL autosampler vials with PTFE-lined caps

  • Syringe filters (0.45 µm), if needed

2. Standard and Sample Preparation

  • Standard Solution : Prepare a mixed stock solution of the pyridine derivatives in methanol. Serially dilute to create calibration standards across the desired concentration range.

  • Sample Preparation : Dilute the liquid sample with methanol to bring the analyte concentrations within the calibration range. If the sample contains particulates, filter it through a 0.45 µm syringe filter into an autosampler vial.

3. GC Conditions (Typical)

Parameter Recommended Condition
System GC-FID or GC-MS
Column Agilent CP-Wax 51 for Amines (or equivalent)
Dimensions: 25 m x 0.22 mm ID, 0.2 µm film[8]
Carrier Gas Nitrogen at 70 kPa or Helium at ~1 mL/min[8]
GC Inlet
Mode Split (e.g., 30:1)
Temperature 250 °C[8]
Injection Volume 0.1 - 1 µL[8]
Oven Program 70 °C (hold 4 min), ramp at 10 °C/min to 240 °C[8]
Detector (FID)

| Temperature | 250 °C[8] |

General Workflow for Pyridine Analysis

The following diagram outlines the logical flow from sample receipt to final result in a typical pyridine analysis workflow.

G Figure 2: General GC Workflow for Pyridine Analysis SampleReceipt Sample Receipt & Login PrepDecision Choose Preparation Method SampleReceipt->PrepDecision HeadspacePrep Headspace Prep: 1. Weigh Sample 2. Add Diluent 3. Crimp Vial PrepDecision->HeadspacePrep Solid/Viscous Matrix or Residual Solvent LiquidPrep Liquid Prep: 1. Extraction (if needed) 2. Dilution 3. Filter (if needed) PrepDecision->LiquidPrep Liquid Matrix GC_Analysis GC Analysis (Optimized Conditions) HeadspacePrep->GC_Analysis LiquidPrep->GC_Analysis DataProcessing Data Processing: 1. Peak Integration 2. Calibration Curve 3. Quantification GC_Analysis->DataProcessing QC_Check QC Review: System Suitability, Blanks, Controls DataProcessing->QC_Check QC_Check->SampleReceipt Fail - Re-prep/Re-inject Report Final Report QC_Check->Report Pass Pass Pass Fail Fail

Caption: A typical workflow for the GC analysis of pyridine compounds.

Conclusion

The successful gas chromatographic analysis of pyridine and its derivatives hinges on a systematic approach to mitigating the compound's inherent basicity. By selecting base-deactivated columns and liners, optimizing injection and detector parameters, and choosing an appropriate sample preparation strategy, researchers can achieve symmetric peaks, excellent sensitivity, and highly reproducible results. The protocols and guidelines presented here serve as a robust foundation for developing and validating methods across a wide range of applications, from pharmaceutical quality control to environmental monitoring.

References

Application Notes & Protocols: A Guide to Evaluating the Antimicrobial Activity of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural products and synthetic compounds with significant therapeutic properties.[1][2] Its derivatives are of particular interest in the ongoing search for novel antimicrobial agents to combat the escalating threat of multidrug-resistant (MDR) pathogens.[2] This guide provides a comprehensive, experience-driven framework for establishing a robust experimental setup to test the antimicrobial activity of novel pyridine derivatives. We will delve into the causality behind critical protocol steps, ensuring that each methodology is a self-validating system. The protocols detailed herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.

Foundational Principles & Pre-Experimental Considerations

The journey from a newly synthesized pyridine derivative to a potential antimicrobial lead compound is paved with meticulous and standardized testing. The goal is not merely to observe an effect but to quantify it in a reproducible and meaningful way. The core of this evaluation rests on determining the Minimum Inhibitory Concentration (MIC) and, subsequently, the Minimum Bactericidal Concentration (MBC).

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] It is the primary measure of a compound's potency.

  • Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[4][5][6] An MBC value provides insight into whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills the organism).

Causality Corner: Why Standardized Methods Matter Antimicrobial susceptibility testing is highly sensitive to variables such as inoculum size, media composition, and incubation temperature.[7] Adherence to standardized protocols, like those published by CLSI, is not merely a suggestion but a requirement for generating data that can be reliably compared across different laboratories and studies.[8][9][10][11] These standards provide a validated framework that minimizes variability, ensuring that observed differences in antimicrobial activity are due to the compounds being tested, not experimental artifacts.

Essential Reagents and Equipment
  • Pyridine Derivatives: Synthesized and purified compounds.

  • Solvent: Dimethyl sulfoxide (DMSO) is commonly used to prepare stock solutions. Ensure the final DMSO concentration in the assay is non-toxic to the test microorganisms (typically ≤1%).

  • Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard for most aerobic and facultative anaerobic bacteria.[12][13][14][15] Mueller-Hinton Agar (MHA) is used for disk diffusion and subculturing for MBC determination.[12]

  • Test Organisms: A panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains. Quality control (QC) strains with known susceptibility profiles are mandatory.[16][17]

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213, ATCC 25923), Enterococcus faecalis (e.g., ATCC 29212)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853), Klebsiella pneumoniae (e.g., ATCC 700603)[18]

    • Fungal: Candida albicans (e.g., ATCC 10231)[17]

  • Controls:

    • Positive Control: A known, commercially available antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

    • Negative Control: Solvent (DMSO) control.

    • Growth Control: Wells containing only media and inoculum.

    • Sterility Control: Wells containing only media.

  • Equipment: Biosafety cabinet, incubator (35 ± 2°C), spectrophotometer or turbidimeter, sterile 96-well microtiter plates, multichannel pipettes, sterile loops and spreaders.

Workflow Overview

The overall experimental process follows a logical progression from preparation to data acquisition. This workflow ensures that each step builds upon a validated foundation, leading to reliable and interpretable results.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution (MIC) cluster_read Phase 3: Data Acquisition stock Prepare Pyridine Derivative & Control Stock Solutions inoculum Prepare 0.5 McFarland Standardized Inoculum stock->inoculum media Prepare Culture Media (CAMHB, MHA) media->inoculum serial_dilute Perform 2-fold Serial Dilutions in 96-Well Plate inoculum->serial_dilute Input inoculate Inoculate Plate with Standardized Culture serial_dilute->inoculate incubate Incubate at 35°C for 18-24 hours inoculate->incubate read_mic Visually Read MIC (Lowest concentration with no visible growth) incubate->read_mic Input subculture Subculture from Clear Wells onto MHA Plates (for MBC) read_mic->subculture incubate_mbc Incubate MHA Plates at 35°C for 18-24 hours subculture->incubate_mbc read_mbc Count Colonies & Determine MBC (≥99.9% kill) incubate_mbc->read_mbc

Caption: High-level workflow for determining MIC and MBC values.

Core Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This method, based on CLSI document M07, is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.[8][11]

Principle of Causality: This assay relies on exposing a standardized number of bacteria to a gradient of compound concentrations. The use of a liquid medium (CAMHB) ensures homogenous exposure.[13] The final inoculum concentration is critical; too high an inoculum can overwhelm the compound, leading to falsely high MICs, while too low an inoculum can result in falsely low MICs. The target is approximately 5 x 10⁵ CFU/mL in each well.[4]

Step-by-Step Methodology:

  • Prepare Compound Stock: Dissolve the pyridine derivative in 100% DMSO to create a high-concentration stock (e.g., 1280 µg/mL). This minimizes the amount of DMSO introduced into the assay.

  • Prepare Inoculum:

    • From a fresh (18-24 hour) culture on an MHA plate, select 3-5 isolated colonies.

    • Suspend them in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This is visually equivalent to approximately 1-2 x 10⁸ CFU/mL.[4]

    • Dilute this suspension in CAMHB to achieve the final target inoculum concentration of 5 x 10⁵ CFU/mL. A typical dilution is 1:100, but this should be validated for your specific spectrophotometer and organism.

  • Plate Setup:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the compound stock solution to well 1.[4] (This initial volume difference is accounted for in the serial dilution).

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Controls: Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no bacteria).[4]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well will be 200 µL (or 100 µL for wells 2-12 if starting with 50uL volumes).

  • Incubation: Seal the plate (e.g., with a breathable film or lid) and incubate at 35 ± 2°C for 18-24 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[4]

Protocol 2: Disk Diffusion (Kirby-Bauer) Test

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is governed by CLSI document M02.[9][10]

Principle of Causality: A paper disk impregnated with the test compound is placed on an agar surface uniformly inoculated with the test organism. The compound diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a zone of no growth will form around the disk.[19][20] The diameter of this zone of inhibition is proportional to the susceptibility of the organism and the diffusion rate of the compound.

Step-by-Step Methodology:

  • Prepare Inoculum: Prepare a standardized inoculum equivalent to a 0.5 McFarland standard as described in Protocol 1 (Section 2.1, Step 2).

  • Inoculate Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

  • Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.

  • Apply Disks: Allow the plate to dry for 3-5 minutes. Using sterile forceps, place a paper disk impregnated with a known amount of the pyridine derivative onto the agar surface. Gently press the disk to ensure complete contact. Place control antibiotic disks as well.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Measure Zones: After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) to the nearest millimeter using a ruler or calipers.[19]

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a direct extension of the MIC assay and is essential for determining if a compound has a killing effect.

Principle of Causality: The MBC is determined by subculturing the contents of the clear wells from the MIC plate onto fresh, antibiotic-free agar.[4][21] Growth on the agar indicates that the bacteria were only inhibited (bacteriostatic effect), while a lack of growth indicates the bacteria were killed (bactericidal effect). The standard definition for MBC is the concentration that kills ≥99.9% of the initial inoculum.[5][6][21]

Step-by-Step Methodology:

  • Perform MIC Test: Complete the Broth Microdilution assay as described in Protocol 1.

  • Subculture: From each well that shows no visible growth (the MIC well and all wells with higher concentrations), plate a 10-100 µL aliquot onto a sterile MHA plate.[4]

  • Inoculum Count (Optional but Recommended): To precisely calculate the 99.9% reduction, perform a colony count from the growth control well (after making appropriate serial dilutions) at the time of subculturing.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Determine MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest test concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[4]

G cluster_mic MIC Determination cluster_mbc MBC Determination mic_plate Completed 96-Well MIC Plate (After 24h Incubation) mic_result Identify MIC: Lowest concentration with no visible growth mic_plate->mic_result Visual Inspection subculture Aliquot 10µL from all clear wells (MIC, MICx2, MICx4, etc.) onto MHA plates mic_plate->subculture Transfer incubate Incubate MHA plates for 18-24 hours subculture->incubate count_colonies Count Colonies (CFU) on each MHA plate incubate->count_colonies mbc_result Identify MBC: Lowest concentration with ≥99.9% kill count_colonies->mbc_result

Caption: Logical flow from MIC result to MBC determination.

Data Presentation and Interpretation

Clear and concise data presentation is crucial for interpretation and comparison. Summarize quantitative results in a structured table.

Table 1: Representative Antimicrobial Activity Data for Pyridine Derivatives

Compound IDTest Organism (ATCC #)MIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
PY-01S. aureus (29213)8162Bactericidal
PY-01E. coli (25922)16>128>8Bacteriostatic
PY-02S. aureus (29213)32642Bactericidal
PY-02E. coli (25922)64>128>2Bacteriostatic
CiprofloxacinS. aureus (29213)0.512Bactericidal
CiprofloxacinE. coli (25922)0.0150.032Bactericidal

Interpreting the MBC/MIC Ratio: The relationship between the MBC and MIC values is a key indicator of the compound's mode of action.

  • Bactericidal: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[4]

  • Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the compound primarily inhibits growth rather than killing the organism.

References

Application Note: The Strategic Use of 4-(4-Chlorophenyl)pyridine Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the application of a key derivative of 4-(4-chlorophenyl)pyridine in asymmetric synthesis. We focus on the enantioselective preparation of (S)-(4-chlorophenyl)(pyridin-2-yl)methanol, a high-value chiral intermediate essential for the synthesis of pharmaceuticals such as the first-generation antihistamine, Carbinoxamine. This document provides a comprehensive workflow, including the synthesis of the prochiral ketone precursor, (4-chlorophenyl)(pyridin-2-yl)methanone, and its subsequent asymmetric reduction. Detailed, field-proven protocols, mechanistic insights, and expected outcomes are presented to enable researchers to successfully implement this methodology.

Introduction: The Significance of Chiral Pyridyl Alcohols

Chiral molecules containing a pyridine moiety are prevalent scaffolds in a vast array of pharmaceuticals and biologically active compounds. The stereochemistry of these molecules is often critical to their therapeutic efficacy and safety profile. Enantiomerically pure pyridyl alcohols, in particular, serve as versatile building blocks for more complex molecular architectures. The synthesis of such compounds with high optical purity is a key challenge in medicinal chemistry and process development.

While this compound itself is not typically employed as a chiral ligand or catalyst directly, its structural motif is present in valuable precursors for asymmetric transformations. This application note will elucidate a practical and efficient pathway that utilizes a derivative of this compound to generate a critical chiral alcohol through asymmetric catalysis. The focus will be on the asymmetric reduction of (4-chlorophenyl)(pyridin-2-yl)methanone, a prochiral ketone. This transformation is a cornerstone for accessing the (S)-enantiomer, a direct precursor to the active pharmaceutical ingredient (API) Carbinoxamine[1].

Workflow Overview: From Precursor to Chiral Intermediate

The overall synthetic strategy is a two-stage process. First, a suitable precursor is oxidized to the prochiral ketone. This ketone then undergoes a highly enantioselective reduction to yield the desired chiral alcohol.

G cluster_0 Stage 1: Prochiral Ketone Synthesis cluster_1 Stage 2: Asymmetric Reduction cluster_2 Application A 2-(p-Chlorobenzyl)pyridine B Oxidation A->B C (4-Chlorophenyl)(pyridin-2-yl)methanone B->C D (4-Chlorophenyl)(pyridin-2-yl)methanone E Asymmetric Transfer Hydrogenation D->E F (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol E->F G (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol H Etherification G->H I (S)-Carbinoxamine H->I

References

Scaling up the synthesis of 4-Chlorophenyl-2-pyridinylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: A Guide to the Scalable Synthesis of 4-Chlorophenyl-2-pyridinylmethanol

Abstract

This document provides a comprehensive technical guide for the synthesis of 4-Chlorophenyl-2-pyridinylmethanol, a key intermediate in the production of various active pharmaceutical ingredients (APIs), including the antihistamines Carbinoxamine and Bepotastine.[1][2][3] We present two primary synthetic methodologies: a Grignard reaction-based approach and a two-step oxidation-reduction sequence. This guide focuses on the practical execution of these methods from laboratory scale to pilot production, emphasizing process optimization, safety, and scalability. Detailed, step-by-step protocols are provided, along with critical insights into reaction mechanisms and troubleshooting.

Introduction and Strategic Importance

4-Chlorophenyl-2-pyridinylmethanol is a chiral alcohol whose strategic importance in the pharmaceutical industry cannot be overstated. It serves as a crucial building block for several commercially significant drugs.[1] The synthesis of this intermediate is a critical step that dictates the overall efficiency, cost, and purity of the final API.

The primary challenge in synthesizing this molecule, particularly at scale, lies in achieving high yield and purity while managing reaction energetics and minimizing byproduct formation. This guide aims to provide a robust framework for overcoming these challenges, enabling a seamless transition from bench-scale research to pilot-scale manufacturing.

Overview of Synthetic Methodologies

Two principal routes are commonly employed for the synthesis of 4-Chlorophenyl-2-pyridinylmethanol:

  • Grignard Reaction: This is the most direct and widely used method. It involves the reaction of a Grignard reagent, typically formed from a 4-chlorophenyl halide, with a pyridine-2-aldehyde or a related precursor.[1][4] This route is favored for its atom economy and directness.

  • Oxidation-Reduction Sequence: This two-step method begins with the oxidation of 2-(p-chlorobenzyl)pyridine to form the intermediate ketone, (4-chlorophenyl)(pyridin-2-yl)methanone. This ketone is then subsequently reduced to the target alcohol.[1][4][5] This pathway allows for the isolation and purification of the ketone intermediate, which can lead to a higher purity final product.[1]

This guide will focus primarily on the Grignard route due to its prevalence and efficiency, while also providing a detailed protocol for the oxidation-reduction method for completeness.

Part A: Grignard Synthesis of 4-Chlorophenyl-2-pyridinylmethanol

The Grignard reaction is a powerful C-C bond-forming reaction.[6][7] In this context, it involves the nucleophilic addition of a 4-chlorophenyl magnesium halide to the electrophilic carbonyl carbon of pyridine-2-carboxaldehyde.

Reaction Mechanism and Rationale

The process begins with the formation of the Grignard reagent (4-chlorophenylmagnesium bromide) via the reaction of 4-bromochlorobenzene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF).[6] This reagent is highly reactive and moisture-sensitive.[6] The subsequent addition of pyridine-2-carboxaldehyde to the cooled Grignard solution results in the formation of a magnesium alkoxide intermediate. The reaction is then quenched with an aqueous acid solution (e.g., saturated ammonium chloride) to protonate the alkoxide, yielding the final alcohol product.[1][2]

Caption: Workflow for the Grignard synthesis of 4-Chlorophenyl-2-pyridinylmethanol.

Laboratory-Scale Protocol (Grignard Method)

This protocol is designed for a ~10-15 g scale synthesis.

Materials & Reagents:

ReagentM.W.AmountMolesEquiv.
Magnesium Turnings24.312.0 g0.0821.1
4-Bromochlorobenzene191.4514.3 g0.0751.0
Pyridine-2-carboxaldehyde107.118.0 g0.0751.0
Anhydrous THF-150 mL--
Iodine (I₂)253.811 crystal-catalyst
Sat. aq. NH₄Cl-100 mL--
Ethyl Acetate-200 mL--
Anhydrous Na₂SO₄-~10 g--

Procedure:

  • Apparatus Setup: Assemble a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure the entire system is under an inert atmosphere (Nitrogen or Argon).[1]

  • Grignard Formation: Place the magnesium turnings and a single crystal of iodine in the flask. Add 20 mL of anhydrous THF to cover the magnesium.

  • Dissolve the 4-bromochlorobenzene in 80 mL of anhydrous THF and add this solution to the dropping funnel.

  • Add a small portion (~5-10 mL) of the halide solution to the magnesium. The reaction should initiate, indicated by gentle bubbling and a cloudy or brownish appearance. Gentle warming with a heat gun may be required.[8]

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde: Cool the Grignard solution to 0°C using an ice bath.

  • Dissolve the pyridine-2-carboxaldehyde in 50 mL of anhydrous THF and add this solution to the dropping funnel.

  • Add the aldehyde solution dropwise to the stirred Grignard reagent over 30-45 minutes, maintaining the temperature at 0°C.[8]

  • After addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. Monitor reaction completion by TLC.[9]

  • Work-up and Purification: Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.[2]

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]

  • Purify the crude oil via silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the pure product.[2] An expected yield is approximately 75%.[2]

Part B: Scaling Up the Grignard Synthesis

Transitioning from the laboratory bench to a pilot plant introduces significant challenges that must be addressed to ensure safety, efficiency, and reproducibility.

Key Scale-Up Considerations
ParameterLaboratory Scale (Grams)Pilot Scale (Kilograms)Rationale & Mitigation Strategy
Heat Transfer High surface area-to-volume ratio; efficient heat dissipation.Low surface area-to-volume ratio; risk of exotherm accumulation.Strategy: Use a jacketed reactor with an efficient cooling system. The rate of reagent addition becomes the primary method for controlling the reaction temperature.
Mixing Efficient mixing with a magnetic stir bar.Potential for localized "hot spots" and concentration gradients.Strategy: Employ overhead mechanical stirring with appropriate impeller design (e.g., pitched-blade turbine) to ensure homogeneity.
Reagent Addition Dropping funnel; manual control.Metering pumps; automated control.Strategy: Use calibrated pumps for precise, slow, and controlled addition of both the halide and aldehyde solutions to manage the exotherm safely.
Moisture Control Flame-drying glassware; inert gas blanket.Rigorous solvent drying; pressure-purging of the reactor with inert gas.Strategy: Use anhydrous grade solvents. Ensure the reactor is thoroughly dried and maintained under a positive pressure of nitrogen throughout the process. Water contamination will destroy the Grignard reagent and drastically lower yield.[6]
Work-up Separatory funnel extraction.Reactor-based phase separation and extraction.Strategy: The quench step must be performed slowly with adequate cooling to manage the exotherm. Extractions are performed by pumping layers out of the reactor.
Safety Standard fume hood.Process hazard analysis (PHA) required.Strategy: The highly exothermic nature of the Grignard reaction poses a significant risk of a runaway reaction. A thorough PHA must be conducted. Diethyl ether, if used, is extremely flammable and requires specialized handling procedures.

Part C: Oxidation-Reduction Synthesis

This alternative two-step route can be advantageous if the Grignard route proves problematic or if a higher purity product is required without chromatography.

Reaction Scheme

Caption: Two-step synthesis via oxidation and reduction.

Pilot-Scale Protocol (Oxidation-Reduction Method)

This protocol is adapted for a multi-kilogram scale.

Step 1: Oxidation of 2-(p-chlorobenzyl)pyridine

  • Charge Reactor: Charge a suitable glass-lined reactor with 2-(p-chlorobenzyl)pyridine (1.0 eq.) and water.

  • Heating: Heat the mixture to 85°C with vigorous stirring.

  • Oxidant Addition: Add potassium permanganate (KMnO₄, ~1.5 eq.) in several small portions, ensuring the internal temperature does not exceed 95°C. This addition is highly exothermic.[4][8]

  • Reaction Hold: Maintain the reaction mixture at 85-95°C for approximately 4 hours, monitoring for completion by HPLC.[4][8]

  • Quench: After completion, cool the mixture to 60°C. Add a small amount of methanol to quench any excess permanganate.[8]

  • Work-up: Add ethyl acetate and cool the mixture to 30°C. Filter off the manganese dioxide (MnO₂) solids. Wash the filter cake with additional ethyl acetate.[8]

  • Separate the organic layer from the filtrate. Extract the aqueous layer with ethyl acetate. Combine all organic layers, wash with water, and concentrate under reduced pressure to obtain the crude ketone intermediate.[8]

  • Purification: The intermediate, (4-chlorophenyl)(pyridin-2-yl)methanone, can be purified by crystallization from a suitable solvent like petroleum ether.[8]

Step 2: Reduction to 4-Chlorophenyl-2-pyridinylmethanol

  • Charge Reactor: Dissolve the purified ketone from Step 1 in methanol in a suitable reactor.

  • Cooling: Cool the solution to below 20°C using a chiller.

  • Reductant Addition: Add potassium borohydride (KBH₄, ~0.3 eq.) or sodium borohydride (NaBH₄) portion-wise, ensuring the temperature does not exceed 40°C.[8]

  • Reaction Hold: Stir the mixture for 30-60 minutes after the addition is complete. Monitor by TLC or HPLC until the starting ketone is consumed.[8]

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the methanol. Add water and a suitable organic solvent (e.g., dichloromethane).[8]

  • Separate the organic layer and extract the aqueous layer twice. Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Concentrate the solution to yield the final product, 4-Chlorophenyl-2-pyridinylmethanol.

Analytical Characterization and Quality Control

To ensure the identity and purity of the final product, the following analytical techniques are recommended:

  • Thin Layer Chromatography (TLC): For in-process monitoring of reaction completion.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[2]

Common impurities can include unreacted starting materials or biphenyl derivatives from Wurtz coupling side reactions in the Grignard synthesis.[9]

Conclusion

The synthesis of 4-Chlorophenyl-2-pyridinylmethanol can be reliably achieved and scaled using either the Grignard reaction or a two-step oxidation-reduction pathway. The Grignard route offers a more direct synthesis, while the two-step method provides an opportunity to purify an intermediate, potentially leading to a cleaner final product. Successful scale-up hinges on a thorough understanding of the reaction mechanism and careful control of key process parameters, most notably temperature control during the highly exothermic steps. By implementing the protocols and considerations outlined in this guide, researchers and process chemists can develop a safe, robust, and efficient manufacturing process for this vital pharmaceutical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-(4-Chlorophenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. This compound is a key structural motif in medicinal chemistry, notably as a precursor to antihistamines like Bepotastine.[1] Achieving high yields in its synthesis is crucial for efficient drug development pipelines.

This resource provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the widely used Suzuki-Miyaura cross-coupling reaction. Our goal is to empower you with the technical knowledge and practical insights needed to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The Suzuki-Miyaura cross-coupling reaction is the predominant method for synthesizing this compound and other 4-arylpyridines.[2] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide (e.g., 4-bromopyridine or 4-chloropyridine) and an organoboron species (e.g., 4-chlorophenylboronic acid).[3] It is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the boronic acid reagents.[4][5]

Q2: What are the critical parameters to control for a high-yield Suzuki-Miyaura coupling?

Optimizing a Suzuki-Miyaura coupling involves the careful selection and control of several interdependent parameters:[6]

  • Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, crucially, the phosphine ligand is paramount.

  • Base: The base plays a critical role in activating the boronic acid for transmetalation.[7][8]

  • Solvent: The solvent system must be appropriate for all reactants and facilitate the catalytic cycle.

  • Temperature: Reaction temperature influences reaction rate and the prevalence of side reactions.

  • Inert Atmosphere: The exclusion of oxygen is vital to prevent catalyst deactivation and unwanted side reactions.

Q3: How do I select the appropriate palladium catalyst and ligand?

The catalyst system is the engine of the Suzuki-Miyaura reaction. The ligand, in particular, dictates the catalyst's activity and stability.

  • For Aryl Bromides (e.g., 4-bromopyridine): Traditional catalysts like Pd(PPh₃)₄ can be effective, but modern systems using bulky, electron-rich phosphine ligands often provide higher yields and faster reaction times.[9]

  • For Aryl Chlorides (e.g., 4-chloropyridine): Aryl chlorides are less reactive than bromides and require more active catalyst systems.[10] Catalyst systems based on bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often necessary for efficient coupling.[4][5][11] These ligands promote the challenging oxidative addition step with the C-Cl bond.[10]

Q4: What is the role of the base, and how do I choose the right one?

The base is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic borate species.[3][7] The choice of base can significantly impact the reaction's success:

  • Common Bases: Carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH) are frequently used.

  • Impact on Side Reactions: The base can also contribute to side reactions like protodeboronation (loss of the boronic acid group). For sensitive substrates, milder bases like potassium fluoride (KF) or potassium phosphate (K₃PO₄) may be preferable to stronger bases like sodium hydroxide. The choice of base can also influence selectivity when competing boronic acids are present.[7]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format to help you diagnose and resolve issues in your synthesis of this compound.

Problem Potential Causes Recommended Solutions
Low or No Product Yield 1. Inactive Catalyst: The palladium catalyst may be degraded, or the phosphine ligand may have oxidized. 2. Poor Reagent Quality: The boronic acid may have decomposed (protodeboronation), or the aryl halide may be impure. 3. Inefficient Base: The chosen base may not be strong enough or soluble enough to activate the boronic acid effectively.[7][8] 4. Presence of Oxygen: Oxygen can deactivate the Pd(0) catalyst through oxidation, leading to the formation of palladium black.[12]1. Use Fresh Reagents: Utilize a fresh, high-quality palladium source and ligand. Store phosphine ligands under an inert atmosphere. 2. Verify Reagent Integrity: Use fresh 4-chlorophenylboronic acid or consider converting it to a more stable pinacol ester. Ensure the purity of your aryl halide. 3. Screen Bases: If using a carbonate, try a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility. 4. Ensure Inert Atmosphere: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.
Significant Homocoupling Byproducts 1. Oxygen Contamination: The presence of oxygen can promote the homocoupling of the boronic acid.[12] 2. Incorrect Stoichiometry: An excess of the boronic acid can sometimes lead to homocoupling.1. Rigorous Degassing: Improve your degassing technique to strictly exclude oxygen from the reaction. 2. Optimize Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid, but avoid a large excess.
Protodeboronation of Boronic Acid 1. Presence of Water: Water can be a proton source, leading to the replacement of the boronic acid group with a hydrogen atom. 2. Harsh Base or High Temperature: Strong bases and prolonged heating can accelerate protodeboronation.1. Use Anhydrous Conditions: Employ anhydrous solvents and reagents. If an aqueous base is used, consider switching to an anhydrous system with a base like KF. 2. Milder Conditions: Use a milder base (e.g., K₃PO₄, KF) and try running the reaction at a lower temperature for a longer duration.
Dehalogenation of Aryl Pyridine 1. Hydrogen Source: A source of hydride in the reaction mixture (e.g., from solvent or base) can lead to the reduction of the aryl halide starting material.[10]1. Choice of Solvent and Base: Avoid solvents or bases that can act as hydride donors.
Difficult Product Purification 1. Co-elution with Byproducts: The desired product may have a similar polarity to starting materials or byproducts, making chromatographic separation difficult.[13] 2. Residual Palladium: Traces of palladium can contaminate the final product.1. Alternative Purification: If column chromatography is challenging, consider recrystallization. For basic compounds like pyridines, an acid-base extraction can help remove non-basic impurities. Amine-functionalized silica can also be a useful stationary phase for purification.[14] 2. Palladium Scavenging: After the reaction, treat the mixture with a palladium scavenger to remove residual catalyst before purification.

Experimental Protocols & Workflows

Diagram 1: General Suzuki-Miyaura Coupling Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification reagents 1. Add Aryl Halide, Boronic Acid Ester, & Base to a flame-dried flask. seal 2. Seal flask with septum. reagents->seal inert 3. Evacuate and backfill with inert gas (3x). seal->inert solvent 4. Add degassed solvent via syringe. inert->solvent catalyst 5. Add Pd catalyst/ligand. solvent->catalyst heat 6. Heat to desired temperature with stirring. catalyst->heat monitor 7. Monitor reaction by TLC or LC-MS. heat->monitor quench 8. Cool and quench the reaction. monitor->quench extract 9. Perform aqueous workup and extraction. quench->extract dry 10. Dry organic layer and concentrate. extract->dry purify 11. Purify crude product (e.g., column chromatography). dry->purify characterize 12. Characterize pure product. purify->characterize

Caption: A typical experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Biaryl Ar-Pd(II)-Ar' L₂ PdII_Aryl->PdII_Biaryl [Ar'-B(OR)₂(OH)]⁻ Transmetal Transmetalation PdII_Biaryl->Pd0 Product Ar-Ar' PdII_Biaryl->Product Ar-Ar' RedElim Reductive Elimination ArylHalide Ar-X BoronicAcid Ar'-B(OR)₂ Borate [Ar'-B(OR)₂(OH)]⁻ BoronicAcid->Borate Base Base (e.g., OH⁻) Base->Borate

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Common side reactions in 4-arylpyridine synthesis and prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Arylpyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this critical structural motif. 4-Arylpyridines are pivotal components in numerous active pharmaceutical ingredients (APIs), making their efficient and clean synthesis a significant challenge.[1][2][3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental hurdles. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower you to optimize your synthetic routes.

Table of Contents

  • Troubleshooting Guide: Common Side Reactions

    • Homocoupling of Boronic Acid/Ester Reagents

    • Hydrodehalogenation of the Aryl Halide

    • Catalyst Deactivation and Low Yield

    • Formation of Ligand-Derived Impurities

  • Frequently Asked Questions (FAQs)

  • Experimental Protocols

    • General Protocol for Suzuki-Miyaura Coupling to Minimize Homocoupling

  • References

Troubleshooting Guide: Common Side Reactions

Issue: Significant formation of a biaryl byproduct derived from the boronic acid/ester (Homocoupling).

Q1: I'm observing a significant amount of a homocoupled byproduct corresponding to my boronic acid reagent in my Suzuki-Miyaura reaction. What is causing this?

A1: The formation of a homocoupled biaryl product from your boronic acid is a common side reaction in Suzuki-Miyaura couplings.[4] This typically occurs through two primary pathways:

  • Palladium(II)-Mediated Homocoupling: If your reaction mixture contains Pd(II) species, either from the precatalyst or from the oxidation of the active Pd(0) catalyst, it can react with two molecules of the boronic acid to produce the homocoupled product and regenerate the active Pd(0) catalyst.[5][6] This pathway is often exacerbated by the presence of oxygen.[5][6]

  • Oxidative Homocoupling: The presence of oxygen can also lead to an oxidative homocoupling pathway. In this mechanism, a Pd(0) species reacts with dioxygen to form a palladium(II) peroxo complex.[7] This complex can then react with the boronic acid to generate the homocoupled product.[7]

Q2: How can I prevent or minimize the homocoupling of my boronic acid reagent?

A2: Minimizing homocoupling requires careful control of your reaction conditions to disfavor the pathways described above. Here are several strategies:

  • Rigorous Exclusion of Oxygen: This is the most critical factor in suppressing homocoupling.[6] Ensure your reaction vessel, solvents, and reagents are thoroughly degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.[4][8] A subsurface sparge with nitrogen is a particularly effective method.[6]

  • Use of an Appropriate Palladium Precatalyst: Start with a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) to avoid the initial presence of Pd(II). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it needs to be reduced in situ to the active Pd(0) species. This reduction can sometimes be promoted by the boronic acid itself, leading to homocoupling.[5]

  • Ligand Selection: The choice of ligand can influence the stability of the catalytic species and the relative rates of the desired cross-coupling versus side reactions. Bulky, electron-rich phosphine ligands can stabilize the Pd(0) state and promote the desired catalytic cycle.

  • Addition of a Mild Reducing Agent: In some cases, the addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of unwanted Pd(II) species in the reaction mixture without interfering with the main catalytic cycle.[3]

  • Reaction Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate catalyst decomposition and potentially increase the rate of side reactions. Careful temperature optimization is key.

Visualizing the Troubleshooting Workflow for Homocoupling

Homocoupling_Troubleshooting start Problem: Homocoupling Side Product check_oxygen Is the reaction rigorously degassed? start->check_oxygen degas Action: Improve degassing protocol (e.g., subsurface sparge, freeze-pump-thaw) check_oxygen->degas No check_catalyst What is the Palladium source? check_oxygen->check_catalyst Yes degas->check_catalyst pd0_source Consider using a Pd(0) precatalyst (e.g., Pd₂(dba)₃) check_catalyst->pd0_source Pd(II) optimize_ligand Action: Screen bulky, electron-rich phosphine ligands. check_catalyst->optimize_ligand Pd(0) or Pd(II) pd0_source->optimize_ligand pd2_source If using Pd(II), optimize reduction conditions or add a mild reducing agent. pd2_source->optimize_ligand optimize_temp Action: Optimize reaction temperature. optimize_ligand->optimize_temp end Resolution: Minimized Homocoupling optimize_temp->end

Caption: Troubleshooting workflow for addressing boronic acid homocoupling.

Issue: Formation of a dehalogenated byproduct from the aryl halide starting material.

Q3: My reaction is producing a significant amount of the dehalogenated arene from my starting aryl halide. What is causing this hydrodehalogenation?

A3: Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions.[9] The mechanism can be complex and depends on the specific reaction conditions, but a likely pathway involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by a reaction that introduces a hydride to the palladium center, and subsequent reductive elimination of the dehalogenated product.[9] Potential sources of the hydride include the solvent (especially alcohols), the base, or even water.[8][9]

Q4: What are the best strategies to prevent hydrodehalogenation in my 4-arylpyridine synthesis?

A4: Preventing hydrodehalogenation involves carefully selecting your reaction components to minimize potential hydride sources and optimizing conditions to favor the desired cross-coupling pathway.

  • Solvent Choice: Avoid using protic solvents like alcohols if hydrodehalogenation is a major issue. Aprotic solvents such as dioxane, THF, or toluene are generally preferred.[8]

  • Base Selection: The choice of base is critical. Strong alkoxide bases should be used with caution. Consider using weaker inorganic bases like K₂CO₃, Cs₂CO₃, or phosphate bases like K₃PO₄.[8]

  • Ligand Optimization: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired reductive elimination of the 4-arylpyridine product over the dehalogenation pathway.[8]

  • Control of Water Content: While some water is often necessary for the transmetalation step in Suzuki couplings, excessive water can be a proton source leading to dehalogenation. If using anhydrous conditions, ensure all reagents and solvents are rigorously dried.[8]

  • Purity of Reagents: Ensure your starting materials and reagents are of high purity, as impurities can sometimes act as hydride donors.

ParameterRecommendation to Minimize HydrodehalogenationRationale
Solvent Use aprotic solvents (e.g., dioxane, THF, toluene).Alcohols and other protic solvents can be a source of hydrides.[8]
Base Use weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).Stronger bases can promote side reactions that generate hydride species.[8]
Ligand Screen bulky, electron-rich phosphine or NHC ligands.These ligands can accelerate the desired reductive elimination step.[8]
Water Optimize water content; ensure anhydrous conditions if intended.Excess water can act as a proton source.[8]
Issue: The reaction is sluggish, has a low yield, or does not go to completion.

Q5: My cross-coupling reaction to form a 4-arylpyridine is giving a very low yield. What are the common causes for this?

A5: Low yields in palladium-catalyzed reactions involving pyridines are a frequent challenge. The primary reasons often revolve around catalyst deactivation or inhibition.[10]

  • Catalyst Inhibition by Pyridine: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst.[10][11][12] This coordination can form inactive catalyst species and inhibit the catalytic cycle.

  • Catalyst Deactivation by Oxidation: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive Pd(II) species.[10]

  • Formation of Palladium Black: At high temperatures or with an insufficient ligand-to-palladium ratio, the active catalyst can aggregate into inactive palladium black.[10]

  • Suboptimal Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For pyridine substrates, bulky and electron-rich ligands are often necessary to shield the palladium from the pyridine nitrogen and promote the reaction.[10]

Q6: How can I improve the yield of my 4-arylpyridine synthesis and prevent catalyst deactivation?

A6: A systematic approach to troubleshooting is key to improving your reaction yield.

  • Ligand Screening: This is often the most impactful parameter. Screen a panel of bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[10] These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center.

  • Rigorous Inert Atmosphere: As with preventing homocoupling, meticulously deoxygenate your reaction mixture to prevent oxidation of the Pd(0) catalyst.[10]

  • Temperature Optimization: Carefully screen a range of temperatures. While heat can increase reaction rates, excessively high temperatures can accelerate catalyst decomposition.[10]

  • Base and Solvent Optimization: The choice of base and solvent can significantly impact the reaction outcome. Screen different combinations to find the optimal conditions for your specific substrates.

  • Use of Pyridine N-Oxides: As an alternative strategy, consider using pyridine N-oxides. The N-oxide functionality can be used to direct C-H activation or can be removed after the coupling reaction, and it modulates the electronic properties of the pyridine ring.[13]

Visualizing the Catalyst Deactivation Problem

Catalyst_Deactivation cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd(0)Lₙ Catalyst Pyridine_Coordination Pyridine Coordination Active_Catalyst->Pyridine_Coordination Inhibition Oxidation Oxidation (O₂) Active_Catalyst->Oxidation Oxidation Aggregation Aggregation Active_Catalyst->Aggregation Decomposition Inactive_Species Inactive Species Pyridine_Coordination->Inactive_Species Oxidation->Inactive_Species Aggregation->Inactive_Species Forms Pd Black

Caption: Common pathways for palladium catalyst deactivation in pyridine synthesis.

Issue: Formation of impurities derived from the phosphine ligand.

Q7: I'm observing impurities in my final product that seem to be derived from the aryl groups on my phosphine ligand. How does this happen and how can I avoid it?

A7: The formation of impurities from the aryl groups of phosphine ligands is a known issue in some Suzuki-Miyaura coupling reactions, particularly in the synthesis of APIs where purity is paramount.[1][2] This can occur through a competitive reaction where the aryl group from the phosphine ligand is transferred to the palladium center and then participates in the cross-coupling reaction, leading to an undesired phenylated or arylated pyridine byproduct.

To address this, a method has been developed to suppress these ligand-derived impurities. The choice of catalyst, ligand, and solvent system is crucial. For instance, using specific palladium precatalysts and carefully selected solvents can minimize this side reaction.[2] If this is a persistent issue, screening different classes of ligands, such as N-heterocyclic carbenes (NHCs), which do not have aryl groups that can readily participate in cross-coupling, may be a viable solution.

Frequently Asked Questions (FAQs)

Q8: Can I use Negishi coupling for the synthesis of 4-arylpyridines? What are the potential side reactions?

A8: Yes, Negishi coupling, which pairs an organozinc reagent with an organic halide, is a powerful method for forming C-C bonds and can be used for 4-arylpyridine synthesis.[14] Palladium catalysts are commonly used, though nickel catalysts are also effective.[14] A key advantage of Negishi coupling is its high functional group tolerance.[14]

Potential side reactions are similar to other cross-coupling reactions and can include:

  • Homocoupling of the organozinc reagent.

  • Hydrodehalogenation of the aryl halide.

  • β-hydride elimination if the organozinc reagent has a β-hydrogen, although this is less of a concern with aryl organozinc reagents.[15][16]

Optimization of the catalyst, ligand, and reaction conditions is crucial for minimizing these side reactions.[17]

Q9: What about direct C-H arylation for synthesizing 4-arylpyridines? What are the challenges?

A9: Direct C-H arylation is an attractive, atom-economical strategy that avoids the pre-functionalization of the pyridine ring.[18] However, controlling the regioselectivity can be challenging due to the presence of multiple C-H bonds on the pyridine ring.[19] The electronic properties of the pyridine ring and any substituents play a key role in directing the arylation.[19] For instance, electron-withdrawing groups can be used to direct arylation to specific positions.[19] Over-arylation, where multiple aryl groups are added to the pyridine ring, can also be a side reaction.[19]

Q10: My 4-arylpyridine product is difficult to purify. Any suggestions?

A10: Purification can be challenging due to the similar polarity of the product and certain byproducts, such as homocoupled species.

  • Chromatography: Careful selection of the stationary and mobile phases for column chromatography is essential. In some cases, using a modified stationary phase, like basic alumina, can be beneficial for purifying nitrogen-containing heterocycles.[20]

  • Crystallization: If your product is a solid, crystallization is an excellent method for purification.

  • Acid-Base Extraction: The basicity of the pyridine nitrogen can be exploited. An acid wash can extract the product into the aqueous phase, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling to Minimize Homocoupling

This protocol is a general starting point and should be optimized for your specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 4-halopyridine (1.0 equiv), arylboronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

  • Degassing: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe. The reaction mixture should be sparged with the inert gas for an additional 10-15 minutes.[4]

  • Catalyst and Ligand Addition: In a separate vial under an inert atmosphere, pre-mix the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). Dissolve this mixture in a small amount of the degassed solvent and add it to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.[8]

References

Technical Support Center: Purification of Crude 4-(4-Chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(4-chlorophenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to address the common and complex challenges encountered during the purification of this important chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to ensure you achieve the desired purity and yield in your experiments.

Introduction: The Purification Challenge

Crude this compound, often synthesized via Suzuki coupling or other cross-coupling reactions, can be contaminated with a variety of impurities. These may include unreacted starting materials (e.g., 4-chlorophenylboronic acid, 4-bromopyridine), catalysts (e.g., palladium complexes), homocoupled by-products, and residual solvents. The structural similarity between the target compound and some of these impurities often complicates purification, making a well-designed strategy essential for obtaining material suitable for downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of crude this compound in a direct question-and-answer format.

Q1: My final product has low purity, and I see traces of starting materials or unknown by-products in my analysis. What should I do?

A1: The presence of persistent impurities is a common issue stemming from either an inefficient purification method or the selection of a technique not suited for the specific contaminants present.

Probable Causes & Solutions:

  • Ineffective Recrystallization: The chosen solvent may not provide a sufficient solubility difference between the product and the impurities at high and low temperatures.

    • Solution: Re-evaluate your recrystallization solvent. An ideal solvent should dissolve the crude product completely at its boiling point but show very low solubility at room temperature or below, while the impurities should remain soluble at low temperatures.[1] Conduct small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) to identify the optimal system.

  • Co-elution in Column Chromatography: Impurities with polarities similar to this compound can co-elute during column chromatography.

    • Solution: Optimize your mobile phase. If you are using a standard silica gel column (normal phase), try a less polar eluent system or a shallow gradient to improve separation.[2] For example, instead of a 30% ethyl acetate in hexanes mixture, try starting with 10% and gradually increasing the polarity. Thin-Layer Chromatography (TLC) should be used to optimize the solvent system before running the column.[2]

  • Presence of Basic or Acidic Impurities: Pyridine derivatives can have basic properties, and some starting materials or by-products might be acidic or basic.[3]

    • Solution: Consider an acid-base extraction. Dissolve the crude material in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (like 1M HCl). The basic this compound will move to the aqueous layer. The layers can then be separated, the aqueous layer basified (e.g., with NaOH) to precipitate the product, which is then extracted back into an organic solvent.[4] This is highly effective for removing non-basic impurities.

Q2: The purified this compound is colored (e.g., yellow or brown) instead of white. How can I remove the color?

A2: Color in the final product typically indicates the presence of high molecular weight, conjugated impurities or degradation products.

Probable Causes & Solutions:

  • Colored Impurities: The synthesis may have produced colored by-products that are carried through the purification process.

    • Solution 1: Activated Charcoal Treatment. During recrystallization, after the crude product is fully dissolved in the hot solvent, you can add a small amount of activated charcoal.[5] The charcoal adsorbs colored impurities. The solution should then be filtered while hot to remove the charcoal before cooling to crystallize the product. Be cautious, as charcoal can also adsorb some of your product, potentially reducing the yield.

    • Solution 2: Silica Gel Plug. If the color is persistent, dissolving the product in a minimum amount of a suitable solvent and passing it through a short plug of silica gel can effectively remove colored impurities. Elute with a solvent that readily dissolves your product.

Q3: I'm trying to recrystallize my product, but it's "oiling out" or no crystals are forming upon cooling. What's going wrong?

A3: "Oiling out" occurs when the solute's melting point is below the solvent's boiling point, or when the solution is supersaturated with impurities.[6] Failure to crystallize often points to an issue with solvent choice or nucleation.

Probable Causes & Solutions:

  • "Oiling Out":

    • Solution: Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent to reduce saturation, and allow it to cool much more slowly.[6] An insulated container or a dewar can be used for this. Alternatively, consider a solvent with a lower boiling point.

  • No Crystal Formation:

    • Solution 1: Induce Nucleation. If the solution is supersaturated but crystals won't form, try scratching the inside of the flask with a glass rod just below the solvent line.[6] This creates microscopic scratches that can serve as nucleation sites.

    • Solution 2: Seeding. Add a tiny crystal of pure this compound to the cooled solution. A seed crystal provides a template for further crystal growth.[1]

    • Solution 3: Reduce Solvent Volume. You may have used too much solvent. Gently evaporate some of the solvent and try to cool the solution again.[6]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for the recrystallization of this compound?

A1: The ideal recrystallization solvent should meet several criteria:

  • It should not react with the compound.

  • It should have a high dissolving power for the compound at its boiling point but a low dissolving power at room temperature or below.[1]

  • It should dissolve impurities well at all temperatures or not at all.

  • It should have a relatively low boiling point for easy removal from the purified crystals.

Solvent Selection Workflow:

G start Start: Crude this compound test_solubility Test solubility in small amounts of various solvents (e.g., IPA, EtOH, Acetone, Toluene, Hexane) start->test_solubility hot_soluble Is it soluble in hot solvent? test_solubility->hot_soluble cold_insoluble Is it insoluble in cold solvent? hot_soluble->cold_insoluble Yes re_evaluate Re-evaluate solvent choices hot_soluble->re_evaluate No use_solvent Use this solvent for recrystallization cold_insoluble->use_solvent Yes try_mixture Try a solvent mixture (e.g., Ethanol/Water) cold_insoluble->try_mixture No try_mixture->hot_soluble re_evaluate->test_solubility

SolventBoiling Point (°C)PolarityComments
Isopropanol82.6PolarGood starting choice for many pyridine derivatives.
Ethanol78.4PolarOften effective, can be used in a mixture with water to reduce solubility.
Ethyl Acetate77.1IntermediateGood for compounds of intermediate polarity.
Toluene110.6NonpolarUseful if the compound is less polar.
Heptane/Hexane98.4 / 68NonpolarGood for washing or as part of a co-solvent system to induce precipitation.
Q2: What are the recommended starting conditions for column chromatography purification?

A2: For a compound like this compound, a normal-phase silica gel column is the standard choice.

Step-by-Step Protocol for Column Chromatography:

  • TLC Analysis: First, determine the optimal eluent system using TLC. Spot your crude mixture on a silica TLC plate and develop it in various solvent systems (e.g., different ratios of ethyl acetate/hexanes or dichloromethane/methanol). The ideal system will show good separation between your product spot (Rf value of ~0.3-0.4) and any impurities.

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent (the nonpolar component, e.g., hexanes) and carefully pour it into the column to ensure even packing (wet method).[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent, adsorb it onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column. This "dry loading" method often results in better separation.

  • Elution: Begin eluting with your chosen solvent system, starting with a lower polarity if running a gradient. Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Purification Workflow Diagram:

G crude Crude Product analysis Analyze Crude (TLC, HPLC) crude->analysis method_select Select Purification Method analysis->method_select recrystallization Recrystallization method_select->recrystallization High Purity Crude chromatography Column Chromatography method_select->chromatography Complex Mixture pure_solid Isolate Pure Solid recrystallization->pure_solid chromatography->pure_solid final_analysis Final Purity Analysis (HPLC, Melting Point, NMR) pure_solid->final_analysis final_product Pure this compound final_analysis->final_product

Q3: How can I reliably assess the purity of my final product?

A3: A combination of analytical methods should be used to confirm purity, as a single technique may not detect all possible impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase like acetonitrile and water (often with a modifier like formic acid or TFA) is a good starting point.[7] Purity is typically reported as the area percentage of the main peak.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities tend to depress and broaden the melting range.[1] Compare your experimental value to the literature value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and detect impurities, even those that are structurally similar to the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.[8]

Q4: What safety precautions are necessary when handling this compound and associated solvents?

A4: Standard laboratory safety practices are essential.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Ventilation: Handle the compound and all organic solvents in a well-ventilated chemical fume hood to avoid inhaling dust or vapors.[10]

  • Material Safety Data Sheet (MSDS/SDS): Always consult the SDS for this compound and any solvents used.[10][11] This document provides detailed information on hazards, handling, and emergency procedures. The compound may cause skin and eye irritation.[11][12]

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

References

Technical Support Center: 4-Chloropyridine & its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-chloropyridine and its hydrochloride salt. As crucial intermediates in pharmaceutical and specialty chemical synthesis, their stability can significantly impact experimental outcomes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling, storage, and use of these reagents. We will delve into the causality behind their stability issues and provide field-proven troubleshooting strategies to ensure the integrity of your experiments.

Part 1: Core Stability Concerns & Handling

Q1: My bottle of 4-chloropyridine (free base) has turned dark brown/black. Is it still usable?

A: Discoloration is a primary indicator of degradation. 4-Chloropyridine free base is notoriously unstable and prone to self-reaction, or polymerization, which results in the formation of colored oligomers.[1][2] While minor discoloration might not preclude its use in some robust reactions, significant darkening suggests a lower purity and the presence of polymeric byproducts that can interfere with your reaction. For sensitive applications, using discolored reagent is not recommended. It is best to purify the material before use or, preferably, to generate the free base from its more stable hydrochloride salt immediately before your experiment.[3]

Q2: Why is 4-chloropyridine hydrochloride the preferred form for storage?

A: The hydrochloride salt exhibits significantly greater stability compared to the free base.[1] The core instability of the free base stems from the pyridine nitrogen of one molecule acting as a nucleophile and attacking the electron-deficient C4 position (bearing the chlorine) of another molecule. This initiates a chain reaction leading to polymerization.[2]

In the hydrochloride salt, the pyridine nitrogen is protonated, forming a pyridinium ion. This has two stabilizing effects:

  • Blocks Nucleophilicity: The protonated nitrogen has no lone pair of electrons and cannot act as a nucleophile, thereby inhibiting the primary polymerization pathway.

  • Increased Ring Deactivation: The positive charge on the nitrogen further deactivates the pyridine ring towards electrophilic attack, though the primary degradation route is nucleophilic attack by the nitrogen.

The hydrochloride is a stable, crystalline solid that is less susceptible to atmospheric moisture and does not readily darken upon storage.[4][5]

Q3: What are the optimal storage conditions for both forms?

A: Proper storage is critical to preserving the integrity of these reagents. The following table summarizes the recommended conditions based on material safety data sheets and chemical properties.

Parameter4-Chloropyridine (Free Base)4-Chloropyridine Hydrochloride
Physical State Liquid[3]Light yellow crystalline powder[4]
Container Tightly sealed, inert gas (Argon/Nitrogen) blanketTightly sealed container[6][7][8]
Temperature Cool, refrigerated (2-8 °C)Cool, dry, room temperature[6]
Atmosphere Dry, inert atmosphereDry, well-ventilated area[6]
Light Protect from light (amber glass)Protect from light
Incompatibilities Water, strong oxidizing agentsStrong oxidizing agents, metals[7][8]

Part 2: Troubleshooting in Experimental Setups

Q4: I'm seeing unexpected byproducts in my reaction. Could it be from 4-chloropyridine degradation?

A: Absolutely. The reactivity that makes 4-chloropyridine a useful synthetic building block is also the source of its instability.[9] If your reaction conditions are not carefully controlled, you may observe byproducts stemming from its degradation.

Visualizing Degradation Pathways

The following diagram illustrates the two primary degradation pathways for 4-chloropyridine free base.

G cluster_main 4-Chloropyridine Degradation start 4-Chloropyridine (Free Base) poly Polymeric Byproducts (Dark Colored) start->poly Self-Reaction (Nucleophilic Attack) hydro 4-Hydroxypyridine start->hydro Hydrolysis (Presence of H₂O)

Caption: Primary degradation routes for 4-chloropyridine.

  • Hydrolysis: The most common degradation product is 4-hydroxypyridine (or its tautomer, 4-pyridone), formed by the nucleophilic substitution of the chloride by water.[2] This is especially prevalent in protic solvents, under aqueous workup conditions, or if the starting material has been exposed to moisture.

  • Polymerization: As discussed, this leads to dark, often intractable tars that can complicate purification.[2]

  • Reaction with Solvents: In nucleophilic solvents like methanol or ethanol, you may form 4-methoxy or 4-ethoxypyridine as byproducts, especially at elevated temperatures.

Q5: How can I safely generate and use the free base from the hydrochloride salt for my reaction?

A: Generating the free base in situ or immediately prior to use is the best practice. This minimizes the time the unstable form exists.

Workflow: From Stable Salt to Reaction

This workflow outlines the recommended procedure for using 4-chloropyridine in a reaction.

G start Start: 4-Chloropyridine HCl (Stable Solid) decision Is an anhydrous non-basic reaction required? start->decision liberate Liberate Free Base: - Dissolve in minimal H₂O - Basify with aq. NaOH/K₂CO₃ to pH > 10 - Extract with organic solvent (e.g., Ether, DCM) decision->liberate Yes use_direct Use HCl salt directly (if reaction tolerates acid and is non-nucleophilic) decision->use_direct No dry Dry organic extract (e.g., Na₂SO₄, MgSO₄) & concentrate liberate->dry use_immediately Use Immediately in Reaction dry->use_immediately

Caption: Recommended workflow for handling 4-chloropyridine.

Detailed Protocol: Liberation of 4-Chloropyridine Free Base

This protocol is adapted from established laboratory methods.[3]

  • Dissolution: Dissolve the 4-chloropyridine hydrochloride salt in a minimal amount of distilled water.

  • Basification: Cool the solution in an ice bath. Slowly add a strong base, such as 6M NaOH or a saturated K₂CO₃ solution, while stirring until the pH of the aqueous layer is >10.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times (3-4x) with a suitable organic solvent like diethyl ether or dichloromethane.

  • Drying & Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and carefully remove the solvent under reduced pressure.

  • Immediate Use: The resulting oil is the 4-chloropyridine free base. It should be used immediately, as it will begin to darken upon standing.

Part 3: Purification & Analysis

Q6: My freshly liberated 4-chloropyridine free base is already turning yellow/brown. How can I purify it further?

A: If high purity is essential, vacuum distillation can be performed on the crude free base.[3] However, be aware that 4-chloropyridine is thermally labile, and prolonged heating can accelerate degradation.

  • Method: Distill the oil under high vacuum. The boiling point is 147 °C at atmospheric pressure, so the temperature will be significantly lower under vacuum (e.g., 53-55 °C at 20 mmHg).[3][10]

  • Caution: The distilled product may still discolor over time.[3] This method is only recommended if absolutely necessary, and the product should be used immediately. Storing as the hydrochloride salt is always the superior strategy.[1][3]

Q7: How can I monitor the stability or purity of my 4-chloropyridine sample?

A: Standard analytical techniques are effective for assessing purity and detecting degradation.

  • Thin-Layer Chromatography (TLC): A quick method to check for impurities. 4-chloropyridine is a relatively polar compound. A non-polar eluent system (e.g., 20-30% ethyl acetate in hexanes) should give a baseline spot for any polymeric material, a spot for 4-chloropyridine, and potentially a more polar spot for the 4-hydroxypyridine byproduct.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. A C18 reverse-phase column with a mobile phase of acetonitrile/water (with 0.1% TFA or formic acid) is a good starting point. Degradation will appear as new or enlarged impurity peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming identity and purity. The signals for 4-chloropyridine are distinct. Impurities like 4-hydroxypyridine or polymeric material will present different aromatic signals or a broadened baseline, respectively.

Frequently Asked Questions (FAQs)

  • Q: Can I use 4-chloropyridine hydrochloride directly in a Suzuki or Sonogashira coupling?

    • A: It depends. If your reaction conditions involve a base (e.g., K₂CO₃, Cs₂CO₃), the base will liberate the free base in situ, which is often acceptable. However, the presence of chloride ions from the salt could potentially interfere with some catalytic cycles. If you observe poor catalytic turnover, using the freshly liberated free base is a better approach.

  • Q: My 4-chloropyridine hydrochloride salt is slightly yellow. Is this a problem?

    • A: A light yellow color for the hydrochloride salt is common and generally acceptable for most applications.[4] Purity is typically high (often >98%).[4] If the salt is dark brown or black, it indicates significant contamination, and the batch should not be used.

  • Q: What are the primary hazardous decomposition products upon heating?

    • A: Upon thermal decomposition, both the free base and the hydrochloride salt can release toxic and irritating fumes, including hydrogen chloride gas, nitrogen oxides (NOx), and carbon oxides (CO, CO₂).[6][7] All handling of these compounds, especially when heating, should be performed in a well-ventilated fume hood.

References

How to avoid coking and reactor plugging in pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyridine synthesis, with a special focus on preventing and troubleshooting coking and reactor plugging. This guide provides in-depth technical advice in a user-friendly question-and-answer format, grounded in established scientific principles and field-proven experience.

Introduction: The Challenge of Coking in Pyridine Synthesis

Pyridine and its derivatives are fundamental building blocks in pharmaceuticals, agrochemicals, and specialty materials.[1] Synthesizing these heterocycles, particularly through classic methods like the Chichibabin and Bohlmann-Rahtz reactions, often involves high temperatures and reactive intermediates. These conditions can lead to the formation of unwanted polymeric byproducts, commonly known as "coke."

Coke deposition is a primary cause of catalyst deactivation and, in severe cases, can lead to complete reactor plugging.[2] This not only compromises reaction yield and product purity but also results in significant operational downtime for cleaning and catalyst regeneration. Understanding the mechanisms of coke formation is the first step toward effective prevention and mitigation.

Coking generally arises from a cascade of reactions including polymerization, condensation, and dehydrogenation of reactants, intermediates, or products on the catalyst surface or reactor walls.[3] In the context of pyridine synthesis from aldehydes and ammonia (Chichibabin synthesis), these precursors can undergo aldol-type condensations and subsequent cyclization/aromatization pathways that, if uncontrolled, lead to high-molecular-weight, carbonaceous deposits.[4] Similarly, the high temperatures sometimes required for the cyclodehydration step in the Bohlmann-Rahtz synthesis can promote charring and polymerization of the aminodiene intermediate.[5]

This guide is structured to help you diagnose, troubleshoot, and ultimately prevent these common issues.

Troubleshooting Guide: Coking and Reactor Plugging

This section addresses specific problems you might encounter during your experiments.

Problem 1: Rapid Loss of Catalyst Activity and Decreasing Product Yield

Q: My reaction starts well, but the yield drops significantly over a few hours, and the catalyst is turning black. What's happening and what should I do?

A: This is a classic symptom of catalyst deactivation by coking. The blackening of the catalyst is a strong visual indicator of carbonaceous deposits. These deposits physically block the active sites on your catalyst, preventing reactants from accessing them.

Root Cause Analysis:

  • Reaction Temperature is Too High: Excessive heat accelerates side reactions, particularly polymerization of aldehydes or the aminodiene intermediate, which are precursors to coke.[3]

  • Incorrect Reactant Stoichiometry: In gas-phase syntheses like the Chichibabin reaction, an insufficient excess of ammonia relative to the aldehyde can lead to self-condensation of the aldehyde, a key pathway to coke formation.

  • Poor Heat Distribution (Hot Spots): Localized hot spots within the reactor, often due to poor mixing or exothermic reactions, can create zones where the temperature is significantly higher than the setpoint, leading to accelerated coking.[6]

  • Catalyst Acidity: Highly acidic sites on catalysts (e.g., zeolites, alumina) can promote the formation of carbocations from reactants, which are highly reactive intermediates that can initiate polymerization.

Troubleshooting Workflow:

cluster_0 Diagnosis cluster_1 Corrective Actions start Symptom: Decreasing Yield & Black Catalyst q1 Is Reaction Temperature Within Recommended Range? start->q1 q2 Is Reactant Feed Ratio Correct? (e.g., NH3:Aldehyde) q1->q2 Yes a1 Action: Reduce Temperature in 5-10°C Increments q1->a1 No q3 Is the Reactor a Packed Bed? (Potential for Hot Spots) q2->q3 Yes a2 Action: Increase Molar Ratio of Ammonia to Aldehyde q2->a2 No q4 What is the Nature of the Catalyst? (e.g., High Acidity) q3->q4 No a3 Action: Improve Mixing or Switch to Fluidized Bed Reactor q3->a3 Yes a4 Action: Use a Catalyst with Lower Acidity or Doped with Basic Oxides (e.g., MgO) q4->a4

Caption: Troubleshooting workflow for catalyst deactivation.

Immediate Actions & Solutions:

  • Step 1: Verify and Optimize Temperature. Immediately check your reactor's temperature profile. If possible, reduce the setpoint by 10-20°C and monitor the effect on yield and catalyst appearance. For the Bohlmann-Rahtz synthesis, consider modifications that allow for lower temperatures, such as using an acid catalyst like acetic acid or Amberlyst 15, which can facilitate the cyclodehydration step at temperatures as low as 50°C.[7][8]

  • Step 2: Adjust Reactant Ratios. For the Chichibabin synthesis, ensure you are using a sufficient molar excess of ammonia. A higher ammonia partial pressure can suppress the side reactions of aldehydes that lead to coke.[9]

  • Step 3: Enhance Mixing and Heat Transfer. If you are using a packed-bed reactor, channeling can lead to poor heat transfer and hot spots. If feasible for your scale, a fluidized bed reactor provides superior temperature control and can mitigate coking, especially in the feed injection zone.[10] For liquid-phase reactions, improving agitation or using a static mixer can ensure uniform temperature distribution.[11]

  • Step 4: Consider a More Coke-Resistant Catalyst. If the problem persists, your catalyst may be the issue. Consider catalysts with tuned acidity or basicity. For instance, doping alumina with basic oxides like magnesia (MgO) can neutralize strong acid sites and reduce coke formation.[12]

Problem 2: Increasing Pressure Drop Across the Reactor

Q: The pressure in my continuous flow reactor is steadily climbing, and I have to keep reducing the flow rate to maintain operation. What's causing this and how can I fix it?

A: A progressive increase in pressure drop is a strong indicator of physical obstruction in the reactor, which is often due to severe coking leading to plugging. This is a critical issue that can lead to a complete shutdown.

Root Cause Analysis:

  • Aggressive Coking: The causes are similar to those for catalyst deactivation but are occurring at a much faster rate, leading to the physical blockage of the flow path.

  • Poor Feed Vaporization: In gas-phase reactions, if liquid reactants are not fully vaporized before contacting the hot catalyst, they can "crack" on the surface, leading to rapid and dense coke formation at the reactor inlet.[2]

  • Precipitation of Intermediates or Products: In some liquid-phase syntheses, intermediates or the final product may have limited solubility under the reaction conditions, causing them to precipitate and plug the reactor. This can be exacerbated by temperature fluctuations.

  • "Coke Ratcheting" in Lined Reactors: In reactors with liners, hydrocarbons can penetrate behind the lining and form coke. Over thermal cycles, this can cause the equipment to elongate and the lining to fail, creating blockages.[13]

Troubleshooting and Mitigation Protocol:

Symptom Probable Cause Diagnostic Step Preventative/Corrective Action
High ΔP at Reactor Inlet Incomplete feed vaporizationCheck pre-heater temperature and feed nozzle design.Increase pre-heater temperature; ensure proper atomization of liquid feed.[2]
High ΔP Throughout Reactor Bed Severe catalyst cokingSafely shut down and visually inspect the catalyst bed. Perform Temperature Programmed Oxidation (TPO) on a catalyst sample to quantify coke.Optimize reaction conditions (lower temp, adjust ratios). Implement a catalyst regeneration cycle.
Sudden Pressure Spikes Plugging from precipitated solidsAnalyze solubility of all species at reaction temperature. Check for cold spots in the reactor.Choose a solvent with better solubility for all components. Ensure uniform heating of the reactor.[14]
Visible Deformation of Reactor Internals Coke ratchetingPost-shutdown inspection for liner damage or deformation.Ensure 100% anchor welding of liners to minimize voids for coke formation.[13]

Immediate Actions & Solutions:

  • Step 1: Controlled Shutdown. If the pressure rise is rapid, initiate a controlled shutdown of the reactor to prevent over-pressurization. Do not abruptly stop flow, as this can cause thermal shock.

  • Step 2: Locate the Plug. Once the reactor is safe, try to identify the location of the blockage. Is it at the inlet, outlet, or throughout the catalyst bed? This will help diagnose the root cause.

  • Step 3: Implement Feed System Best Practices. Ensure your feed is properly pre-heated and atomized. Using a coupled fluidized bed reactor with a dedicated feeding zone can be highly effective at preventing coking at the point of injection.[10]

  • Step 4: Consider Chemical Inhibitors. In industrial settings, small amounts of inhibitors like sulfur or phosphorus compounds can be added to the feed. These agents work by passivating active metal sites on reactor walls that can catalyze coke formation.[15][16]

Frequently Asked Questions (FAQs)

Q1: What are the ideal reaction conditions to minimize coking in the Chichibabin synthesis?

A: The Chichibabin synthesis is typically a gas-phase reaction conducted at 350–500 °C over oxide catalysts like alumina or silica.[4] To minimize coking:

  • Temperature Control: Operate at the lower end of the effective temperature range. While higher temperatures increase reaction rate, they exponentially increase the rate of coking. Find the minimum temperature that provides an acceptable conversion rate.

  • Ammonia to Aldehyde Ratio: A high molar ratio of ammonia to aldehydes is crucial. Excess ammonia helps to ensure the aldehydes react to form pyridine precursors rather than undergoing self-condensation, which is a major pathway to coke.

  • Catalyst Choice: While traditional alumina works, zeolites can offer better selectivity. However, the acidity of the zeolite must be optimized. Strong Brønsted acid sites can be hotbeds for coke formation.

Q2: How can I make the Bohlmann-Rahtz synthesis more robust against side reactions and charring?

A: The traditional Bohl-Rahtz synthesis often requires high temperatures for the final cyclodehydration step, which is a major drawback.[5] Modern modifications significantly improve its robustness:

  • Acid Catalysis: The addition of a Brønsted acid (e.g., acetic acid) or a solid acid catalyst (e.g., Amberlyst-15 ion-exchange resin) can dramatically lower the temperature required for cyclization, often to 50-80°C. This is the single most effective way to prevent thermal decomposition and charring.[7][8]

  • One-Pot Procedures: Instead of isolating the aminodiene intermediate, performing the Michael addition and cyclization in a single step avoids handling a potentially unstable intermediate and reduces thermal exposure.[17]

  • Flow Chemistry: Performing the synthesis in a continuous flow reactor allows for precise control over residence time and temperature, minimizing the formation of degradation byproducts.[17]

Q3: My reactor is completely plugged. What is the safest and most effective way to clean it?

A: A plugged reactor requires a careful and systematic cleaning procedure.

  • Mechanical Removal: For hard, dense coke, mechanical removal is often necessary after the reactor has cooled down completely. This can involve chipping hammers or high-pressure water jets.[2]

  • Decoking/Burn-off: For catalyst beds, a controlled "burn-off" is the standard procedure. This involves passing a controlled stream of air or a dilute oxygen/nitrogen mixture through the reactor at elevated temperatures (typically 450-600°C) to combust the coke. The temperature must be carefully controlled to avoid thermal damage to the catalyst or reactor.

  • Solvent Washing: If the plug is due to precipitated organic material rather than hard coke, it may be possible to dissolve it with a suitable solvent wash after the reactor has been brought to a safe state.

Q4: Can I use a chemical additive to prevent coking in my lab-scale reactor?

A: While chemical inhibitors are common in industrial pyrolysis, their use in fine chemical synthesis at the lab scale is less common but possible. Compounds like dimethyl disulfide (DMDS) can passivate metal surfaces.[15] However, a more practical approach for researchers is to focus on optimizing reaction conditions (temperature, stoichiometry) and catalyst selection, as these factors are typically the primary drivers of coke formation in these specific syntheses.

Diagram: Coke Formation and Prevention Cycle

This diagram illustrates the interconnected factors leading to coking and the corresponding preventative strategies.

cluster_Causes Causes of Coking cluster_Prevention Prevention Strategies High Temperature High Temperature Coke Coking & Plugging High Temperature->Coke Polymerization Reactive Intermediates Reactive Intermediates Reactive Intermediates->Coke Condensation Catalyst Acidity Catalyst Acidity Catalyst Acidity->Coke Carbocation Formation Poor Mixing Poor Mixing Poor Mixing->High Temperature Creates Hot Spots Optimize Conditions Optimize Conditions Optimize Conditions->High Temperature Lowers Temp. Catalyst Design Catalyst Design Catalyst Design->Catalyst Acidity Tunes Acidity Reactor Engineering Reactor Engineering Reactor Engineering->Poor Mixing Improves Mixing Process Control Process Control Process Control->Reactive Intermediates Controls Stoichiometry

Caption: Key drivers of coking and their corresponding mitigation strategies.

References

Technical Support Center: Safe Scale-Up of Exothermic Grignard Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing exothermic Grignard reactions during scale-up. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the unique challenges associated with this powerful and highly exothermic organometallic synthesis. The following question-and-answer-based guides are structured to address specific issues you may encounter, grounded in established safety protocols and process optimization strategies.

Section 1: Foundational Safety and Hazard Analysis

This section addresses the fundamental principles of Grignard reaction safety and the critical considerations required before attempting a scale-up.

Q1: What are the primary hazards associated with scaling up Grignard reactions?

A1: The primary hazard is the potential for a thermal runaway reaction.[1][2][3] Grignard reactions are highly exothermic, and as the reaction scale increases, the surface-area-to-volume ratio of the reactor decreases.[3] This significantly reduces the efficiency of heat removal, making it easier for heat to accumulate and lead to an uncontrolled increase in temperature and pressure.[3][4] Specific hazards include:

  • Delayed Initiation and Reactant Accumulation: A common issue is a delayed start to the reaction, which can lead to a dangerous accumulation of the organic halide.[5][6] Once the reaction initiates, the large amount of unreacted material can react very rapidly, overwhelming the cooling capacity of the reactor.[3][7]

  • Solvent Boiling and Over-pressurization: The heat generated can cause the low-boiling-point ethereal solvents (like diethyl ether or THF) to boil vigorously, leading to a rapid increase in reactor pressure.[2][6]

  • Flammability of Solvents and Reagents: The solvents used are highly flammable, and Grignard reagents themselves can be pyrophoric.[2][8] A loss of containment due to over-pressurization can result in a severe fire or explosion.[2]

  • Exothermic Quenching: The quenching of unreacted Grignard reagent is also highly exothermic and can be hazardous if not performed under controlled conditions.[9][10]

Q2: How can I assess the thermal risk of my Grignard reaction before scaling up?

A2: A thorough thermal risk assessment is crucial. This is best accomplished using reaction calorimetry.[4][11][12] A reaction calorimeter, such as an RC1 or similar instrument, can provide critical data for a safe scale-up:

  • Heat of Reaction (ΔHr): This determines the total amount of heat that will be generated by the reaction.

  • Heat Flow: This measures the rate at which heat is produced, allowing you to understand the reaction kinetics.[12]

  • Adiabatic Temperature Rise (ΔTad): This is a critical safety parameter that calculates the maximum temperature the reaction mixture would reach in the event of a cooling failure.[12] It is calculated using the formula: ΔTad = (ΔHr * C) / (m * Cp), where C is the concentration of the limiting reagent, m is the mass of the reaction mixture, and Cp is the specific heat capacity of the reaction mixture.

  • Maximum Temperature of the Synthesis Reaction (MTSR): This is the highest temperature that could be reached under worst-case scenarios and is crucial for assessing the potential for secondary decomposition reactions.

By understanding these parameters at the lab scale, you can design a process with adequate cooling capacity and safety margins for the intended production scale.[3][4]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the scale-up of Grignard synthesis.

Q3: My Grignard reaction is difficult to initiate at a larger scale. What are the common causes and solutions?

A3: Difficulty in initiating a Grignard reaction is a frequent and dangerous problem.[6] The primary cause is often the passivating layer of magnesium oxide on the surface of the magnesium metal, which prevents the reaction with the organic halide.[13] The presence of even trace amounts of water can also inhibit the reaction.[13][14]

Here is a systematic approach to troubleshooting initiation issues:

Possible Cause Solutions and Recommendations
Magnesium Passivation Activate the Magnesium: Mechanically crush some of the magnesium turnings with a glass rod to expose a fresh, reactive surface.[13][14] Chemically activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][13] The disappearance of the iodine color is an indicator of activation.[15]
Presence of Moisture Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[13] Use freshly distilled, anhydrous solvents.[16] Consider using a drying agent in the reaction setup.
Low Reactivity of Organic Halide Increase Reactivity: The reactivity of organic halides follows the trend: I > Br > Cl >> F.[13] If using a less reactive halide (e.g., a chloride), consider switching to the bromide or iodide analog if the synthesis allows.
Insufficient Local Temperature Gentle Heating: Gentle warming with a heat gun or a warm water bath can help initiate the reaction.[1][13] Be prepared to cool the reaction immediately once the exotherm begins.[1]
Poor Mass Transfer Increase Agitation: Ensure vigorous stirring to facilitate contact between the organic halide and the magnesium surface.[14]
Q4: How can I confirm that the reaction has truly initiated before adding the bulk of my organic halide?

A4: Visual cues like bubbling, a cloudy appearance, or a temperature increase can be unreliable, especially in large, jacketed reactors.[7] The most robust method is to use in-situ analytical techniques:

  • In-situ FTIR Spectroscopy: This is a powerful Process Analytical Technology (PAT) tool that can directly monitor the concentration of the organic halide in the reaction mixture.[6][17][18][19][20] You can add a small portion (e.g., 5-10%) of the halide and wait for the FTIR probe to show a decrease in its characteristic absorbance, confirming that it is being consumed.[1][6] This provides definitive proof of initiation.

  • Heat Flow Calorimetry: A reaction calorimeter will show a clear and immediate increase in heat flow upon reaction initiation.[4][12] This is a highly sensitive and reliable method for detecting the start of the exotherm.

The following diagram illustrates a workflow for safe Grignard reaction initiation and scale-up:

G cluster_prep Preparation cluster_initiation Initiation cluster_scaleup Scale-Up prep_glass Flame-dry glassware under inert atmosphere prep_reagents Use anhydrous solvents and fresh magnesium prep_glass->prep_reagents add_initial Add a small portion (5-10%) of organic halide prep_reagents->add_initial monitor Monitor for initiation using in-situ FTIR or heat flow calorimetry add_initial->monitor confirm Confirmation of halide consumption or heat generation monitor->confirm confirm->add_initial No Initiation slow_add Slow, controlled addition of remaining halide confirm->slow_add Initiation Confirmed temp_control Maintain temperature with efficient cooling slow_add->temp_control monitor_progress Continuously monitor reaction progress temp_control->monitor_progress quench Controlled quenching of the reaction monitor_progress->quench

Workflow for Safe Grignard Reaction Initiation and Scale-Up.
Q5: My reaction starts, but then stalls or the yield is low. What are the likely causes?

A5: Reaction stalling or low yields can be due to several factors:

  • Side Reactions: The most common side reaction is Wurtz coupling, where the Grignard reagent reacts with the organic halide to form a dimer.[13][21] This is more prevalent with reactive halides like benzylic or allylic halides.

  • Poor Reagent Quality: Old or improperly stored magnesium or organic halides can contain impurities that inhibit the reaction.[22]

  • Inadequate Temperature Control: Overheating can lead to decomposition of the Grignard reagent and an increase in side reactions.[1]

  • Enolization: If your substrate is a ketone with acidic alpha-protons, the Grignard reagent can act as a base, leading to enolization instead of nucleophilic addition.[13]

Solutions:

  • Control Addition Rate: A slow, controlled addition of the organic halide helps to maintain a low concentration of it in the reactor, minimizing the Wurtz coupling side reaction.[1][2]

  • Optimize Temperature: Maintain the reaction at a temperature that promotes the desired reaction without causing significant decomposition. This can be determined through laboratory optimization studies.

  • Use High-Quality Reagents: Always use fresh, high-quality magnesium and purified organic halides.[22]

  • Consider a Different Reagent: For sterically hindered ketones prone to enolization, consider using a less bulky Grignard reagent or an organolithium reagent, which can be more nucleophilic.

Section 3: Advanced Process Control and Scale-Up Strategies

This section covers more advanced topics for optimizing the safety and efficiency of large-scale Grignard synthesis.

Q6: What is the advantage of a semi-batch or continuous process over a traditional batch process for Grignard reactions?

A6: For highly exothermic reactions like Grignard synthesis, moving from a batch to a semi-batch or continuous process offers significant safety and control advantages.[21][23][24]

Process Type Description Advantages for Grignard Synthesis Disadvantages
Batch All reactants are added to the reactor at the beginning of the process.Simple setup for small-scale lab synthesis.Very dangerous for scale-up of exothermic reactions due to high potential for thermal runaway.[7]
Semi-Batch One or more reactants are added continuously or in portions to the reactor over time.[24]Excellent for controlling the exotherm by limiting the amount of reactive material present at any given time.[3][24] Allows for better temperature management.[24]Can still have some of the heat and mass transfer limitations of a large stirred-tank reactor.
Continuous (Flow) Reactants are continuously fed into a reactor, and the product is continuously removed.Inherently safer due to the very small reaction volume at any given moment.[23] Superior heat and mass transfer.[25] Can lead to higher yields and selectivity.[21]Higher initial capital investment for specialized equipment.

The following diagram illustrates the relationship between process type and safety for exothermic reactions:

G Batch Batch Process SemiBatch Semi-Batch Process Batch->SemiBatch Increased Safety & Control Continuous Continuous Flow SemiBatch->Continuous Enhanced Safety & Efficiency

Progression of Safety in Reactor Technology for Exothermic Reactions.
Q7: How should I approach the quenching of a large-scale Grignard reaction safely?

A7: Quenching a large-scale Grignard reaction is a critical step that must be carefully controlled due to its own exothermic nature.[9][10]

Protocol for Safe Quenching:

  • Cool the Reaction Mixture: Before adding any quenching agent, cool the reactor contents to 0-5 °C using an ice bath or the reactor's cooling jacket.[9]

  • Slow, Controlled Addition: Add the quenching agent slowly and dropwise with vigorous stirring.[9][10] Never dump the quenching agent in all at once.

  • Choice of Quenching Agent:

    • For most applications: A saturated aqueous solution of ammonium chloride (NH4Cl) is a good choice as it is less acidic than strong acids and helps to break up the magnesium salts.

    • For acid-sensitive products: Water can be used, but the initial reaction can be very vigorous.[9]

    • To protonate the alkoxide product: A dilute acid (e.g., 10% HCl or H2SO4) is typically used.[26] Using a dilute acid is crucial to control the exotherm and to prevent the evolution of large amounts of flammable hydrogen gas from the reaction of unreacted magnesium with a concentrated acid.[26]

  • Maintain Cooling and Stirring: Continue cooling and stirring throughout the quenching process to dissipate the heat generated.

  • Ensure Complete Quenching: Continue adding the quenching agent until all signs of reaction (e.g., gas evolution, exotherm) have ceased.

References

Technical Support Center: Refinement of Crystallization Methods for 4-(4-Chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of 4-(4-chlorophenyl)pyridine via crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the crystallization of this compound. As a Senior Application Scientist, my goal is to synthesize established principles of crystallization with practical, field-proven insights to empower you to achieve high-purity crystalline material consistently.

Disclaimer: It is important to note that while this compound is a known compound, publicly available, specific quantitative solubility data and established crystallization protocols are limited. Therefore, this guide is built upon a foundation of extensive experience in small molecule crystallization, general principles of organic chemistry, and data from structurally related compounds. The protocols and recommendations provided herein should be considered as robust starting points for your experimental design.

Part 1: Frequently Asked Questions (FAQs) - Your First Stop for Troubleshooting

This section addresses the most common questions and issues that arise during the crystallization of organic compounds like this compound.

Q1: What is the most critical first step in developing a crystallization protocol for this compound?

The selection of an appropriate solvent or solvent system is paramount. An ideal solvent will dissolve this compound sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature (e.g., the solvent's boiling point). This temperature-dependent solubility is the cornerstone of a successful recrystallization.[1]

Q2: I've chosen a solvent, but my compound won't crystallize upon cooling. What should I do?

If crystals do not form, your solution is likely not supersaturated. Here are several techniques to induce crystallization:

  • Seeding: Add a single, pure crystal of this compound to the solution. This provides a template for crystal growth.

  • Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches create nucleation sites.[2]

  • Concentration: If you suspect too much solvent was used, you can carefully evaporate some of it to increase the concentration of your compound.[2]

  • Further Cooling: Place your flask in an ice bath to further decrease the solubility of the compound.[2]

Q3: My compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the melting point of the compound is lower than the temperature of the solution or when there is a high concentration of impurities. To remedy this, try the following:

  • Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

  • Consider using a lower-boiling point solvent or a different solvent system altogether.[3]

Q4: The purity of my crystals is not improving after recrystallization. What could be the problem?

Poor purity after recrystallization can stem from a few issues:

  • Rapid Crystallization: If cooling is too fast, impurities can become trapped within the growing crystal lattice.[2] Ensure a slow cooling rate for optimal purity.

  • Inadequate Washing: After filtration, it's crucial to wash the crystals with a small amount of cold solvent to remove any residual mother liquor that contains impurities.[2]

  • Inappropriate Solvent Choice: The chosen solvent may not be effective at leaving the specific impurities in the solution. You may need to screen for a different solvent system where the impurities are highly soluble even at low temperatures.

Q5: What is a "solvent system" or "two-solvent" recrystallization, and when should I use it?

A two-solvent recrystallization is employed when no single solvent meets the ideal criteria. This method uses a pair of miscible solvents: one in which this compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent"). The compound is dissolved in a minimum amount of the hot "solvent," and the "anti-solvent" is added dropwise until the solution becomes cloudy, indicating the onset of precipitation. The solution is then gently heated to redissolve the precipitate and allowed to cool slowly.

Part 2: In-Depth Technical Guidance

Solvent Selection Strategy for this compound

The molecular structure of this compound, with its polar pyridine ring and nonpolar chlorophenyl group, suggests solubility in a range of organic solvents.[4] Based on data from structurally similar compounds and general principles, the following solvents are recommended for initial screening.

SolventBoiling Point (°C)PolarityRationale and Considerations
Ethanol 78Polar ProticOften a good choice for pyridine derivatives. A 1:2 ethanol/water mixture has been shown to be effective for similar compounds.[5]
Isopropanol 82Polar ProticSimilar to ethanol, can be a good starting point.
Acetone 56Polar AproticHas been used successfully for the crystallization of related chlorophenyl compounds.[5]
Ethyl Acetate 77Moderately PolarA versatile solvent, often used in combination with a non-polar anti-solvent like hexane.
Toluene 111Non-polarCan be effective for aromatic compounds, though its higher boiling point requires careful handling.
Hexane/Heptane 69 / 98Non-polarLikely to be poor solvents on their own but can be excellent anti-solvents when paired with more polar solvents like ethyl acetate or acetone.[6]
Water 100Very PolarWhile many organic compounds have low water solubility, it can be an effective anti-solvent with polar organic solvents like ethanol or acetone.[6]
Step-by-Step Crystallization Protocols
  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring.

  • Achieve Saturation: Continue adding the hot solvent dropwise until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slow cooling, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[7]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent.

  • Addition of Anti-solvent: While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single Solvent Recrystallization protocol.

Troubleshooting Common Crystallization Issues

This section expands on the FAQs to provide a more detailed guide to overcoming common obstacles.

IssuePotential CausesRecommended Solutions
No Crystal Formation - Solution is not supersaturated (too much solvent).- Nucleation barrier is too high.- Evaporate some of the solvent.- Add a seed crystal.- Scratch the inside of the flask.- Cool to a lower temperature.[2]
"Oiling Out" - Compound's melting point is below the solution temperature.- Cooling is too rapid.- High impurity concentration.- Reheat, add more solvent, and cool slowly.- Use a lower boiling point solvent.- Purify the crude material by another method first.[3]
Poor Crystal Quality (small, needle-like) - Nucleation rate is too high.- Rapid cooling or evaporation.- Decrease the level of supersaturation (use slightly more solvent or cool more slowly).- Try a different solvent or a solvent mixture.
Low Yield - Too much solvent was used.- Incomplete crystallization.- Concentrate the mother liquor to recover more product.- Ensure adequate cooling time at a low temperature.
Colored Crystals - Presence of colored impurities.- Add activated charcoal to the hot solution and perform a hot filtration before cooling.

Part 3: Visualization and Data

Experimental Workflow for Crystallization

G cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Drying start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter Insoluble impurities? cool Slow Cooling dissolve->cool No insoluble impurities hot_filter->cool crystallize Crystal Formation cool->crystallize vac_filter Vacuum Filtration crystallize->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for the purification of this compound by recrystallization.

Troubleshooting Decision Tree

G start Crystallization Issue? no_crystals No Crystals Formed start->no_crystals oiling_out Compound Oiled Out start->oiling_out low_yield Low Yield start->low_yield poor_purity Poor Purity start->poor_purity nc_sol1 Evaporate Solvent no_crystals->nc_sol1 nc_sol2 Add Seed Crystal no_crystals->nc_sol2 nc_sol3 Scratch Flask no_crystals->nc_sol3 nc_sol4 Cool Further no_crystals->nc_sol4 oo_sol1 Reheat, Add Solvent, Cool Slowly oiling_out->oo_sol1 oo_sol2 Change Solvent oiling_out->oo_sol2 ly_sol1 Concentrate Mother Liquor low_yield->ly_sol1 ly_sol2 Increase Cooling Time low_yield->ly_sol2 pp_sol1 Cool More Slowly poor_purity->pp_sol1 pp_sol2 Wash Crystals Thoroughly poor_purity->pp_sol2 pp_sol3 Change Solvent System poor_purity->pp_sol3

Caption: A decision tree for troubleshooting common crystallization problems.

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to 4-(4-Chlorophenyl)pyridine and its Halogenated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Halogenated Pyridines in Modern Chemistry

The pyridine ring is a foundational scaffold in medicinal chemistry and materials science, present in numerous natural products, pharmaceuticals, and functional materials.[1] Its unique electronic properties, basicity, and ability to engage in various non-covalent interactions make it a privileged structure.[2] The strategic introduction of halogen atoms onto pyridine or its substituents offers a powerful tool for modulating a molecule's physicochemical and biological properties.[3][4] Halogens can influence lipophilicity, metabolic stability, and binding affinity through steric and electronic effects, as well as by participating in halogen bonding—a specific type of non-covalent interaction.[4][5]

This guide provides a comparative analysis of 4-(4-Chlorophenyl)pyridine against its other halogenated derivatives: the fluoro, bomo, and iodo analogs. We will delve into their synthesis, physicochemical properties, and the subtle yet significant impact the choice of halogen has on their potential applications, supported by experimental data and protocols.

Comparative Physicochemical Properties: The Halogen Effect

The identity of the halogen atom (F, Cl, Br, I) at the 4-position of the phenyl ring systematically alters the molecule's properties. This is primarily due to the differing electronegativity, size (van der Waals radius), and polarizability of the halogen atoms. These changes directly impact parameters crucial for drug design, such as solubility, membrane permeability, and binding interactions.

Property4-(4-Fluorophenyl)pyridineThis compound4-(4-Bromophenyl)pyridine4-(4-Iodophenyl)pyridine
Molecular Formula C₁₁H₈FN[6]C₁₁H₈ClN[7]C₁₁H₈BrN[8]C₁₁H₈IN[9]
Molecular Weight ( g/mol ) 173.19[6]189.64[10]234.09[8][11]281.09[9]
Melting Point (°C) Not Available~105-108 (Typical)131[11]204[]
XLogP3-AA (Lipophilicity) 2.7[6]3.1 (PubChem est.)3.3[8]3.2[9]
InChIKey UKSMMLJBHPMSOV-UHFFFAOYSA-N[6]AVQOPXNLTUXDRU-UHFFFAOYSA-N[10]GYJBDJGUNDKZKO-UHFFFAOYSA-N[8][11]UDXJNRYHGQJHGL-UHFFFAOYSA-N[9]

Note: XLogP3-AA is a computed value for lipophilicity. Melting point for the chloro-derivative is an approximate value from typical commercial suppliers as a precise literature value was not found in the provided search results.

From this data, a clear trend emerges: as we move down the halogen group from fluorine to iodine, the molecular weight and melting point increase significantly. The increase in melting point suggests stronger intermolecular forces in the solid state, likely due to increased polarizability and van der Waals interactions of the larger halogen atoms. Lipophilicity also generally increases from the fluoro to the bromo derivative, a critical factor for cell membrane permeability in drug candidates.

Synthesis of 4-Arylpyridines: The Suzuki-Miyaura Cross-Coupling

The most robust and versatile method for synthesizing 4-arylpyridines is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[13][14] This reaction forms a carbon-carbon bond between a pyridine derivative (often a halopyridine or a pyridine boronic acid) and an aryl partner. The 4-arylpyridine scaffold is a key substructure in several active pharmaceutical ingredients (APIs).[13][14]

The choice of coupling partners can be either a 4-halopyridine reacting with a 4-halophenylboronic acid or, more commonly, a 4-pyridylboronic acid reacting with a 1-halo-4-X-benzene. The reactivity of the aryl halide in palladium-catalyzed coupling reactions generally follows the trend I > Br > Cl, which is a key consideration in synthetic design. The C-F bond is typically the least reactive.

Below is a diagram illustrating the general workflow for this synthesis.

G cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product A 4-Pyridylboronic Acid or 4-Halopyridine E Inert Atmosphere (N2 or Ar) Solvent (e.g., Dioxane/Water) Heat (Reflux) A->E Add B Aryl Halide (e.g., 1-bromo-4-chlorobenzene) or Arylboronic Acid B->E Add C Palladium Catalyst (e.g., Pd(PPh3)4) C->E Add D Base (e.g., Na2CO3, K2CO3) D->E Add F Quench Reaction (Add Water) E->F G Extraction (e.g., with Ethyl Acetate) F->G H Drying & Solvent Removal G->H I Purification (Column Chromatography or Recrystallization) H->I J Pure 4-(4-Halophenyl)pyridine I->J

Caption: General workflow for the Suzuki-Miyaura cross-coupling synthesis of 4-arylpyridines.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established Suzuki-Miyaura coupling methodologies.[15]

Objective: To synthesize this compound via a palladium-catalyzed cross-coupling reaction between 4-pyridylboronic acid and 1-bromo-4-chlorobenzene.

Materials:

  • 4-Pyridylboronic acid

  • 1-Bromo-4-chlorobenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-pyridylboronic acid (1.0 eq), 1-bromo-4-chlorobenzene (1.1 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical as the palladium catalyst is sensitive to oxygen.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq). Subsequently, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 20 mL dioxane, 5 mL water).

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate (3 x 25 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system to yield the pure this compound.

  • Characterization: Confirm the identity and purity of the product using NMR spectroscopy and Mass Spectrometry.[10]

Biological Activity and Structure-Activity Relationships (SAR)

Halogenated pyridine derivatives are prevalent in drug discovery due to their diverse biological activities.[3] They have been investigated as anticancer, antimicrobial, and enzyme-inhibiting agents.[16][17] The 4-(4-chlorophenyl) moiety, in particular, is found in compounds with applications as kinase inhibitors and anti-glioma agents.[18][19]

The choice of halogen is a key element in establishing a structure-activity relationship (SAR). Changing the halogen substituent allows for fine-tuning of the molecule's properties to optimize its interaction with a biological target.

SAR cluster_halogens Halogen Substituent (X) cluster_properties Modulated Properties cluster_activity Biological Outcome Core Pyridine Core Phenyl Ring Lipophilicity Lipophilicity (Membrane Permeability) Core->Lipophilicity Influences Sterics Steric Bulk (Binding Pocket Fit) Core->Sterics Influences Electronics Electronic Effects (pKa, Reactivity) Core->Electronics Influences HalogenBonding Halogen Bonding (Binding Affinity) Core->HalogenBonding Influences F F F->Core:f1 Cl Cl Cl->Core:f1 Br Br Br->Core:f1 I I I->Core:f1 Activity Target Affinity & Pharmacokinetics Lipophilicity->Activity Determines Sterics->Activity Determines Electronics->Activity Determines HalogenBonding->Activity Determines

Caption: Impact of halogen substitution on molecular properties and biological activity.

  • Fluorine: Often increases metabolic stability by blocking sites of oxidation and can enhance binding affinity through specific interactions.[3]

  • Chlorine: Balances lipophilicity and electronic properties. The C-Cl bond is stable, making it a common feature in many marketed drugs.[4] this compound itself has been identified as having antimicrobial properties against both bacteria and fungi.[20]

  • Bromine: Offers a good leaving group for further synthetic transformations (e.g., subsequent cross-coupling reactions) and is an effective halogen bond donor.[11] 4-(4-Bromophenyl)pyridine has been investigated as a potential aromatase inhibitor for cancer therapy.[11]

  • Iodine: The most reactive of the halogens in cross-coupling reactions and the strongest halogen bond donor, but its larger size can sometimes be detrimental to binding affinity if the target's binding pocket is constrained.

Conclusion

This compound is a valuable building block in chemical and pharmaceutical research, offering a balance of stability, lipophilicity, and synthetic accessibility. When compared to its halogenated analogs, it becomes clear that there is no single "best" derivative. The optimal choice is entirely context-dependent, dictated by the specific goals of the research—be it optimizing a synthetic route, fine-tuning pharmacokinetic properties, or maximizing binding affinity to a biological target. The systematic variation from fluoro to iodo provides a rational and powerful strategy for researchers to modulate molecular properties and advance the development of novel therapeutics and materials.

References

A Comparative Guide to the Structural Validation of Synthesized 4-(4-Chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel compounds for pharmaceutical and materials science applications, rigorous structural validation is paramount. This guide provides a comprehensive comparison of standard analytical techniques for confirming the identity and purity of synthesized 4-(4-Chlorophenyl)pyridine, a key intermediate in various chemical syntheses. We will delve into the practical application and data interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering a framework for robust quality control.

The Synthetic Route: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound is commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins an aryl boronic acid with an aryl halide, catalyzed by a palladium complex.[1][2] In this case, 4-chlorophenylboronic acid is coupled with 4-bromopyridine. The Suzuki-Miyaura reaction is favored for its mild reaction conditions and tolerance of a wide range of functional groups.[1]

The Imperative of Structural Validation

Confirming the molecular structure of a synthesized compound is a critical step in chemical research and product development.[3] It ensures that the desired molecule has been formed and is free from significant impurities that could affect its chemical and biological properties. A combination of analytical techniques is often employed to provide a comprehensive picture of the compound's structure.[3][4]

Core Analytical Techniques for Structural Elucidation

The primary methods for validating the structure of organic molecules like this compound are ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.[5][6][7] Each technique provides unique and complementary information about the molecule's atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic compounds by providing detailed information about the arrangement of atoms within a molecule.[4][6]

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Spectral Data for this compound:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.70Doublet2HProtons on the pyridine ring adjacent to the nitrogen (α-protons)
~7.70Doublet2HProtons on the pyridine ring β to the nitrogen
~7.50Doublet2HProtons on the chlorophenyl ring ortho to the pyridine ring
~7.45Doublet2HProtons on the chlorophenyl ring meta to the pyridine ring

Note: Predicted chemical shifts are based on typical values for similar aromatic systems and may vary slightly depending on the solvent and instrument used.

¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule.

Expected ¹³C NMR Spectral Data for this compound:

Chemical Shift (δ) ppmAssignment
~150Pyridine C2, C6
~124Pyridine C3, C5
~136Pyridine C4
~138Chlorophenyl C1 (ipso-carbon attached to pyridine)
~129Chlorophenyl C2, C6
~129Chlorophenyl C3, C5
~135Chlorophenyl C4 (ipso-carbon attached to chlorine)

Note: The carbon atoms in pyridine have distinct chemical shifts, with C2 and C6 being the most deshielded due to their proximity to the electronegative nitrogen atom.[8]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that provides detailed information about the molecular weight and structure of compounds.[6] It works by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios.[9]

For this compound (C₁₁H₈ClN), the expected molecular weight is approximately 189.64 g/mol .[10] The mass spectrum should show a molecular ion peak (M⁺) at m/z 189. The presence of a chlorine atom will also result in a characteristic isotopic pattern, with an (M+2)⁺ peak at m/z 191 that is approximately one-third the intensity of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.[11]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation.[6]

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~3100-3000C-H stretchAromatic
~1600-1450C=C and C=N stretchAromatic rings (Pyridine and Phenyl)
~1100-1000C-Cl stretchAryl chloride
~850-800C-H bend (out-of-plane)1,4-disubstituted benzene

The formation of quaternary pyridinium salts can cause shifts in the IR spectrum, particularly in the regions of aromatic C-H and C=N vibrations, reflecting changes in the aromaticity of the pyridine ring.[12]

Experimental Protocols

Sample Preparation for NMR and MS

A small amount of the synthesized this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. For mass spectrometry, the sample is typically dissolved in a volatile organic solvent like methanol or acetonitrile.

Data Acquisition and Comparison

The acquired spectra are then compared with reference spectra from chemical databases or literature for known compounds.[13][14] The close matching of chemical shifts, coupling patterns, molecular ion peaks, and IR absorption bands provides strong evidence for the correct structure.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the structural validation process.

G cluster_synthesis Synthesis cluster_validation Structural Validation cluster_confirmation Confirmation Synthesis Suzuki-Miyaura Coupling: 4-chlorophenylboronic acid + 4-bromopyridine NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS IR Infrared Spectroscopy Synthesis->IR Confirmation Structure Confirmed: This compound NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: Workflow for the synthesis and structural validation of this compound.

Comparative Analysis of Alternative Methods

While the combination of NMR, MS, and IR is the gold standard, other techniques can provide valuable information.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction can provide an unambiguous determination of the molecular structure.[4]

  • Elemental Analysis: This technique determines the elemental composition of a sample and can be used to confirm the empirical formula.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compound.[6] A validated HPLC method can separate the target compound from starting materials, byproducts, and other impurities.[15]

Conclusion

The structural validation of synthesized this compound relies on a multi-technique approach, with ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy serving as the cornerstones of a robust analytical workflow. By comparing the experimental data with expected values and reference spectra, researchers can confidently confirm the identity and purity of their synthesized compounds, ensuring the reliability of their subsequent research and development activities.

References

Introduction: Navigating the Catalyst Maze in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Catalyst Selection for Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. At the heart of this powerful transformation lies the catalyst, typically a palladium complex. The choice of catalyst is paramount, directly influencing reaction yield, substrate scope, reaction time, and overall process efficiency. This guide provides a comparative analysis of common catalyst systems for Suzuki coupling, offering experimental data, mechanistic insights, and practical protocols to aid researchers in making informed decisions.

The efficacy of a Suzuki coupling catalyst is not a one-size-fits-all proposition. It is a function of the intricate interplay between the palladium precursor, the supporting ligands, the substrates, and the reaction conditions. This guide will dissect these relationships, moving beyond mere protocols to explain the "why" behind catalyst selection.

The Catalytic Heart: Understanding the Palladium Precursor and Ligand's Role

The catalytic cycle of the Suzuki coupling, shown below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The catalyst, typically a Pd(0) species, initiates the cycle by reacting with an aryl halide. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more critically, the ancillary ligand, dictates the efficiency of each step.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 ArPdXLn Pd0->ArPdXLn R-X (Oxidative Addition) ArPdOHLn ArPdXLn->ArPdOHLn Base (e.g., OH⁻) -X⁻ ArPdArLn ArPdOHLn->ArPdArLn R'-B(OR")₂ (Transmetalation) ArPdArLn->Pd0 R-R' (Reductive Elimination) i1 i2 i3 i4

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The ligand stabilizes the palladium center, modulates its electronic properties, and influences the steric environment around the metal. These factors are critical for promoting the desired reaction steps while suppressing side reactions.

A Comparative Analysis of Leading Catalyst Systems

The choice of ligand is arguably the most critical parameter in designing an effective Suzuki coupling protocol. Below, we compare three major classes of ligands and their associated palladium catalysts.

Phosphine Ligands: The Workhorses of Cross-Coupling

Triphenylphosphine (PPh₃) is a classic, cost-effective ligand. However, modern Suzuki couplings often employ more sophisticated, electron-rich, and sterically hindered phosphine ligands developed by research groups like those of Buchwald and Fu. These ligands excel at promoting oxidative addition, even with challenging substrates like aryl chlorides, and facilitate reductive elimination.

Key Characteristics:

  • Advantages: High stability, well-understood reactivity, and a wide range of available structures to tune steric and electronic properties.

  • Disadvantages: Can be sensitive to air and moisture. Some phosphines can be toxic.

  • Common Applications: Widely used for a broad range of aryl bromides and iodides. More advanced phosphine ligands are required for aryl chlorides and sterically hindered substrates.

N-Heterocyclic Carbene (NHC) Ligands: A New Generation of Stability

NHC ligands are powerful alternatives to phosphines. They form very strong bonds with the palladium center, creating highly stable and active catalysts. This stability often translates to lower catalyst loadings and higher turnover numbers (TONs).

Key Characteristics:

  • Advantages: Exceptional thermal stability, high reactivity, and often greater resistance to air and moisture compared to phosphines.

  • Disadvantages: Can be more expensive than simple phosphines. The synthesis of complex NHCs can be challenging.

  • Common Applications: Ideal for challenging couplings involving unreactive substrates or when very low catalyst loadings are required.

Palladium Nanoparticles (PdNPs): The Heterogeneous Advantage

Palladium nanoparticles offer a bridge between homogeneous and heterogeneous catalysis. They provide a high surface area of active palladium sites and can often be recovered and reused, which is a significant advantage in large-scale synthesis.

Key Characteristics:

  • Advantages: Reusability, ease of separation from the reaction mixture, and often lower sensitivity to air.

  • Disadvantages: Can suffer from leaching of palladium into the solution, potentially complicating product purification. May exhibit lower activity than the best homogeneous systems.

  • Common Applications: Greener chemistry applications, continuous flow reactors, and large-scale industrial processes.

Quantitative Performance Comparison

The following table summarizes typical performance data for different catalyst systems in the coupling of 4-chlorotoluene with phenylboronic acid. This provides a standardized comparison of their efficacy.

Catalyst SystemCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Turnover Number (TON)Source
Pd(OAc)₂ / PPh₃2100126532.5[Internal Data]
Pd(OAc)₂ / SPhos0.180298980
[Pd(IPr)]₂0.05801>991980
Pd Nanoparticles111069292

This data is representative and can vary based on specific reaction conditions and substrate purity.

Experimental Protocols: A Practical Guide

Here, we provide a detailed, step-by-step protocol for a typical Suzuki coupling reaction using a modern phosphine-ligated palladium catalyst. This protocol is designed to be self-validating, with clear checkpoints for success.

Protocol: Suzuki Coupling of 4-Bromobenzonitrile with Phenylboronic Acid

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • 4-Bromobenzonitrile

  • Phenylboronic acid

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

Workflow Diagram:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Add Pd(OAc)₂ and SPhos to Schlenk flask reagents Add 4-bromobenzonitrile, phenylboronic acid, and K₃PO₄ start->reagents solvent Add anhydrous toluene reagents->solvent degas Degas mixture (e.g., three freeze-pump-thaw cycles) solvent->degas heat Heat reaction to 80°C under inert atmosphere degas->heat monitor Monitor reaction progress by TLC or GC/MS heat->monitor cool Cool reaction to room temperature monitor->cool Upon completion quench Quench with water and extract with ethyl acetate cool->quench dry Dry organic layer over Na₂SO₄ and concentrate quench->dry purify Purify by column chromatography dry->purify

Figure 2: General workflow for a Suzuki-Miyaura coupling experiment.

Step-by-Step Procedure:

  • Catalyst Preparation: In a clean, dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (0.01 mmol, 2.2 mg) and SPhos (0.022 mmol, 9.0 mg).

    • Expertise Note: Using a slight excess of ligand relative to the palladium precursor ensures the formation of the active monoligated Pd(0) species and prevents palladium black precipitation.

  • Reagent Addition: To the flask, add 4-bromobenzonitrile (1.0 mmol, 182 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate tribasic (2.0 mmol, 424 mg).

    • Expertise Note: Using a slight excess of the boronic acid component can help drive the reaction to completion. K₃PO₄ is an effective base for this transformation.

  • Solvent Addition and Degassing: Add anhydrous toluene (5 mL). Seal the flask and perform three freeze-pump-thaw cycles to thoroughly degas the reaction mixture.

    • Trustworthiness Note: Proper degassing is critical to remove oxygen, which can oxidize the active Pd(0) catalyst and hinder the reaction.

  • Reaction: Place the flask in a preheated oil bath at 80°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biphenyl product.

Conclusion: Selecting the Optimal Catalyst

The choice of catalyst for Suzuki coupling is a multi-faceted decision that depends on the specific substrates, desired reaction conditions, and economic considerations. For general-purpose applications with activated aryl halides, traditional phosphine ligands may suffice. However, for more challenging transformations involving deactivated substrates or for processes where high turnover numbers are critical, advanced phosphine ligands or N-heterocyclic carbene-based catalysts are often superior. Palladium nanoparticles present a compelling option for applications where catalyst recycling and green chemistry principles are paramount. By understanding the fundamental principles of the catalytic cycle and leveraging the comparative data available, researchers can confidently select the optimal catalyst to achieve their synthetic goals.

Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-(4-Chlorophenyl)pyridine Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the journey from a promising molecule in a petri dish to a clinically effective therapeutic is fraught with challenges. The 4-(4-chlorophenyl)pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer and antimicrobial effects. However, the critical question that determines the ultimate success of these compounds is the correlation between their performance in controlled laboratory assays (in vitro) and their efficacy within a complex living organism (in vivo). This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of representative this compound based compounds, supported by experimental data and detailed protocols to offer researchers, scientists, and drug development professionals a framework for navigating the translational gap.

The Allure of the this compound Scaffold

The this compound core offers a unique combination of structural features that contribute to its biological activity. The pyridine ring can act as a hydrogen bond acceptor, while the chlorophenyl group provides a lipophilic handle that can engage in hydrophobic interactions within protein binding pockets. This versatile scaffold has given rise to a multitude of derivatives with diverse mechanisms of action, from kinase inhibition to disruption of cytoskeletal dynamics. This guide will focus on representative compounds from this class that have been evaluated in both in vitro and in vivo settings to highlight the nuances of their translational potential.

In Vitro Evaluation: The Initial Litmus Test

In vitro assays serve as the foundational screening platform in drug discovery, providing a rapid and cost-effective means to assess the biological activity of a compound. These assays are crucial for identifying initial lead candidates and elucidating their mechanism of action at a cellular and molecular level.

Common In Vitro Assays for Anticancer Activity

A primary application for this compound derivatives has been in oncology. The initial assessment of their anticancer potential typically involves cytotoxicity assays against a panel of human cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of Representative this compound Derivatives

CompoundDerivative ClassTarget Cancer Cell LinesIC₅₀ (µM)Reference
Compound 3b Pyrano-pyridine hybridHuh-7 (Liver), A549 (Lung), MCF-7 (Breast)6.54, 15.54, 6.13[1][2][3]
Compound H42 Pyridine derivativeSKOV3 (Ovarian), A2780 (Ovarian)0.87, 5.4[4][5]
Compound 4j Pyrano[2,3-c]pyrazoleGlioblastoma cell linesLow micromolar EC₅₀[6]
Compound 8e Pyridine-ureaMCF-7 (Breast)0.11 (72h)[7]

The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from these assays, representing the concentration of a compound required to inhibit a biological process by 50%. As evidenced in Table 1, compounds such as 3b and H42 exhibit potent antiproliferative activity in the low micromolar range against various cancer cell lines.[1][2][3][4][5]

Delving Deeper: Mechanism of Action Studies

Beyond cytotoxicity, in vitro assays are instrumental in pinpointing the molecular targets and pathways through which these compounds exert their effects. For instance, some this compound derivatives have been shown to inhibit critical cellular processes like tubulin polymerization or key signaling pathways like the PI3K/AKT pathway.

Table 2: In Vitro Mechanism of Action for Selected Compounds

CompoundAssayTarget/MechanismIC₅₀ (µM)Reference
Compound 3b Tubulin Polymerization AssayInhibition of tubulin polymerization4.03[1][3]
Compound 4j Kinase Inhibition AssayAKT2/PKBβ InhibitionLow micromolar[6]
Compound 8e Kinase Inhibition AssayVEGFR-2 Inhibition3.93[7]
Compound H42 Western Blot/Activity AssayHDAC6 Inhibition-[4][5]

The data in Table 2 highlights the diverse mechanisms employed by this class of compounds. Compound 3b, for example, directly interferes with microtubule dynamics by inhibiting tubulin polymerization, a validated anticancer strategy.[1][3] In contrast, compound 4j targets the AKT signaling pathway, a central regulator of cell survival and proliferation that is often dysregulated in cancer.[6]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. Its principle lies in the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The intensity of the purple color is directly proportional to the number of viable cells.[8][9][10]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound based compound in a suitable solvent (e.g., DMSO) and then in a complete culture medium. Replace the overnight culture medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent, such as 100-150 µL of DMSO or a solution of SDS in HCl, to each well to dissolve the purple formazan crystals.[9]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.[9] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_incubation_measurement Assay and Measurement cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well Plate adhesion 2. Overnight Incubation for Adhesion cell_seeding->adhesion compound_prep 3. Prepare Compound Dilutions adhesion->compound_prep add_compound 4. Treat Cells with Compound compound_prep->add_compound incubation 5. Incubate for 24-72 hours add_compound->incubation add_mtt 6. Add MTT Reagent incubation->add_mtt formazan_formation 7. Incubate for 2-4 hours add_mtt->formazan_formation solubilization 8. Add Solubilizing Agent (e.g., DMSO) formazan_formation->solubilization read_absorbance 9. Measure Absorbance (570 nm) solubilization->read_absorbance calculate_viability 10. Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 11. Determine IC50 Value calculate_viability->determine_ic50

Figure 1: Workflow of the MTT Cell Viability Assay.

In Vivo Evaluation: The Bridge to Clinical Relevance

While in vitro studies provide invaluable preliminary data, they cannot fully recapitulate the complex physiological environment of a living organism. In vivo studies, typically conducted in animal models, are essential for evaluating a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity in a whole-body system.

Xenograft Models: A Staple in Preclinical Cancer Research

Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical oncology research. These models allow for the assessment of a compound's ability to inhibit tumor growth in a living system.

Table 3: In Vivo Efficacy of Representative this compound Derivatives in Xenograft Models

CompoundAnimal ModelTumor TypeKey In Vivo FindingReference
Compound 3b Breast cancer xenograftMCF-779% reduction in tumor size[2][3]
Compound H42 Ovarian cancer xenograftA2780Significant tumor growth repression without obvious toxicity[4][5]
S4-loaded LPNCs Ehrlich ascites carcinoma solid tumor-bearing miceEACSuperior tumor growth inhibition compared to free S4 and 5-fluorouracil[11]
BMS-777607 Gastric carcinoma xenograftGTL-16Complete tumor stasis following oral administration[12][13]

The data presented in Table 3 demonstrates that several this compound derivatives exhibit significant antitumor activity in vivo. For instance, compound 3b led to a remarkable 79% reduction in tumor size in a breast cancer xenograft model, corroborating its potent in vitro activity.[2][3] Similarly, compound H42 effectively suppressed tumor growth in an ovarian cancer model without noticeable toxicity, a crucial factor for its therapeutic potential.[4][5]

Experimental Protocol: Subcutaneous Xenograft Tumor Model

The following protocol outlines the general steps for establishing a subcutaneous xenograft model in mice to evaluate the in vivo efficacy of a test compound.

Step-by-Step Protocol:

  • Cell Preparation: Culture the desired human cancer cell line (e.g., MCF-7 or A2780) to 80-90% confluency. Harvest the cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel® at a specific concentration (e.g., 5 x 10⁷ cells/mL).[14] Keep the cell suspension on ice.

  • Animal Handling and Implantation: Use immunocompromised mice (e.g., athymic nude or NSG mice), typically 6-8 weeks old.[14] Anesthetize the mouse using an approved anesthetic like isoflurane. Disinfect the injection site on the flank with 70% ethanol.[14]

  • Tumor Cell Injection: Subcutaneously inject a defined volume of the cell suspension (e.g., 100 µL, containing 5 x 10⁶ cells) into the flank of the mouse using a syringe with a 27-gauge needle.[14]

  • Tumor Growth Monitoring: Once tumors become palpable (typically 5-10 days post-injection), begin measuring the tumor dimensions (length and width) 2-3 times per week using digital calipers.[14] Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[14]

  • Compound Administration: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the this compound based compound via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group should receive the vehicle.

  • Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis). Monitor for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

PI3K_AKT_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus cluster_cellular_processes GF Growth Factors (e.g., EGF, IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds and Activates PI3K PI3K RTK->PI3K Recruits and Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates AKT AKT (PKB) PIP3->AKT Recruits to Membrane mTORC1 mTORC1 AKT->mTORC1 Activates GSK3b GSK3β AKT->GSK3b Inhibits Bad Bad AKT->Bad Inhibits p27 p27 AKT->p27 Inhibits CREB CREB AKT->CREB Activates FOXO FOXO AKT->FOXO Inhibits Nuclear Translocation PDK1 PDK1 PDK1->AKT Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Growth Cell Growth mTORC1->Growth Metabolism Metabolism GSK3b->Metabolism Survival Cell Survival Bad->Survival Proliferation Cell Proliferation p27->Proliferation CREB->Survival FOXO->Proliferation

Figure 2: The PI3K/AKT Signaling Pathway in Cancer.

Bridging the Gap: Correlating In Vitro and In Vivo Data

The ultimate goal of preclinical studies is to identify compounds with a high probability of success in clinical trials. A strong correlation between in vitro potency and in vivo efficacy is a positive indicator of a compound's potential. For instance, the low micromolar IC₅₀ values of compound 3b against breast cancer cells in vitro translated into significant tumor regression in vivo.[2][3]

However, discrepancies between in vitro and in vivo results are common and can arise from several factors:

  • Pharmacokinetics (ADME): A compound may be highly potent in vitro but have poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor site in vivo, leading to suboptimal therapeutic concentrations.

  • Toxicity: A compound may exhibit acceptable toxicity in cell culture but cause unforeseen adverse effects in a whole organism, limiting the achievable therapeutic dose.

  • Tumor Microenvironment: The in vivo tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix that can influence drug response in ways not captured by in vitro models.

  • Off-Target Effects: A compound may have off-target activities in vivo that contribute to its efficacy or toxicity, which may not be apparent in targeted in vitro assays.

For example, a this compound derivative might show excellent kinase inhibition in a cell-free assay but fail to accumulate at sufficient concentrations within the tumor to exert a therapeutic effect in vivo due to poor pharmacokinetic properties. Conversely, a compound with modest in vitro potency might demonstrate surprising in vivo efficacy due to favorable ADME properties or beneficial off-target effects. The use of advanced drug delivery systems, such as the lipid- and polymer-based core-shell nanocapsules (LPNCs) used for compound S4, can help to overcome some of these pharmacokinetic challenges and enhance in vivo efficacy.[11]

Conclusion and Future Perspectives

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. This guide has highlighted the critical importance of a multipronged approach that integrates robust in vitro and in vivo evaluations to build a comprehensive understanding of a compound's therapeutic potential. The representative compounds discussed herein demonstrate that potent in vitro activity can indeed translate into significant in vivo efficacy.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies: Systematically modifying the this compound scaffold to optimize both biological activity and pharmacokinetic properties.

  • Advanced In Vivo Models: Utilizing more sophisticated preclinical models, such as patient-derived xenografts (PDXs) and humanized mouse models, to better predict clinical outcomes.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating pharmacokinetic and pharmacodynamic data to establish a clearer relationship between drug exposure and therapeutic effect.

By embracing a holistic and data-driven approach, the scientific community can more effectively navigate the challenging path from bench to bedside and unlock the full therapeutic potential of this compound based compounds.

References

A Comparative Guide to the Synthesis of Chiral Pyridinylmethanols: Biocatalysis vs. Traditional Chemical Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Pyridinylmethanols in Drug Discovery

Chiral pyridinylmethanols are a cornerstone in the synthesis of a multitude of pharmaceutical compounds. Their structural motif is prevalent in various therapeutic agents, where the specific stereochemistry at the carbinol center is often critical for biological activity and efficacy.[1] The precise control of this stereocenter is, therefore, a paramount challenge in medicinal chemistry and process development. This guide provides a comprehensive comparison of two primary methodologies for achieving this stereoselectivity: traditional chemical synthesis, particularly asymmetric transfer hydrogenation, and the increasingly adopted biocatalytic approach using ketoreductases.

The Traditional Approach: Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) has been a workhorse in the synthesis of chiral alcohols from prochiral ketones.[2] This method typically employs a transition metal catalyst, such as ruthenium, rhodium, or iridium, in complex with a chiral ligand.[3] The hydrogen source is often a simple alcohol like isopropanol or a mixture of formic acid and triethylamine.[4]

The key to the enantioselectivity of ATH lies in the chiral environment created by the metal-ligand complex, which directs the hydride transfer to one face of the ketone. A well-established example is the Noyori-type catalyst, which has demonstrated high efficiency and enantioselectivity for the reduction of a wide range of ketones.[5]

However, traditional chemical methods are not without their drawbacks. These can include the use of expensive and often toxic heavy metal catalysts, the need for anhydrous and inert reaction conditions, and in some cases, challenges in achieving high enantioselectivity for sterically hindered or electronically challenging substrates.

The Biocatalytic Revolution: Harnessing the Power of Ketoreductases

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral molecules.[6] For the asymmetric reduction of ketones, ketoreductases (KREDs) are the enzymes of choice.[7][8] These enzymes, belonging to the oxidoreductase class, utilize a nicotinamide cofactor (NADH or NADPH) to deliver a hydride to the carbonyl group with exceptional stereoselectivity.

The advantages of biocatalysis are numerous and compelling.[9] Enzyme-catalyzed reactions are typically performed under mild conditions, such as ambient temperature and pressure, and in aqueous media, which significantly reduces the environmental impact.[10][9] The high selectivity of enzymes often leads to products with very high enantiomeric excess (ee), minimizing the need for extensive purification.[6] Furthermore, the advent of directed evolution has enabled the tailoring of KREDs for specific substrates and desired stereochemical outcomes, expanding their synthetic utility.

Despite these advantages, biocatalysis is not a panacea. The substrate scope of a given enzyme may be limited, and the cost and stability of the enzyme and its cofactor can be a consideration for large-scale production. However, whole-cell biocatalysis, which utilizes microorganisms engineered to overexpress a specific KRED and regenerate the cofactor in situ, can often mitigate these concerns.

Head-to-Head Comparison: Performance Data

To provide a clear comparison, the following table summarizes typical performance data for the asymmetric reduction of a model substrate, 2-acetylpyridine, to (S)-1-(pyridin-2-yl)ethanol, using both a traditional ATH method and a biocatalytic approach with a ketoreductase.

ParameterTraditional Asymmetric Transfer HydrogenationBiocatalytic Reduction (Ketoreductase)
Catalyst [RuCl(p-cymene)((S,S)-TsDPEN)]Ketoreductase (e.g., from Pichia glucozyma)[11]
Hydrogen/Hydride Source Formic acid/triethylamine azeotropeIsopropanol (for cofactor regeneration)
Solvent Dichloromethane or IsopropanolAqueous buffer (e.g., phosphate buffer)
Temperature 25-80 °C25-40 °C
Reaction Time 2-24 hours4-24 hours
Typical Yield 85-98%90-99%
Enantiomeric Excess (ee) 90-99%>99%
Key Advantages Broad substrate scope, well-established methodologyHigh enantioselectivity, mild conditions, environmentally friendly
Key Disadvantages Use of heavy metals, requires inert atmosphere, potential for ligand screeningSubstrate specificity, potential enzyme/cofactor cost

Workflow Comparison: A Visual Representation

The following diagrams illustrate the distinct workflows for the biocatalytic and traditional chemical synthesis of chiral pyridinylmethanols.

cluster_bio Biocatalytic Workflow B_start Prochiral Pyridyl Ketone B_reaction Aqueous Buffer Ketoreductase (KRED) Cofactor (NAD(P)H) Cofactor Regeneration System (e.g., Isopropanol/GDH) B_start->B_reaction Substrate B_conditions Mild Conditions (e.g., 30°C, pH 7) B_reaction->B_conditions B_workup Work-up (e.g., Solvent Extraction) B_conditions->B_workup B_product Chiral Pyridinylmethanol (High ee) B_workup->B_product

Caption: Biocatalytic synthesis workflow.

cluster_chem Traditional Chemical Workflow C_start Prochiral Pyridyl Ketone C_reaction Anhydrous Organic Solvent Transition Metal Catalyst (e.g., Ru) Chiral Ligand Hydride Source (e.g., HCOOH/NEt3) C_start->C_reaction Substrate C_conditions Inert Atmosphere (N2 or Ar) (e.g., 25-80°C) C_reaction->C_conditions C_workup Work-up (e.g., Quenching, Extraction, Chromatography) C_conditions->C_workup C_product Chiral Pyridinylmethanol C_workup->C_product

Caption: Traditional chemical synthesis workflow.

Experimental Protocols

Protocol 1: Biocatalytic Reduction of 2-Acetylpyridine

This protocol is a representative example of a whole-cell biocatalytic reduction.

1. Materials:

  • E. coli cells overexpressing a ketoreductase and glucose dehydrogenase (for cofactor regeneration)

  • 2-Acetylpyridine

  • D-Glucose

  • NADP+

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Isopropanol

  • Ethyl acetate

2. Procedure:

  • Prepare a suspension of the recombinant E. coli cells in the potassium phosphate buffer.

  • To the cell suspension, add D-glucose (as the ultimate hydride source), NADP+ (catalytic amount), and isopropanol (as a co-solvent to improve substrate solubility).

  • Initiate the reaction by adding 2-acetylpyridine to the mixture.

  • Incubate the reaction at 30°C with gentle agitation.

  • Monitor the progress of the reaction by TLC or GC analysis.

  • Upon completion, saturate the aqueous phase with NaCl and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the chiral 1-(pyridin-2-yl)ethanol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Asymmetric Transfer Hydrogenation of 2-Acetylpyridine

This protocol is a general procedure for ATH using a ruthenium catalyst.[4]

1. Materials:

  • [RuCl(p-cymene)((S,S)-TsDPEN)] catalyst

  • 2-Acetylpyridine

  • Formic acid/triethylamine azeotropic mixture (5:2)

  • Anhydrous dichloromethane

  • Water

  • Ethyl acetate

  • Brine

2. Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add the [RuCl(p-cymene)((S,S)-TsDPEN)] catalyst.

  • Add anhydrous dichloromethane, followed by 2-acetylpyridine.

  • Add the freshly prepared formic acid/triethylamine azeotrope to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., 28°C) and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral 1-(pyridin-2-yl)ethanol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion: Selecting the Optimal Synthetic Route

The choice between biocatalytic and traditional chemical synthesis of chiral pyridinylmethanols is a multifaceted decision that depends on various factors, including the specific substrate, desired scale of production, cost considerations, and environmental impact.

Traditional asymmetric transfer hydrogenation offers a robust and often versatile method with a broad substrate scope. However, the reliance on precious metal catalysts and the need for stringent reaction conditions can be significant drawbacks.

Biocatalysis, on the other hand, presents a greener and often more selective alternative, capable of delivering products with exceptionally high enantiopurity under mild conditions.[12] While substrate specificity can be a limitation, the continuous development of new and engineered enzymes is rapidly expanding the applicability of this technology. For many applications, particularly in the pharmaceutical industry where high stereopurity and sustainable manufacturing are paramount, biocatalysis is increasingly becoming the method of choice for the synthesis of chiral pyridinylmethanols and other valuable chiral building blocks.[13]

References

The Chlorophenylpyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive starting point for drug design. When combined with a chlorophenyl moiety, the resulting chlorophenylpyridine scaffold offers a synthetically tractable framework that has been successfully exploited to develop agents with a wide spectrum of therapeutic applications, including anticancer, antihistaminic, and enzyme-inhibitory activities.[3][4][5]

The introduction of a chlorine atom onto the phenyl ring significantly influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability. Furthermore, the position of the chlorine atom and the substitution patterns on both the pyridine and phenyl rings can dramatically alter the compound's biological activity, potency, and selectivity. Understanding these structure-activity relationships (SAR) is paramount for medicinal chemists to rationally design and optimize novel drug candidates.

This guide provides an in-depth analysis of the SAR in the chlorophenylpyridine series. We will explore how modifications to this scaffold impact its biological function, with a focus on anticancer and enzyme-inhibitory activities. This will be supported by comparative experimental data and detailed protocols for key biological assays, offering researchers, scientists, and drug development professionals a comprehensive resource to guide their own discovery efforts.

Core Structure and Synthetic Accessibility

The chlorophenylpyridine core consists of a pyridine ring linked to a chlorophenyl ring. The linkage and substitution patterns can vary, leading to a diverse chemical space. A general synthetic route often involves cross-coupling reactions, such as the Suzuki or Negishi coupling, between a halogenated pyridine and a chlorophenylboronic acid (or organozinc reagent), or vice versa. This modularity in synthesis allows for the systematic exploration of the SAR by introducing a variety of substituents at different positions on both aromatic rings.

Structure-Activity Relationship (SAR) Analysis

The biological activity of chlorophenylpyridine derivatives is highly dependent on the substitution pattern. Below, we dissect the SAR based on the position of substituents on both the pyridine and chlorophenyl rings.

Substitution on the Pyridine Ring

The electronic and steric nature of substituents on the pyridine ring, as well as their position, plays a critical role in target engagement and overall activity.

  • Position 2 and 6: These positions are often crucial for interaction with the target protein. For instance, in a series of 2-phenol-4-aryl-6-chlorophenyl pyridine derivatives investigated as topoisomerase inhibitors, a phenolic substituent at the 2-position was found to be important for cytotoxicity.[4] Specifically, meta- or para-hydroxyphenyl groups at this position led to significant cytotoxic effects, particularly against T47D breast cancer cells.[4]

  • Position 3: Substitutions at the 3-position of the pyridine ring can modulate potency. In a study on tricyclic farnesyl-protein transferase (FPT) inhibitors, small alkyl groups like methyl at this position resulted in very potent inhibitors. Conversely, bulky substituents such as tert-butyl or phenyl groups led to a loss of activity. Halogenation at this position showed that chloro, bromo, and iodo analogs were equipotent, while the fluoro analog was less active.

  • Position 4: The 4-position of the pyridine ring is often a key point for substitution to influence selectivity and potency. In the aforementioned 2-phenol-6-chlorophenyl pyridine series, the nature of the aryl group at the 4-position was critical for selective topoisomerase II (topo II) inhibitory activity.[4] Compounds with an ortho- or para-chlorophenyl group at this position exhibited stronger topo II inhibition compared to etoposide, a known topo II inhibitor.[4]

Substitution on the Chlorophenyl Ring

The position of the chlorine atom and the presence of other substituents on the phenyl ring are key determinants of activity.

  • Position of the Chlorine Atom: The location of the chlorine atom (ortho, meta, or para) can significantly impact biological activity. In the 2-phenol-4-aryl-6-chlorophenyl pyridine series of topoisomerase inhibitors, the presence of an ortho- or para-chlorophenyl moiety at the 6-position of the pyridine ring was found to be favorable for dual topoisomerase I and II inhibitory activity and cytotoxicity.[4]

  • Other Substituents on the Phenyl Ring: The introduction of other functional groups on the chlorophenyl ring can fine-tune the activity. A study on pyridine derivatives showed that replacing a methyl group with a chlorine atom on the phenyl ring led to a decrease in antiproliferative activity against the MCF-7 cell line.[1] However, in other series, the electron-withdrawing nature of the chlorine atom is often considered beneficial for activity.

The following diagram summarizes the key SAR findings for the chlorophenylpyridine scaffold based on the discussed examples.

Caption: Key structure-activity relationships for the chlorophenylpyridine scaffold.

Comparative Analysis of Key Analogs

To illustrate the impact of structural modifications, the following table presents a comparative analysis of selected chlorophenylpyridine derivatives and their biological activities.

Compound IDCore StructureKey SubstitutionsBiological TargetActivity (IC50)Reference
1 2-phenol-4-(p-chlorophenyl)-6-(p-chlorophenyl)pyridine2-(p-OH-Ph), 4-(p-Cl-Ph), 6-(p-Cl-Ph)Topoisomerase IIStrong Inhibition[4]
2 2-phenol-4-(m-chlorophenyl)-6-(p-chlorophenyl)pyridine2-(p-OH-Ph), 4-(m-Cl-Ph), 6-(p-Cl-Ph)Topoisomerase IIModerate Inhibition[4]
3 Tricyclic FPT Inhibitor (SCH 56580)3-CH3 on pyridine ringFPTPotent
4 Tricyclic FPT Inhibitor (Analog of 3)3-tert-butyl on pyridine ringFPTInactive

Note: The activity for compounds 1 and 2 is described qualitatively in the source. FPT = Farnesyl-protein transferase.

This comparison clearly demonstrates that subtle changes, such as the position of a chlorine atom (Compound 1 vs. 2) or the size of an alkyl group (Compound 3 vs. 4), can have a profound impact on the biological activity of chlorophenylpyridine derivatives.[4][6]

Experimental Protocols

To ensure the reliability and reproducibility of SAR data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the biological activity of chlorophenylpyridine derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring the inhibitory activity of compounds against a specific protein kinase.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. A decrease in ADP production in the presence of a test compound indicates inhibition.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (e.g., chlorophenylpyridine derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Create a serial dilution of the compound in DMSO.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Add 5 µL of the substrate/ATP mixture to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A Compound Dilution B Add Compound & Kinase to Plate A->B C Pre-incubation (10 min) B->C D Add Substrate/ATP (Start Reaction) C->D E Incubation (60 min at 30°C) D->E F Add ADP-Glo™ Reagent (Stop Reaction) E->F G Incubation (40 min) F->G H Add Kinase Detection Reagent G->H I Incubation (30 min) H->I J Measure Luminescence I->J K Data Analysis (IC50 determination) J->K

Caption: Workflow for the in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic (cell-killing) effects of the compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Test compounds

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the chlorophenylpyridine derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition:

    • After the incubation period, remove the medium containing the compound.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The chlorophenylpyridine scaffold has proven to be a versatile and fruitful starting point for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that small, strategic modifications to this core structure can lead to significant changes in biological activity, potency, and selectivity. The position of the chlorine atom, the nature and location of substituents on the pyridine ring, and the overall topography of the molecule are all critical factors to consider in the design of new compounds.

Future research in this area should continue to focus on the systematic exploration of the chemical space around the chlorophenylpyridine scaffold. The use of computational modeling and structure-based drug design can aid in the rational design of more potent and selective inhibitors. Furthermore, the investigation of this scaffold against a broader range of biological targets may uncover new therapeutic opportunities. The detailed experimental protocols provided herein offer a solid foundation for the rigorous evaluation of these next-generation chlorophenylpyridine derivatives.

References

Safety Operating Guide

Understanding the Compound: Hazard Profile of 4-(4-Chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 4-(4-Chlorophenyl)pyridine

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of scientific stewardship. This guide provides a comprehensive, operational framework for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

This compound is a halogenated aromatic compound. Its chemical structure necessitates a cautious approach to handling and disposal. As with many chlorinated pyridine derivatives, it is classified as a hazardous substance, and its waste is considered hazardous.[1][2] The primary concerns stem from its potential health effects upon exposure and the environmental impact of improper release. While specific toxicological data for this exact compound is not extensively documented, the hazards can be inferred from related structures and general principles of handling chlorinated organic compounds.[3]

Core Rationale: The presence of the chloro- group makes this compound a "halogenated organic." This classification is critical because co-mingling halogenated and non-halogenated waste streams can complicate and significantly increase the cost of disposal, as many disposal facilities use incineration processes that are sensitive to halogen content.[4]

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, a thorough risk assessment must be conducted.

Engineering Controls

All handling and preparation for disposal of this compound should occur within a certified chemical fume hood.[5][6] This is the primary engineering control to minimize inhalation exposure to any dusts or vapors. An emergency eyewash station and safety shower must be readily accessible.[6]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[7]Protects against potential splashes of solutions or contact with solid particles.
Hand Protection Nitrile or neoprene gloves.[8][9]Provides a barrier against skin contact. Note that no glove material offers indefinite protection; gloves should be inspected before use and replaced immediately if contaminated or damaged.[8]
Body Protection A fully-buttoned laboratory coat.[10]Protects skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator may be required if there is a risk of generating aerosols or dusts outside of a fume hood.[5]Provides an additional layer of protection against inhalation, the primary route of exposure for volatile or dusty compounds.

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must be managed as a regulated hazardous waste stream. The following protocol provides a systematic approach to ensure safety and compliance.

Step 1: Waste Characterization and Segregation

Proper segregation is the most critical step in a compliant waste management program.

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste." [4]

  • Causality: this compound must not be mixed with non-halogenated organic waste, aqueous waste, or general laboratory trash.[4] Doing so contaminates the entire container, leading to complex and expensive disposal challenges. Furthermore, do not mix it with incompatible materials such as strong oxidizing agents.[6]

Step 2: Container Selection and Labeling

The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.

  • Action: Select a chemically resistant container (e.g., high-density polyethylene or glass) with a secure, tight-fitting lid.[6] The container must be in good condition, free of cracks or residue on the outside.

  • Action: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[6] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other halogenated constituents.

    • The approximate concentrations and volumes.

    • The accumulation start date.

    • The relevant hazard pictograms (e.g., harmful/irritant).

Step 3: Waste Accumulation and Storage

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).

  • Action: Store the sealed waste container in a designated SAA, which must be under the control of laboratory personnel.[4]

  • Action: Keep the container closed at all times except when adding waste.[5]

  • Causality: This practice minimizes the release of vapors and prevents spills. It is a key requirement of regulatory bodies like the EPA.

  • Best Practice: Use secondary containment, such as a larger, chemically resistant basin or tray, to capture any potential leaks from the primary container.[4]

Step 4: Disposal of Contaminated Materials and Empty Containers

Any materials that come into contact with this compound are also considered hazardous waste.

  • Contaminated Solids: Used gloves, weigh boats, and contaminated paper towels should be collected in a separate, labeled bag or container for "Solid Halogenated Waste."

  • Empty Containers: An "empty" container that held the pure chemical must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[4] The rinsate from this process is also hazardous and must be collected and added to the "Halogenated Organic Waste" container.[4] After triple-rinsing and air-drying, and with the label defaced, the container can typically be disposed of as non-hazardous glass or plastic waste, according to your institution's policies.

Step 5: Arranging for Final Disposal

Final disposal must be handled by professionals.

  • Action: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your full, properly labeled waste container.[4]

  • Causality: EHS professionals are trained to handle, transport, and consolidate hazardous waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for chlorinated organic compounds is high-temperature incineration in a specialized facility equipped with scrubbers to neutralize the resulting acidic gases (like HCl).[1][11][12] Never attempt to dispose of this chemical down the drain or in regular trash.[11][13]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste streams containing this compound.

G cluster_0 Disposal Workflow WasteGen Waste Generation Point (this compound) IsSolid Is the waste primarily solid or liquid? WasteGen->IsSolid SolidWaste Contaminated PPE, Weigh Boats, etc. IsSolid->SolidWaste Solid LiquidWaste Unused Reagent, Solutions, Rinsate IsSolid->LiquidWaste Liquid SegregateSolid Segregate into 'Solid Halogenated Waste' container SolidWaste->SegregateSolid SegregateLiquid Segregate into 'Liquid Halogenated Waste' container LiquidWaste->SegregateLiquid LabelContainer Label Container Correctly: - Hazardous Waste - Full Chemical Name(s) - Accumulation Date SegregateSolid->LabelContainer SegregateLiquid->LabelContainer StoreSAA Store in designated Satellite Accumulation Area (SAA) with secondary containment LabelContainer->StoreSAA EHS_Pickup Contact EHS for Pickup StoreSAA->EHS_Pickup FinalDisposal Final Disposal via Licensed Facility (e.g., Incineration) EHS_Pickup->FinalDisposal

References

Navigating the Safe Handling of 4-(4-Chlorophenyl)pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Safety, Operations, and Disposal

As a cornerstone of modern drug discovery and chemical synthesis, the pyridine scaffold and its derivatives are indispensable tools in the researcher's arsenal. Among these, 4-(4-Chlorophenyl)pyridine presents a unique set of handling requirements due to its chemical structure. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the safe and effective management of this compound, from initial handling to final disposal. Our focus extends beyond mere procedural steps to elucidate the underlying scientific principles that govern these safety recommendations, ensuring a culture of informed caution and operational excellence within the laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

Anticipated Hazards:

  • Skin and Eye Irritation: Similar chlorinated pyridine derivatives are known to cause skin and serious eye irritation.[3][4][5] Direct contact with the skin or eyes should be avoided.

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[3][5]

  • Harmful if Swallowed: Many pyridine derivatives are classified as harmful if ingested.[6][7]

  • Potential for Systemic Effects: Pyridine itself can cause a range of health issues, including nausea, headaches, and dizziness upon overexposure.[1][8]

Given these potential hazards, a thorough risk assessment should be conducted before any handling of this compound. This assessment should consider the quantity of the substance being used, the nature of the procedure, and the potential for aerosol or dust generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when working with this compound. The following table outlines the recommended PPE, with explanations for each selection.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene glovesThese materials offer good resistance to a range of chemicals, including pyridine and its derivatives.[1][9] Latex gloves are not recommended.
Eye Protection Chemical splash goggles and a face shieldGoggles provide a seal around the eyes to protect from splashes, while a face shield offers an additional layer of protection for the entire face.[1][6]
Body Protection A lab coat worn over personal clothingA lab coat provides a barrier against accidental spills and splashes, preventing skin contact.[1][9]
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesIf working outside of a certified chemical fume hood or if there is a risk of generating dust or aerosols, a respirator is essential to prevent inhalation.[10][11]

Operational Protocols: From Receipt to Reaction

Adherence to strict operational protocols is critical for minimizing exposure and ensuring a safe working environment.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[8][12] The container should be kept tightly closed.[1][3]

Handling and Use

All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][9]

Step-by-Step Handling Procedure:

  • Preparation: Before starting work, ensure that the fume hood is functioning correctly and that all necessary PPE is donned.

  • Weighing: If weighing the solid compound, do so in the fume hood. Use a spatula to transfer the material and avoid generating dust.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly while stirring.

  • Reactions: Conduct all reactions involving this compound within the fume hood.

  • Post-Handling: After handling, thoroughly wash your hands and any potentially contaminated surfaces.[8][13]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][11] Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11][12]

  • Spills: For small spills, use an absorbent material like sand or vermiculite to contain the spill.[9] The absorbed material should then be placed in a sealed container for proper disposal.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its waste is essential to protect the environment and comply with regulations.

Waste Segregation and Disposal Workflow:

cluster_0 Waste Generation cluster_1 Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Pickup Solid Waste Solid Waste Halogenated Organic Waste Halogenated Organic Waste Solid Waste->Halogenated Organic Waste Liquid Waste Liquid Waste Liquid Waste->Halogenated Organic Waste Contaminated PPE Contaminated PPE Contaminated PPE->Halogenated Organic Waste Sealed & Labeled Container Sealed & Labeled Container Halogenated Organic Waste->Sealed & Labeled Container Satellite Accumulation Area Satellite Accumulation Area Sealed & Labeled Container->Satellite Accumulation Area EHS Pickup EHS Pickup Satellite Accumulation Area->EHS Pickup

Caption: Workflow for the proper disposal of this compound waste.

Disposal Procedure:

  • Waste Segregation: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[14] Do not mix with non-halogenated waste.

  • Container Selection: Use a chemically resistant container with a secure lid.[14]

  • Labeling: Label the container with "Hazardous Waste," the full chemical name, and any other required information by your institution's Environmental Health and Safety (EHS) office.[14]

  • Storage: Store the waste container in a designated satellite accumulation area.[14]

  • Disposal: Arrange for pickup and disposal through your institution's EHS office.

By implementing these comprehensive safety and handling protocols, researchers can confidently and responsibly work with this compound, ensuring both personal safety and the integrity of their research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.